molecular formula C21H25ClF3N3O4 B608475 Lascufloxacin Hydrochloride CAS No. 1433857-09-0

Lascufloxacin Hydrochloride

Cat. No.: B608475
CAS No.: 1433857-09-0
M. Wt: 475.9 g/mol
InChI Key: YQHZQIJEMFMUGH-DFIJPDEKSA-N
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Description

Lascufloxacin, also known as KRP-AM-1977, is a potent antibacterial drug candidate. Lascufloxacin showed a broad spectrum of activity against various clinical isolates. Especially, lascufloxacin showed the most potent activity against gram-positive bacteria among the quinolones tested. Furthermore, lascufloxacin showed incomplete cross-resistance against existing quinolone-resistant strains. Enzymatic analysis indicated that lascufloxacin showed potent inhibitory activity against both wild-type and mutated target enzymes. Lascufloxacin may be useful in treating infections caused by various pathogens, including quinolone-resistant strains.

Properties

CAS No.

1433857-09-0

Molecular Formula

C21H25ClF3N3O4

Molecular Weight

475.9 g/mol

IUPAC Name

7-[(3S,4S)-3-[(cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl]-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C21H24F3N3O4.ClH/c1-31-20-17-13(19(28)14(21(29)30)9-26(17)5-4-22)6-15(23)18(20)27-8-11(16(24)10-27)7-25-12-2-3-12;/h6,9,11-12,16,25H,2-5,7-8,10H2,1H3,(H,29,30);1H/t11-,16+;/m0./s1

InChI Key

YQHZQIJEMFMUGH-DFIJPDEKSA-N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lascufloxacin hydrochloride;  Lascufloxacin HCl;  KRP-AM1977;  KRP-AM-1977;  KRP-AM 1977;  KRP-AM1977X;  KRP-AM1977Y;  Lascufloxacin

Origin of Product

United States

Foundational & Exploratory

Lascufloxacin Hydrochloride: A Deep Dive into its Mechanism of Action on DNA Gyrase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lascufloxacin hydrochloride is a novel fluoroquinolone antibiotic demonstrating potent broad-spectrum antibacterial activity. A key characteristic of lascufloxacin is its balanced and potent inhibitory action against both bacterial DNA gyrase and topoisomerase IV. This dual-targeting mechanism is believed to be a crucial factor in its efficacy against a wide range of pathogens, including strains resistant to existing quinolone antibiotics. This in-depth technical guide explores the core mechanism of action of lascufloxacin on DNA gyrase, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes and laboratory workflows.

Core Mechanism of Action: Inhibition of DNA Gyrase

Fluoroquinolones, including lascufloxacin, exert their bactericidal effects by targeting type II topoisomerases, which are essential for managing DNA topology during replication, transcription, and repair. In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria. However, lascufloxacin distinguishes itself by inhibiting both enzymes to a similar and potent degree.[1]

The fundamental mechanism involves the formation of a stable ternary complex between lascufloxacin, DNA gyrase, and the bacterial DNA. DNA gyrase, a heterotetrameric enzyme composed of two GyrA and two GyrB subunits, introduces negative supercoils into DNA. This process involves the transient cleavage of both DNA strands to allow for strand passage. Lascufloxacin binds to this gyrase-DNA complex, trapping it in a state where the DNA is cleaved. This stabilization of the "cleavage complex" prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. These breaks are ultimately lethal to the bacterial cell as they halt essential cellular processes like DNA replication.[2][3][4]

Lascufloxacin's potency against quinolone-resistant strains is attributed to its strong inhibition of mutated DNA gyrase and topoisomerase IV enzymes.[1] This suggests that the structural modifications in lascufloxacin allow it to maintain effective binding and inhibition despite the conformational changes in the target enzymes that confer resistance to other fluoroquinolones.

Quantitative Inhibitory Activity of Lascufloxacin

The inhibitory potency of lascufloxacin against DNA gyrase and topoisomerase IV has been quantified through in vitro enzymatic assays. The following table summarizes the 50% inhibitory concentrations (IC50) of lascufloxacin against wild-type and quinolone-resistant (QR) Staphylococcus aureus enzymes, as well as human topoisomerase II, highlighting its selectivity for bacterial targets.

Target EnzymeStrain/TypeLascufloxacin IC50 (µg/mL)
DNA Gyrase Wild-Type S. aureus0.9
Quinolone-Resistant S. aureus9.0
Topoisomerase IV Wild-Type S. aureus0.4
Quinolone-Resistant S. aureus1.5
Topoisomerase II Human>100

Data extracted from a study by Kishii et al. which demonstrated the potent inhibitory activity of lascufloxacin.

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and the experimental procedures used to characterize it, the following diagrams have been generated using the DOT language.

cluster_mechanism Mechanism of Lascufloxacin Action on DNA Gyrase Lascufloxacin Lascufloxacin Cleavage_Complex Ternary Cleavage Complex (Gyrase-DNA-Lascufloxacin) Lascufloxacin->Cleavage_Complex Binding and Stabilization DNA_Gyrase DNA Gyrase (GyrA2B2) Relaxed_DNA Relaxed Bacterial DNA Gyrase_DNA_Complex Gyrase-DNA Complex Relaxed_DNA->Gyrase_DNA_Complex Binding Gyrase_DNA_Complex->Cleavage_Complex Transient DNA Cleavage Supercoiled_DNA Supercoiled DNA Gyrase_DNA_Complex->Supercoiled_DNA ATP-dependent Supercoiling DSBs Double-Strand Breaks Cleavage_Complex->DSBs Inhibition of DNA Re-ligation Cell_Death Bacterial Cell Death DSBs->Cell_Death Leads to

Caption: Mechanism of Lascufloxacin Action on DNA Gyrase.

cluster_workflow Experimental Workflow: DNA Supercoiling Inhibition Assay Prepare_Reaction Prepare Reaction Mix: - Relaxed Plasmid DNA - Assay Buffer - ATP Add_Inhibitor Add Lascufloxacin (or control) Prepare_Reaction->Add_Inhibitor Add_Enzyme Add DNA Gyrase Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (e.g., with SDS/Proteinase K) Incubate->Stop_Reaction Agarose_Gel Agarose Gel Electrophoresis Stop_Reaction->Agarose_Gel Visualize Visualize DNA Bands (e.g., Ethidium Bromide Staining) Agarose_Gel->Visualize Analyze Analyze Results: Compare supercoiled vs. relaxed DNA Visualize->Analyze

Caption: Workflow for DNA Supercoiling Inhibition Assay.

cluster_workflow_cleavage Experimental Workflow: DNA Cleavage Assay Prepare_Reaction Prepare Reaction Mix: - Supercoiled Plasmid DNA - Assay Buffer Add_Inhibitor Add Lascufloxacin (or control) Prepare_Reaction->Add_Inhibitor Add_Enzyme Add DNA Gyrase Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Denature_Enzyme Denature Enzyme (e.g., with SDS) Incubate->Denature_Enzyme Proteinase_K Treat with Proteinase K Denature_Enzyme->Proteinase_K Agarose_Gel Agarose Gel Electrophoresis Proteinase_K->Agarose_Gel Visualize Visualize DNA Bands Agarose_Gel->Visualize Analyze Analyze for Linearized DNA Visualize->Analyze

Caption: Workflow for DNA Cleavage Assay.

Detailed Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed circular DNA by DNA gyrase.

Materials:

  • Relaxed pBR322 DNA (or other suitable plasmid)

  • E. coli or S. aureus DNA gyrase (GyrA and GyrB subunits)

  • 5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Stop Solution/Loading Dye: 5% SDS, 25% Ficoll-400, 0.025% bromophenol blue.

  • 1% Agarose gel in Tris-borate-EDTA (TBE) buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures on ice. For a 20 µL final volume, combine:

    • 4 µL of 5X Assay Buffer

    • 1 µL of relaxed pBR322 DNA (e.g., 0.5 µg)

    • 1 µL of lascufloxacin at various concentrations (or solvent control)

    • x µL of nuclease-free water to bring the volume to 18 µL.

  • Initiate the reaction by adding 2 µL of DNA gyrase (pre-mixed GyrA and GyrB subunits to a final concentration of ~2-5 nM).

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Terminate the reactions by adding 5 µL of Stop Solution/Loading Dye.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an appropriate distance.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Quantify the amount of supercoiled and relaxed DNA in each lane to determine the IC50 value of lascufloxacin.

DNA Cleavage Assay

This assay detects the formation of the stabilized cleavage complex by measuring the amount of linearized plasmid DNA.

Materials:

  • Supercoiled pBR322 DNA

  • E. coli or S. aureus DNA gyrase

  • 5X Cleavage Buffer: 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 50 mM DTT, 500 mM potassium glutamate.

  • This compound

  • 0.5 M EDTA

  • 10% Sodium Dodecyl Sulfate (SDS)

  • Proteinase K (20 mg/mL)

  • 1% Agarose gel in TBE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures on ice in a 20 µL final volume:

    • 4 µL of 5X Cleavage Buffer

    • 1 µL of supercoiled pBR322 DNA (e.g., 0.5 µg)

    • 1 µL of lascufloxacin at various concentrations (or solvent control)

    • x µL of nuclease-free water to bring the volume to 18 µL.

  • Add 2 µL of DNA gyrase to initiate the reaction.

  • Incubate at 37°C for 30 minutes.

  • Stop the enzymatic reaction and denature the gyrase by adding 2 µL of 10% SDS, followed by a brief incubation at 37°C.

  • Add 1 µL of Proteinase K and incubate at 37°C for an additional 30 minutes to digest the protein.

  • Add loading dye to the samples.

  • Load the samples onto a 1% agarose gel and perform electrophoresis.

  • Stain the gel and visualize the DNA bands. The presence of a linear DNA band indicates the formation of a cleavage complex. The intensity of this band correlates with the activity of the compound.

Conclusion

This compound exhibits a potent and balanced inhibitory effect on both DNA gyrase and topoisomerase IV. Its mechanism of action, centered on the stabilization of the enzyme-DNA cleavage complex, leads to the accumulation of lethal double-strand DNA breaks in bacteria. The strong inhibitory activity against both wild-type and mutated enzymes provides a molecular basis for its broad spectrum of activity and its efficacy against quinolone-resistant strains. The detailed methodologies and visual workflows provided in this guide offer a comprehensive resource for researchers in the field of antibiotic drug discovery and development.

References

An In-Depth Technical Guide on the Lascufloxacin Hydrochloride Topoisomerase IV Inhibition Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lascufloxacin is a novel fluoroquinolone antibiotic characterized by a potent dual-targeting mechanism against both bacterial DNA gyrase and topoisomerase IV.[1][2] This dual action is crucial for its broad-spectrum activity, particularly against Gram-positive bacteria, and contributes to a lower propensity for the development of resistance.[3][4] Enzymatic analysis reveals that lascufloxacin effectively inhibits both wild-type and mutated forms of these essential enzymes, distinguishing it from many existing quinolones.[5] This technical guide provides a detailed examination of the inhibition pathway of topoisomerase IV by lascufloxacin hydrochloride, including quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visual diagrams of the molecular pathway and experimental workflows.

Core Mechanism of Topoisomerase IV Inhibition

Bacterial topoisomerase IV is a type II topoisomerase, a heterotetrameric enzyme composed of two ParC and two ParE subunits (ParC₂E₂).[6] Its primary function is to decatenate, or unlink, the intertwined daughter chromosomes following DNA replication, a critical step for proper chromosome segregation into daughter cells.

The inhibition pathway by lascufloxacin follows the general mechanism of fluoroquinolones:

  • Complex Formation: Topoisomerase IV binds to DNA and creates a transient double-strand break in one DNA segment (the "gate" segment).

  • Drug Binding and Stabilization: Lascufloxacin intercalates into the cleaved DNA at the enzyme-DNA interface. It forms a stable ternary complex (Topoisomerase IV-DNA-Lascufloxacin) by binding to both the enzyme (specifically the ParC subunit) and the DNA.[6]

  • Inhibition of DNA Re-ligation: The presence of lascufloxacin in this complex physically obstructs the re-ligation of the broken DNA strands. This traps the enzyme in its cleavage-competent state.

  • Cellular Consequences: The accumulation of these stabilized cleavage complexes leads to the generation of permanent double-strand DNA breaks. These breaks effectively block the progression of DNA replication forks, triggering a cascade of events that culminate in bacterial cell death.[6]

Lascufloxacin's potency is enhanced by its dual-targeting capability. While many fluoroquinolones preferentially inhibit either DNA gyrase or topoisomerase IV, lascufloxacin inhibits both to a similar degree, which is thought to reduce the frequency of resistance selection.[1][7]

Lascufloxacin_Pathway cluster_process Normal Topoisomerase IV Catalytic Cycle cluster_inhibition Inhibition by Lascufloxacin TopoIV Topoisomerase IV (ParC₂E₂) Cleavage Transient DNA Cleavage TopoIV->Cleavage Binds DNA DNA Catenated Daughter DNA Passage Strand Passage Cleavage->Passage Ternary Stable Ternary Complex (TopoIV-DNA-Lascufloxacin) Cleavage->Ternary Religation DNA Re-ligation Passage->Religation Decatenated Decatenated DNA Religation->Decatenated Decatenated->TopoIV Enzyme Turnover LASC Lascufloxacin LASC->Ternary Block Re-ligation Blocked Ternary->Block DSB Double-Strand Breaks Block->DSB Death Replication Fork Stall & Cell Death DSB->Death

Caption: Lascufloxacin inhibits topoisomerase IV by stabilizing a DNA-cleavage complex.

Quantitative Data: Inhibitory Activity

Lascufloxacin demonstrates potent inhibitory activity against both wild-type and quinolone-resistant bacterial topoisomerases. Its efficacy is quantified by the 50% inhibitory concentration (IC₅₀), the drug concentration required to inhibit 50% of the enzyme's activity.

Table 1: IC₅₀ of Lascufloxacin Against Bacterial Topoisomerases

This table summarizes the potent activity of lascufloxacin against its target enzymes and highlights its selectivity for bacterial over human enzymes.

Target EnzymeStrain/TypeIC₅₀ (µg/mL)Reference
Topoisomerase IV Wild-Type0.73 ± 0.06[5]
Topoisomerase IV Quinolone-Resistant (Mutated)2.8 ± 0.3[5]
DNA Gyrase Wild-Type1.7 ± 0.4[5]
DNA Gyrase Quinolone-Resistant (Mutated)17 ± 3[5]
Human Topoisomerase II N/A>2400[5]

Quinolone-resistant strains typically possess mutations in the Quinolone Resistance-Determining Regions (QRDRs) of the gyrA and/or parC genes.[8][9][10]

Table 2: IC₅₀ Ratios for Mutated vs. Wild-Type Enzymes in S. aureus

The ratio of IC₅₀ values for mutant versus wild-type enzymes indicates the degree of cross-resistance. Lascufloxacin shows a notably low ratio, especially for topoisomerase IV, suggesting it retains significant activity against strains that have developed resistance to other quinolones.

Target EnzymeIC₅₀ Ratio (Mutant/Wild-Type)Reference
Topoisomerase IV 3.8[3]
DNA Gyrase 10[3]

Experimental Protocols: Topoisomerase IV Decatenation Assay

The primary method for quantifying topoisomerase IV inhibition is the DNA decatenation assay. This assay measures the enzyme's ability to resolve a network of interlinked DNA rings (catenated DNA), typically kinetoplast DNA (kDNA), into individual circular molecules.

Principle

Topoisomerase IV, in an ATP-dependent reaction, decatenates the kDNA network. The resulting individual DNA minicircles can be separated from the larger, slower-migrating kDNA network by agarose gel electrophoresis. An inhibitor like lascufloxacin will prevent this conversion, resulting in a higher proportion of kDNA remaining.

Materials and Reagents
  • Enzyme: Purified bacterial topoisomerase IV (ParC and ParE subunits).

  • Substrate: Kinetoplast DNA (kDNA) from Crithidia fasciculata.[11]

  • Inhibitor: this compound, serially diluted (typically in DMSO).

  • Assay Buffer (5X): e.g., 200 mM HEPES-KOH (pH 7.6), 500 mM Potassium Glutamate, 50 mM Mg(OAc)₂, 10 mM DTT.[11]

  • Cofactor: 10 mM ATP solution.

  • Reaction Stop Solution/Loading Dye: e.g., 0.77% SDS, 77.5 mM EDTA, with bromophenol blue and glycerol.[11]

  • Electrophoresis: 1% agarose gel, TAE or TBE running buffer, gel electrophoresis system, and power supply.

  • Visualization: Ethidium bromide or other DNA stain, and a UV transilluminator/gel documentation system.

Procedure

The following protocol is a generalized procedure based on common methodologies.[11][12][13][14]

  • Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a single 20 µL reaction, combine:

    • 4 µL of 5X Assay Buffer

    • ~2 µL of kDNA (e.g., 200 ng)

    • Variable volume of sterile H₂O

    • 1 µL of Lascufloxacin dilution (or DMSO for controls)

  • Enzyme Addition: Add a predetermined amount of topoisomerase IV enzyme (e.g., 1-2 units) to each reaction tube, except for the no-enzyme control.

  • Initiation and Incubation: Start the reaction by adding 1 µL of 10 mM ATP. Mix gently and incubate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 5-10 µL of the Stop Solution/Loading Dye.

  • Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated sufficiently.

  • Visualization and Quantification: Stain the gel with ethidium bromide and visualize. The catenated kDNA will remain in or near the well, while the decatenated minicircles will migrate into the gel as distinct bands. Quantify the band intensities using densitometry software.

  • Data Analysis: Calculate the percentage of decatenation relative to the positive control (no inhibitor). Plot the percentage of inhibition against the lascufloxacin concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Master Mix (Buffer, kDNA, H₂O) C Aliquot Master Mix into Reaction Tubes A->C B Prepare Serial Dilutions of Lascufloxacin D Add Lascufloxacin Dilutions and Controls (DMSO) B->D C->D E Add Topoisomerase IV Enzyme D->E F Initiate with ATP & Incubate at 37°C E->F G Terminate Reaction with Stop/Loading Buffer F->G H Agarose Gel Electrophoresis G->H I Stain and Visualize Gel H->I J Quantify Bands (Densitometry) I->J K Calculate % Inhibition and Determine IC₅₀ J->K

Caption: Workflow for a Topoisomerase IV decatenation inhibition assay.

Conclusion

This compound is a highly potent inhibitor of bacterial topoisomerase IV. Its mechanism of action involves the stabilization of a covalent enzyme-DNA cleavage complex, leading to bactericidal activity. Quantitative analysis demonstrates its superior activity against both wild-type and mutated enzymes compared to many older fluoroquinolones. The dual-targeting of topoisomerase IV and DNA gyrase is a key feature that likely contributes to its robust antibacterial spectrum and a higher barrier to resistance development. The standardized decatenation assay provides a reliable method for evaluating its inhibitory potency, making lascufloxacin a significant compound in the development of new antibacterial therapies.

References

A Technical Guide to the Asymmetric Hydrogenation in the Synthesis of Lascufloxacin's Fluoropyrrolidine Fragment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical asymmetric hydrogenation step in the synthesis of the (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid fragment, a key chiral building block of the novel fluoroquinolone antibiotic, Lascufloxacin. Developed by Kyorin Pharmaceuticals, Lascufloxacin exhibits potent antibacterial activity, and its efficacy is intrinsically linked to the precise stereochemistry of its fluoropyrrolidine moiety.

General Synthetic Strategy

The synthesis of the fluoropyrrolidine fragment of Lascufloxacin is a linear process that begins with a suitable amino ester. A crucial step in this multi-step synthesis is the establishment of the desired stereochemistry through a catalytic asymmetric hydrogenation of a pyrrolidone intermediate. This hydrogenation effectively sets the two stereocenters in the pyrrolidine ring, leading to the formation of the trans diastereomer. The catalyst of choice for this transformation is a ruthenium complex coordinated with the chiral ligand (S)-BINAP.[1][2]

The overall workflow for the synthesis of the fluoropyrrolidine fragment can be visualized as follows:

G cluster_main Synthesis of the Fluoropyrrolidine Fragment start Amino Ester Precursor cbz Cbz Protection start->cbz claisen Claisen Condensation cbz->claisen pyrrolidone Pyrrolidone Intermediate claisen->pyrrolidone hydrogenation Asymmetric Hydrogenation (Key Step) pyrrolidone->hydrogenation trans_pyrrolidine trans-Pyrrolidine hydrogenation->trans_pyrrolidine saponification Saponification trans_pyrrolidine->saponification coupling Amide Coupling saponification->coupling reduction Amide Reduction coupling->reduction fluorination Fluorination reduction->fluorination deprotection Deprotection & Salt Formation fluorination->deprotection final (2S,4S)-4-Fluoropyrrolidine Fragment deprotection->final

Figure 1: Overall synthetic workflow for the fluoropyrrolidine fragment.

Core Reaction: Asymmetric Hydrogenation

The pivotal step in controlling the stereochemistry of the fluoropyrrolidine fragment is the asymmetric hydrogenation of the pyrrolidone intermediate. This reaction employs a ruthenium catalyst complexed with the chiral ligand (S)-BINAP to achieve high enantioselectivity and diastereoselectivity, yielding the desired trans-pyrrolidine.

Catalytic Cycle Overview

While the specific mechanistic details for this exact substrate may not be exhaustively elucidated in the public domain, the generally accepted mechanism for Ru-BINAP catalyzed hydrogenation of ketones provides a probable pathway. The catalytic cycle likely involves the coordination of the ketone to the chiral ruthenium complex, followed by the transfer of hydrogen, and subsequent release of the chiral alcohol product.

G cluster_cycle Proposed Catalytic Cycle catalyst [Ru(II)-(S)-BINAP] Catalyst complex Substrate-Catalyst Complex catalyst->complex Coordination substrate Pyrrolidone Substrate substrate->complex activated Activated Complex complex->activated h2 H₂ h2->activated transfer Hydrogen Transfer (Stereodetermining Step) activated->transfer product_complex Product-Catalyst Complex transfer->product_complex product_complex->catalyst Release product trans-Pyrrolidine Product product_complex->product

References

Lascufloxacin Hydrochloride: A Technical Guide to its Spectrum of Activity Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lascufloxacin hydrochloride is a novel 8-methoxy fluoroquinolone antibacterial agent demonstrating a broad spectrum of activity against various bacterial pathogens.[1][2] Of particular significance is its potent efficacy against Gram-positive bacteria, including strains resistant to existing antibiotic classes.[3][4] Developed by Kyorin Pharmaceutical Co., Ltd. in Japan, lascufloxacin has shown promise in treating respiratory tract and ear, nose, and throat infections.[1][2] This technical guide provides an in-depth overview of the in vitro activity of lascufloxacin against key Gram-positive pathogens, details the experimental methodologies for its evaluation, and illustrates its mechanism of action.

In Vitro Spectrum of Activity

Lascufloxacin exhibits potent in vitro activity against a wide range of Gram-positive bacteria.[1] Its efficacy is notable against common respiratory pathogens and drug-resistant strains.[1][4] The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial's in vitro activity. The following tables summarize the MIC values of lascufloxacin against various Gram-positive clinical isolates.

Table 1: In Vitro Activity of Lascufloxacin Against Staphylococcus Species
Organism (Number of Isolates)MIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Methicillin-Susceptible Staphylococcus aureus (MSSA)--0.015
Methicillin-Resistant Staphylococcus aureus (MRSA)--2
Staphylococcus epidermidis---

Note: Specific MIC ranges and MIC₅₀ values for all organisms were not consistently available in the provided search results. The MIC₉₀ for MRSA is reported to be 2 μg/ml, which is 32- to >64-fold superior to levofloxacin, garenoxacin, and ciprofloxacin.[4][5]

Table 2: In Vitro Activity of Lascufloxacin Against Streptococcus Species
Organism (Number of Isolates)MIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Streptococcus pneumoniae (Penicillin-Susceptible)---
Streptococcus pneumoniae (Penicillin-Resistant)--0.06
Streptococcus pyogenes---
Streptococcus agalactiae---
Streptococcus anginosus group0.06 - 0.25--

Note: Lascufloxacin demonstrates potent activity against both penicillin-susceptible and penicillin-resistant S. pneumoniae.[5] The MIC₉₀ for penicillin-resistant S. pneumoniae is 0.06 µg/mL.[1]

Table 3: In Vitro Activity of Lascufloxacin Against Other Gram-Positive Bacteria
Organism (Number of Isolates)MIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Enterococcus faecalis---
Clostridium difficile--2

Note: Lascufloxacin shows more potent activity against E. faecalis than other tested agents.[5]

Mechanism of Action

Lascufloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[6] This dual-targeting mechanism contributes to its potent activity and a reduced likelihood of resistance development.[6] By binding to these enzymes, lascufloxacin induces the formation of double-stranded DNA breaks, ultimately leading to bacterial cell death.[6] Enzymatic analysis has shown that lascufloxacin possesses potent inhibitory activity against both wild-type and mutated target enzymes, suggesting its utility against quinolone-resistant strains.[3][5]

Lascufloxacin Mechanism of Action Lascufloxacin Lascufloxacin DNA_Gyrase DNA Gyrase (GyrA and GyrB) Lascufloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (ParC and ParE) Lascufloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Required for Cell_Death Bacterial Cell Death Topoisomerase_IV->DNA_Replication Required for

Caption: Mechanism of action of lascufloxacin in Gram-positive bacteria.

Experimental Protocols

The in vitro activity of lascufloxacin is primarily determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The methodologies for these experiments generally adhere to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

MIC Determination by Broth Microdilution

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[7]

1. Preparation of Bacterial Inoculum:

  • Bacterial isolates are cultured on appropriate agar plates to obtain fresh, pure colonies.
  • Several colonies are suspended in a sterile broth or saline solution.
  • The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
  • The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Dilutions:

  • A stock solution of this compound is prepared in a suitable solvent.
  • Serial twofold dilutions of the drug are made in cation-adjusted Mueller-Hinton broth (or another appropriate broth medium for fastidious organisms) in 96-well microtiter plates.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
  • Positive control wells (containing bacteria and broth without the drug) and negative control wells (containing broth only) are included.
  • The plates are incubated at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
  • Growth is determined by visual inspection for turbidity or by the presence of a bacterial pellet at the bottom of the well.

"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Start"]; "Isolate" [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", label="Bacterial Isolate\nCulture"]; "Inoculum_Prep" [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", label="Prepare Inoculum\n(0.5 McFarland)"]; "Drug_Dilution" [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", label="Serial Dilution of\nLascufloxacin"]; "Inoculate_Plate" [shape=rectangle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Inoculate Microtiter Plate"]; "Incubate" [shape=rectangle, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Incubate at 35-37°C\n(16-20 hours)"]; "Read_Results" [shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Read MIC"]; "End" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="End"];

"Start" -> "Isolate"; "Isolate" -> "Inoculum_Prep"; "Drug_Dilution" -> "Inoculate_Plate"; "Inoculum_Prep" -> "Inoculate_Plate"; "Inoculate_Plate" -> "Incubate"; "Incubate" -> "Read_Results"; "Read_Results" -> "End"; }

Caption: Experimental workflow for MIC determination by broth microdilution.

Conclusion

This compound demonstrates potent in vitro activity against a broad spectrum of Gram-positive bacteria, including clinically important pathogens such as Staphylococcus aureus (both MSSA and MRSA) and Streptococcus pneumoniae. Its dual-targeting mechanism of action against DNA gyrase and topoisomerase IV contributes to its efficacy, including activity against some quinolone-resistant strains. The standardized methodologies for MIC determination provide a reliable means of assessing its antibacterial potency. These findings underscore the potential of lascufloxacin as a valuable therapeutic agent for the treatment of infections caused by Gram-positive bacteria. Further in vivo and clinical studies are essential to fully elucidate its therapeutic utility.

References

In Vitro Efficacy of Lascufloxacin Against Quinolone-Resistant Bacteria: A Technical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of lascufloxacin, a novel fluoroquinolone, against a range of quinolone-resistant bacterial strains. Lascufloxacin demonstrates potent activity, including against pathogens with mutations in the quinolone resistance-determining regions (QRDRs), suggesting it may be a valuable agent in treating infections caused by these challenging organisms.[1][2][3][4][5]

Quantitative Analysis of In Vitro Activity

The in vitro potency of lascufloxacin has been evaluated against various bacterial isolates, including those with well-characterized resistance mechanisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from several studies, comparing the activity of lascufloxacin with other quinolones.

Table 1: Comparative MICs of Lascufloxacin and Other Fluoroquinolones against Streptococcus pneumoniae

Organism/StrainResistance ProfileLascufloxacin MIC (µg/mL)Levofloxacin MIC (µg/mL)Garenoxacin MIC (µg/mL)Moxifloxacin MIC (µg/mL)
S. pneumoniae (n=33)Susceptible (Levofloxacin MIC ≤2 µg/mL)MIC₉₀: 0.12---
S. pneumoniaeFirst-step mutants (GyrA or ParC mutation)0.06 - 0.122--
Penicillin-Susceptible S. pneumoniae (PSSP)-MIC₉₀: 0.06MIC₉₀: 1MIC₉₀: 0.03-
Penicillin-Resistant S. pneumoniae (PRSP)-MIC₉₀: 0.06MIC₉₀: 1MIC₉₀: 0.03-

Data sourced from multiple studies.[1][3]

Table 2: In Vitro Activity of Lascufloxacin against Quinolone-Resistant Staphylococcus aureus

Organism/StrainNumber of QRDR MutationsType of MutationLascufloxacin MIC (µg/mL)Levofloxacin MIC (µg/mL)Garenoxacin MIC (µg/mL)
S. aureus MS59350 (Parent Strain)None0.0150.1250.015
S. aureus1gyrA (Ser84Leu)0.030.250.06
S. aureus4parC, gyrA, parC, gyrA212832-64
Methicillin-Resistant S. aureus (MRSA) (n=100)--MIC Range: 0.03 - 2MIC Range: 0.25 - >128MIC Range: 0.06 - 64

Data indicates that while MICs of all quinolones increase with additional mutations, the increase for lascufloxacin is less pronounced.[2][6]

Table 3: MIC Distribution of Lascufloxacin and Comparators against Various Clinical Isolates

Organism (n)Lascufloxacin MIC Range (µg/mL)Levofloxacin MIC Range (µg/mL)Garenoxacin MIC Range (µg/mL)
Staphylococcus aureus (30)0.008 - 0.0150.12 - 0.250.008 - 0.03
Staphylococcus epidermidis (30)0.015 - 0.120.12 - 80.03 - 1
Enterococcus faecalis (30)0.06 - 0.51 - >160.12 - 2
Streptococcus pyogenes (30)0.03 - 0.120.5 - 20.03 - 0.12
Haemophilus influenzae (BLNAS)-MIC₉₀: 0.06MIC₉₀: 0.015
Moraxella catarrhalis-MIC₉₀: 0.06MIC₉₀: 0.015

BLNAS: β-lactamase-negative, ampicillin-susceptible.[6]

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to determine the in vitro activity of lascufloxacin.

Minimum Inhibitory Concentration (MIC) Determination

The MICs of lascufloxacin and other antimicrobial agents were determined using standard methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Broth Microdilution Method: This method was used for determining the MICs against Streptococcus pneumoniae.[1] Custom MIC plates were utilized, and the procedure followed the CLSI protocol.

  • Agar Dilution Method: This method was also employed for S. pneumoniae and other various bacterial strains.[1][3] Mueller-Hinton II agar supplemented with 5% defibrinated sheep blood was used for fastidious organisms like S. pneumoniae.[1] Bacteria were incubated at 35°C for 3 days.[1]

  • MICs against Mycoplasma pneumoniae : These were determined by a broth microdilution method with some modifications.[3]

Bacterial Strains

A variety of clinical isolates and laboratory strains were used in these studies.

  • Clinical Isolates: Strains were collected from patients in Japan between 2006 and 2008 for one study.[1] Another study utilized 600 clinical isolates of 14 different bacterial species.[3]

  • Quinolone-Resistant Mutants: Sequentially selected quinolone-resistant mutants of S. aureus, S. pneumoniae, and Escherichia coli were used to evaluate the activity of lascufloxacin against strains with a known number of resistance mutations.[3] For S. pneumoniae, laboratory strains with first-step QRDR mutations were used to assess the frequency of resistance development.[1]

Detection of QRDR Mutations

Mutations in the quinolone resistance-determining regions (QRDRs) of gyrA and parC were identified using pyrosequencing.

  • DNA Extraction: DNA was extracted from bacterial colonies using a boiling method.[1]

  • PCR Amplification: The target regions of the gyrA and parC genes were amplified by PCR.[1]

  • Pyrosequencing: The amplified DNA was then sequenced using a PyroMark ID system to identify specific mutations.[1]

Frequency of Resistance Selection

To evaluate the potential for resistance development, the frequency of appearance of resistant strains was calculated.

  • Bacterial Inoculation: A known number of bacterial cells were plated on Mueller-Hinton II agar containing various concentrations of the fluoroquinolone (e.g., 2×, 4×, 8×, and 16× MIC).[1]

  • Incubation: The plates were incubated at 35°C for 3 days.[1]

  • Calculation: The frequency of resistance was calculated as the ratio of the number of colonies that grew on the drug-containing plates to the initial number of bacteria inoculated.[1] Studies have shown that the frequency of selecting for resistant S. pneumoniae strains tended to be lower for lascufloxacin compared to levofloxacin and garenoxacin.[1][7]

Visualizing Experimental and Logical Frameworks

The following diagrams illustrate the key workflows and concepts described in this guide.

Experimental_Workflow_for_MIC_Determination cluster_prep Preparation cluster_method Methodology cluster_analysis Analysis Bacterial_Isolates Bacterial Isolates (Clinical & Lab Strains) Inoculation Inoculation of Bacteria onto Media Bacterial_Isolates->Inoculation Antimicrobial_Agents Antimicrobial Agents (Lascufloxacin & Comparators) Serial_Dilution Serial Dilution of Antimicrobial Agents Antimicrobial_Agents->Serial_Dilution Growth_Media Growth Media (e.g., Mueller-Hinton Agar/Broth) Growth_Media->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (35°C, 1-3 days) Inoculation->Incubation Observation Observation of Bacterial Growth Incubation->Observation MIC_Determination MIC Determination (Lowest concentration inhibiting growth) Observation->MIC_Determination

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Resistance_Mutation_Analysis_Workflow Start Quinolone-Resistant Bacterial Isolate DNA_Extraction DNA Extraction (Boiling Method) Start->DNA_Extraction PCR_Amp PCR Amplification of QRDRs (gyrA, parC) DNA_Extraction->PCR_Amp Pyrosequencing Pyrosequencing PCR_Amp->Pyrosequencing Mutation_ID Identification of Specific Mutations Pyrosequencing->Mutation_ID End Correlate Mutation with MIC Profile Mutation_ID->End

Caption: Workflow for Analysis of QRDR Mutations.

Fluoroquinolone_Action_and_Resistance cluster_drug_action Mechanism of Action cluster_resistance Resistance Mechanism Lascufloxacin Lascufloxacin DNA_Gyrase DNA Gyrase (GyrA/GyrB) Lascufloxacin->DNA_Gyrase inhibits Topo_IV Topoisomerase IV (ParC/ParE) Lascufloxacin->Topo_IV inhibits Altered_Target Altered Target Enzyme (Reduced Binding) Lascufloxacin->Altered_Target maintains some activity against mutated enzymes DNA_Replication Inhibition of DNA Replication DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death leads to QRDR_Mutations QRDR Mutations in gyrA and/or parC QRDR_Mutations->Altered_Target Reduced_Susceptibility Reduced Susceptibility (Increased MIC) Altered_Target->Reduced_Susceptibility

References

The Discovery and Development of Lascufloxacin (KRP-AM1977): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lascufloxacin, developed under the code KRP-AM1977, is a novel fluoroquinolone antibiotic that has emerged as a significant agent in the treatment of bacterial infections, particularly those affecting the respiratory tract.[1][2][3] Developed by the Japanese pharmaceutical company Kyorin Pharmaceutical Co., Ltd., lascufloxacin has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains resistant to existing quinolones.[4][5][6][7] Marketed under the trade name Lasvic®, it was approved in Japan in 2019 for the treatment of community-acquired pneumonia, otorhinolaryngological infections, and other respiratory tract infections.[3] This technical guide provides an in-depth overview of the discovery, mechanism of action, in vitro activity, pharmacokinetics, and clinical development of this important antimicrobial agent.

Chemical Synthesis and Structure

Lascufloxacin, chemically known as 7-((3S,4S)-3-((cyclopropylamino)methyl)-4-fluoro-1-pyrrolidinyl)-6-fluoro-1-(2-fluoroethyl)-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid, possesses a unique molecular structure that contributes to its potent antibacterial activity. The synthesis of lascufloxacin involves a multi-step process, a key part of which is the construction of the fluoroquinolone core and the syn-disubstituted fluoropyrrolidine fragment.[8][9]

Key Synthesis Steps:

  • Fluoropyrrolidine Fragment Synthesis: The process begins with the Cbz protection of a secondary amine, followed by a Claisen condensation to yield a pyrrolidone. Asymmetric hydrogenation using a ruthenium catalyst with (S)-BINAP as the ligand establishes the desired trans-stereochemistry of the pyrrolidine.[9] Subsequent saponification, coupling with cyclopropylamine, and reduction of the resulting amide furnishes the key amine intermediate.[9] Fluorination is achieved with inversion of stereochemistry, followed by deprotection to yield the fluoropyrrolidine fragment.[9]

  • Fluoroquinolone Core Construction: The quinolone core is constructed from an acetoacetate derivative.[9] Condensation with triethyl orthoformate and subsequent treatment with 2-fluoroethylamine hydrochloride forms the quinolone ring system.[9]

  • Final Coupling: The ethyl ester of the quinolone core is converted to a borate complex to improve solubility and reactivity for the subsequent nucleophilic aromatic substitution (SNAr) reaction with the fluoropyrrolidine fragment to yield lascufloxacin.[8][9]

Mechanism of Action

Like other fluoroquinolones, lascufloxacin exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][10][11][12] By binding to these enzymes, lascufloxacin induces the formation of double-stranded breaks in the bacterial DNA, which ultimately inhibits cell division and leads to bacterial cell death.[1] A key characteristic of lascufloxacin is its potent and balanced inhibitory activity against both wild-type and mutated forms of these target enzymes, which contributes to its activity against quinolone-resistant strains.[5][7][13]

Lascufloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell Lascufloxacin Lascufloxacin (KRP-AM1977) DNA_Gyrase DNA Gyrase Lascufloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Lascufloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to Intrapulmonary_PK_Workflow cluster_workflow Experimental Workflow: Intrapulmonary Pharmacokinetics Subject_Recruitment Recruitment of 30 Healthy Adult Male Volunteers Grouping Allocation into 5 Groups Subject_Recruitment->Grouping Dosing Single Oral Dose of 75 mg Lascufloxacin Grouping->Dosing Sampling Bronchoalveolar Lavage and Blood Sampling at 1, 2, 4, 6, or 24 hours Dosing->Sampling Analysis Determination of Lascufloxacin Concentrations in Plasma, Epithelial Lining Fluid, and Alveolar Macrophages Sampling->Analysis PK_Parameters Calculation of Pharmacokinetic Parameters (Cmax, Tmax, AUC) Analysis->PK_Parameters

References

The Unique Pharmacophore of 8-Methoxy Fluoroquinolones: A Technical Guide to Lascufloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents with improved efficacy against resistant pathogens. 8-methoxy fluoroquinolones represent a significant advancement in this class of antibiotics, and lascufloxacin has emerged as a promising new agent with a unique pharmacophore. This technical guide provides an in-depth analysis of the core structural features, mechanism of action, and antibacterial activity of lascufloxacin. We present a comprehensive summary of its in vitro activity, including comparative data with other fluoroquinolones, detailed experimental protocols for key assays, and visualizations of its molecular interactions and experimental workflows. This document aims to serve as a valuable resource for researchers and drug development professionals working in the field of antibacterial drug discovery.

Introduction: The Evolution of Fluoroquinolones and the Rise of the 8-Methoxy Class

Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1] The evolution of fluoroquinolones has been marked by structural modifications to the core quinolone ring to enhance their antibacterial spectrum, improve pharmacokinetic properties, and overcome emerging resistance mechanisms. The addition of a methoxy group at the C-8 position of the quinolone nucleus has been a particularly fruitful strategy, leading to the development of potent agents like gatifloxacin and moxifloxacin.[2][3] This modification has been shown to enhance activity against Gram-positive bacteria and, crucially, to reduce the selection of resistant mutants.[4][5]

Lascufloxacin (AM-1977) is a novel 8-methoxy fluoroquinolone that has demonstrated potent activity against a wide range of pathogens, including those resistant to other fluoroquinolones.[6][7] Its unique pharmacophore, particularly at the 1st and 7th positions of the quinolone nucleus, contributes to its enhanced antibacterial profile.[6][8][9]

The Unique Pharmacophore of Lascufloxacin

The enhanced activity and favorable resistance profile of lascufloxacin can be attributed to its distinct chemical structure. A comparison with other 8-methoxy fluoroquinolones highlights these unique features.

G cluster_lascufloxacin Lascufloxacin cluster_moxifloxacin Moxifloxacin cluster_gatifloxacin Gatifloxacin l1 m1 g1

Caption: Comparative chemical structures of lascufloxacin, moxifloxacin, and gatifloxacin.

Key structural features contributing to lascufloxacin's unique profile include:

  • C-8 Methoxy Group: Common to this class, the 8-methoxy group enhances activity against resistant mutants and reduces the propensity for resistance development.[5][10] It is hypothesized to increase the level of target inhibition, particularly against DNA gyrase.[4]

  • C-7 Substituent: Lascufloxacin possesses a unique and bulky substituent at the C-7 position, which plays a crucial role in its potent antibacterial activity and its ability to evade some resistance mechanisms.

  • N-1 Substituent: The substituent at the N-1 position is also a key determinant of the drug's interaction with the target enzymes and its overall efficacy.

Mechanism of Action: Dual Targeting of DNA Gyrase and Topoisomerase IV

Like other fluoroquinolones, lascufloxacin exerts its bactericidal effect by forming a ternary complex with bacterial DNA and either DNA gyrase or topoisomerase IV.[11] This complex traps the enzyme in a state where it has cleaved the DNA, but is unable to re-ligate it, leading to double-strand DNA breaks and ultimately cell death.[1][12]

G cluster_process Mechanism of Action of Lascufloxacin Lascufloxacin Lascufloxacin Ternary_Complex_Gyrase Ternary Complex (Lascufloxacin-Gyrase-DNA) Lascufloxacin->Ternary_Complex_Gyrase Ternary_Complex_TopoIV Ternary Complex (Lascufloxacin-TopoIV-DNA) Lascufloxacin->Ternary_Complex_TopoIV DNA_Gyrase DNA Gyrase DNA_Gyrase->Ternary_Complex_Gyrase Topo_IV Topoisomerase IV Topo_IV->Ternary_Complex_TopoIV DSB Double-Strand DNA Breaks Ternary_Complex_Gyrase->DSB Ternary_Complex_TopoIV->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Signaling pathway of lascufloxacin's mechanism of action.

A key feature of the 8-methoxy fluoroquinolones, including lascufloxacin, is their balanced dual-targeting of both DNA gyrase and topoisomerase IV.[13] This is significant because in many bacteria, resistance to older fluoroquinolones arises from a single mutation in the primary target enzyme. By potently inhibiting both enzymes, lascufloxacin makes it more difficult for resistance to develop, as simultaneous mutations in both target enzymes would be required.

In Vitro Antibacterial Activity

Lascufloxacin exhibits potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including many strains resistant to other fluoroquinolones.

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC₅₀ and MIC₉₀ values of lascufloxacin and comparator fluoroquinolones against a range of clinically relevant bacteria.

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureus (MSSA)Lascufloxacin0.0080.015[6]
Levofloxacin0.250.5[6]
Moxifloxacin0.060.12[6]
Staphylococcus aureus (MRSA)Lascufloxacin12[6]
Levofloxacin32>64[6]
Moxifloxacin816[6]
Streptococcus pneumoniaeLascufloxacin0.060.06[6]
Levofloxacin11[6]
Moxifloxacin0.120.25[6]
Haemophilus influenzaeLascufloxacin≤0.0080.015[6]
Levofloxacin0.0150.03[6]
Moxifloxacin≤0.0150.03[6]
Escherichia coliLascufloxacin0.030.25[6]
Levofloxacin0.068[6]
Moxifloxacin0.064[6]
Pseudomonas aeruginosaLascufloxacin0.54[6]
Levofloxacin18[6]
Moxifloxacin416[6]
Activity Against Quinolone-Resistant Strains

Lascufloxacin demonstrates significant activity against strains with mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes.

Organism (S. pneumoniae)MutationLascufloxacin MIC (µg/mL)Levofloxacin MIC (µg/mL)Reference
Wild-TypeNone0.031[7]
First-step mutantparC0.06 - 0.122[7]
DNA Gyrase and Topoisomerase IV Inhibition

The potent antibacterial activity of lascufloxacin is a direct result of its strong inhibition of its target enzymes. The following table presents the 50% inhibitory concentrations (IC₅₀) of lascufloxacin against wild-type and mutant enzymes.

EnzymeLascufloxacin IC₅₀ (µg/mL)Reference
Wild-type DNA gyrase1.7 ± 0.4[11]
Mutated DNA gyrase17 ± 3[11]
Wild-type topoisomerase IV0.73 ± 0.06[11]
Mutated topoisomerase IV2.8 ± 0.3[11]

Pharmacokinetics and Pharmacodynamics

Lascufloxacin exhibits a favorable pharmacokinetic profile, including good oral bioavailability and excellent penetration into respiratory tissues.[3][14] This high concentration at the site of infection is a key factor in its clinical efficacy.

ParameterValueReference
Cmax (plasma)0.576 µg/mL[14]
AUC₀₋₂₄ (plasma)7.67 µg·h/mL[14]
Cmax (epithelial lining fluid)12.3 µg/mL[14]
AUC₀₋₂₄ (epithelial lining fluid)123 µg·h/mL[14]
Cmax (alveolar macrophages)21.8 µg/mL[14]
AUC₀₋₂₄ (alveolar macrophages)325 µg·h/mL[14]
Protein Binding~74%[14]
Half-life~16-18 hours[14]

The key pharmacodynamic parameter for fluoroquinolones is the ratio of the area under the free drug concentration-time curve to the MIC (fAUC/MIC). For lascufloxacin, a target fAUC₀₋₂₄/MIC of >3.9 has been associated with clinical efficacy.[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

G cluster_workflow Broth Microdilution MIC Assay Workflow Start Prepare serial two-fold dilutions of Lascufloxacin in microtiter plate Inoculum Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) Start->Inoculum Inoculate Inoculate each well with the bacterial suspension Inoculum->Inoculate Incubate Incubate plates at 35-37°C for 16-20 hours Inoculate->Incubate Read Determine MIC as the lowest concentration with no visible bacterial growth Incubate->Read

Caption: Workflow for MIC determination by broth microdilution.

Methodology:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of lascufloxacin is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

DNA Gyrase Supercoiling Inhibition Assay

G cluster_workflow DNA Gyrase Inhibition Assay Workflow Start Prepare reaction mixture: - Relaxed plasmid DNA - Assay buffer with ATP Add_Drug Add varying concentrations of Lascufloxacin Start->Add_Drug Add_Enzyme Add purified DNA gyrase Add_Drug->Add_Enzyme Incubate Incubate at 37°C for 30-60 minutes Add_Enzyme->Incubate Stop Stop reaction with SDS/proteinase K Incubate->Stop Electrophoresis Separate DNA topoisomers by agarose gel electrophoresis Stop->Electrophoresis Visualize Visualize DNA bands under UV light after ethidium bromide staining Electrophoresis->Visualize Analyze Quantify supercoiled vs. relaxed DNA to determine IC50 Visualize->Analyze

Caption: Workflow for DNA gyrase supercoiling inhibition assay.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP), and varying concentrations of lascufloxacin.

  • Enzyme Addition: Purified DNA gyrase is added to initiate the reaction.

  • Incubation: The reaction is incubated at 37°C for 30-60 minutes to allow for DNA supercoiling.

  • Reaction Termination: The reaction is stopped by the addition of a solution containing sodium dodecyl sulfate (SDS) and proteinase K.

  • Agarose Gel Electrophoresis: The DNA topoisomers (supercoiled and relaxed) are separated by electrophoresis on an agarose gel.

  • Visualization and Analysis: The gel is stained with ethidium bromide and visualized under UV light. The intensity of the supercoiled DNA band is quantified relative to the relaxed DNA band to determine the extent of inhibition at each drug concentration. The IC₅₀ is calculated as the drug concentration that inhibits 50% of the supercoiling activity.

Conclusion

Lascufloxacin represents a significant advancement in the 8-methoxy fluoroquinolone class, distinguished by a unique pharmacophore that confers potent and broad-spectrum antibacterial activity, including against many resistant strains. Its balanced dual-targeting of DNA gyrase and topoisomerase IV, coupled with excellent tissue penetration, makes it a highly effective agent for the treatment of respiratory tract infections. The comprehensive data and detailed protocols presented in this technical guide underscore the unique properties of lascufloxacin and provide a valuable resource for the scientific community engaged in the ongoing battle against antibiotic resistance.

References

Lascufloxacin Hydrochloride: A Technical Overview of its Chemical Structure, Properties, and Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lascufloxacin hydrochloride is a novel fluoroquinolone antibiotic demonstrating potent broad-spectrum antibacterial activity. Developed by Kyorin Pharmaceutical Co., Ltd., it is distinguished by its 8-methoxy group and a unique pharmacophore at the C-7 position of the quinolone nucleus.[1][2][3] This technical guide provides an in-depth summary of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its synthesis and analysis.

Chemical Structure and Properties

This compound is the hydrochloride salt of lascufloxacin. Its chemical structure is characterized by a fluoroquinolone core substituted with a fluoropyrrolidine ring at the C-7 position.

Chemical Structure:

  • IUPAC Name: 7-((3S,4S)-3-((cyclopropylamino)methyl)-4-fluoropyrrolidin-1-yl)-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride[4]

  • CAS Number: 1433857-09-0[4]

  • Molecular Formula: C₂₁H₂₅ClF₃N₃O₄[4][5]

  • Molecular Weight: 475.89 g/mol [4][5]

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₁H₂₅ClF₃N₃O₄[4][5]
Molecular Weight 475.89 g/mol [4][5]
CAS Number 1433857-09-0[4]
Appearance Solid powder[6]
pKa₁ (Carboxylic Acid) 6.24[6]
pKa₂ (Amine) 7.99[6]
Solubility Poorly soluble in water, Soluble in DMSO[6]
LogD (pH 7.4) 0.81[6]
Melting Point Not explicitly available in the searched literature.

Mechanism of Action

Lascufloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[7] This dual-targeting mechanism contributes to its potent activity and a potentially lower propensity for the development of bacterial resistance.[7] The inhibition of these enzymes leads to strand breaks in bacterial DNA, ultimately resulting in bacterial cell death.

Lascufloxacin_Mechanism_of_Action cluster_bacterial_cell Inside Bacterial Cell Lascufloxacin Lascufloxacin Hydrochloride DNA_Gyrase DNA Gyrase (Gram-negative) Lascufloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Gram-positive) Lascufloxacin->Topoisomerase_IV Inhibits BacterialCell Bacterial Cell DNA_Supercoiling DNA Supercoiling and Relaxation DNA_Gyrase->DNA_Supercoiling controls Chromosome_Segregation Daughter Chromosome Segregation Topoisomerase_IV->Chromosome_Segregation facilitates DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication Chromosome_Segregation->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death is inhibited, leading to

Mechanism of action of this compound.

Experimental Protocols

Synthesis of Lascufloxacin

A kilogram-scale synthesis of lascufloxacin has been reported, involving the preparation of two key fragments: a fluoroquinolone core and a syn-disubstituted fluoropyrrolidine fragment.[1][8]

Synthesis of the Fluoropyrrolidine Fragment:

  • Protection: An initial amino ester is protected with a carboxybenzyl (Cbz) group.[1][8]

  • Claisen Condensation: The protected amino ester undergoes Claisen condensation to yield a pyrrolidone derivative.[1][8]

  • Asymmetric Hydrogenation: Asymmetric hydrogenation using a ruthenium catalyst with (S)-BINAP as the ligand affords a trans-pyrrolidine.[1][8]

  • Saponification and Amide Coupling: The ester is saponified, followed by coupling with cyclopropylamine to form a crystalline amide.[1][8]

  • Reduction and Protection: The amide is reduced to the corresponding amine using borane in THF and isolated as its hydrochloride salt. Subsequent protection with a benzyl group yields a trialkylamine.[1][8]

  • Fluorination: The trialkylamine is treated with perfluoro-1-octanesulfonyl fluoride (POSF) to introduce the fluorine atom with inversion of stereochemistry.[1][8]

  • Deprotection: Finally, deprotection of the benzyl group and salt formation yields the fluoropyrrolidine fragment.[1][8]

Synthesis of the Fluoroquinolone Core and Final Coupling:

  • Condensation: An acetoacetate derivative is condensed with triethyl orthoformate.[1][8]

  • Quinolone Formation: The resulting product is treated with 2-fluoroethylamine hydrochloride to form the quinolone core.[1][8]

  • Borate Complex Formation: The ethyl ester of the quinolone is converted to a borate complex by treatment with boric acid and acetic anhydride to improve solubility and reactivity.[1][8]

  • SNAr Reaction: The final step involves a nucleophilic aromatic substitution (SNAr) reaction where the borate complex of the fluoroquinolone core is reacted with the synthesized fluoropyrrolidine fragment to yield lascufloxacin.[1][8]

Lascufloxacin_Synthesis_Workflow cluster_pyrrolidine Fluoropyrrolidine Fragment Synthesis cluster_quinolone Fluoroquinolone Core Synthesis AminoEster Amino Ester ProtectedEster Cbz-Protected Ester AminoEster->ProtectedEster Cbz Protection Pyrrolidone Pyrrolidone ProtectedEster->Pyrrolidone Claisen Condensation TransPyrrolidine trans-Pyrrolidine Pyrrolidone->TransPyrrolidine Asymmetric Hydrogenation Amide Amide TransPyrrolidine->Amide Saponification & Amide Coupling ProtectedAmine Protected Amine Amide->ProtectedAmine Reduction & Protection FluorinatedAmine Fluorinated Amine ProtectedAmine->FluorinatedAmine Fluorination (POSF) Fluoropyrrolidine Fluoropyrrolidine Fragment FluorinatedAmine->Fluoropyrrolidine Deprotection Lascufloxacin Lascufloxacin Fluoropyrrolidine->Lascufloxacin SNAr Coupling Acetoacetate Acetoacetate Derivative EnolEther Enol Ether Acetoacetate->EnolEther Condensation QuinoloneCore Quinolone Core EnolEther->QuinoloneCore Reaction with 2-Fluoroethylamine BorateComplex Borate Complex QuinoloneCore->BorateComplex Complexation BorateComplex->Lascufloxacin

Synthetic workflow for lascufloxacin.
Analytical Methods: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method with fluorescence detection has been developed for the quantification of lascufloxacin in human plasma and bronchoalveolar lavage (BAL) fluid.[9]

Table 2: HPLC Method Parameters for Lascufloxacin Analysis

ParameterPlasma AnalysisBAL Fluid and Alveolar Macrophage (AM) Analysis
Column Inertsil ODS-3 (5-μm, 4.6 by 150 mm)Sumipax ODS Z-CLUE (3-μm, 2.0 by 50 mm)
Mobile Phase 0.01 M Phosphoric acid and Acetonitrile (70:30 v/v) containing 0.02% 1-octanesulfonic acid sodium saltGradient of 0.1% Formic acid (A) and Acetonitrile with 0.1% Formic acid (B)
Flow Rate 1.0 mL/min0.3 mL/min
Detection Fluorescence (Excitation: 289 nm, Emission: 498 nm)Mass Spectrometry (Multiple-reaction monitoring)
Lower Limit of Quantification (LLOQ) 5 ng/mL0.1 ng/mL
Calibration Range 5 to 5,000 ng/mL0.1 to 100 ng/mL

Sample Preparation for Plasma:

  • Plasma samples are mixed with an internal standard.

  • Proteins are precipitated with acetonitrile.

  • The supernatant is subjected to solid-phase extraction using an Oasis HLB cartridge.

  • The eluate is evaporated and the residue is reconstituted before injection into the HPLC system.[9]

Sample Preparation for BAL Fluid and Alveolar Macrophages:

  • Samples are mixed with an internal standard.

  • Solid-phase extraction is performed using an Oasis HLB cartridge.[9]

Conclusion

This compound is a promising fluoroquinolone antibiotic with a potent dual mechanism of action against key bacterial enzymes. Its chemical structure and physicochemical properties have been well-characterized, although a precise experimental melting point is not widely reported. The kilogram-scale synthesis and validated analytical methods described provide a solid foundation for further research and development of this important antibacterial agent.

References

Methodological & Application

Application Notes and Protocols for Lascufloxacin Hydrochloride in Community-Acquired Pneumonia (CAP) Research

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of lascufloxacin hydrochloride, a novel fluoroquinolone antibacterial agent, for researchers, scientists, and drug development professionals. The document details its mechanism of action, in vitro activity, pharmacokinetic profile, clinical efficacy, and safety in the context of treating community-acquired pneumonia (CAP). Detailed protocols for key experimental procedures are also provided.

Introduction

Lascufloxacin is a novel 8-methoxy fluoroquinolone approved for the treatment of CAP and other respiratory tract infections in Japan.[1][2][3] It demonstrates potent activity against a broad spectrum of pathogens responsible for respiratory infections, including Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, Mycoplasma pneumoniae, and both methicillin-sensitive and resistant Staphylococcus aureus.[1] A key feature of lascufloxacin is its remarkable penetration into lung tissues, achieving high concentrations in epithelial lining fluid and alveolar macrophages.[1][4][5][6]

Mechanism of Action

Lascufloxacin exerts its bactericidal effect by inhibiting bacterial DNA synthesis.[7] Unlike some earlier fluoroquinolones that preferentially target either DNA gyrase or topoisomerase IV, lascufloxacin potently inhibits both enzymes to a similar degree.[8][9] This dual-targeting mechanism is anticipated to limit the development of bacterial resistance.[8] The process involves trapping the enzyme-DNA complex, which blocks DNA replication and transcription, leading to double-strand DNA breaks and subsequent cell death.[7][10]

G Mechanism of Action of Lascufloxacin cluster_drug Lascufloxacin cluster_bacterium Bacterial Cell L Lascufloxacin Gyrase DNA Gyrase (Gram-Negative Target) L->Gyrase Inhibits TopoIV Topoisomerase IV (Gram-Positive Target) L->TopoIV Inhibits DNA_Rep DNA Replication & Transcription Gyrase->DNA_Rep Required for TopoIV->DNA_Rep Required for Breaks Double-Strand DNA Breaks DNA_Rep->Breaks Leads to Death Bacterial Cell Death Breaks->Death

Caption: Dual inhibition of DNA gyrase and topoisomerase IV by lascufloxacin.
In Vitro Antibacterial Activity

Lascufloxacin demonstrates potent in vitro activity against common causative pathogens of CAP. Its efficacy extends to quinolone-resistant strains, where it shows incomplete cross-resistance.[1][11]

Table 1: In Vitro Activity of Lascufloxacin Against Key Respiratory Pathogens

Pathogen MIC₉₀ (μg/mL) Reference(s)
Streptococcus pneumoniae (Penicillin-Susceptible) 0.06 [1]
Streptococcus pneumoniae (Penicillin-Resistant) 0.06 [12]
Haemophilus influenzae 0.06 [1]
Moraxella catarrhalis 0.06 [1]
Staphylococcus aureus (MSSA) 0.015 [1]
Staphylococcus aureus (MRSA) 2 [1]
Mycoplasma pneumoniae 0.25 [1]

| Klebsiella pneumoniae | 0.25 |[12] |

MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Pharmacokinetics and Pharmacodynamics (PK/PD)

A significant advantage of lascufloxacin is its excellent penetration into the lungs, leading to high concentrations at the site of infection.[1] Phase I studies showed favorable pharmacokinetic profiles with complete gastrointestinal absorption and an elimination half-life of 15.6 to 18.2 hours, suitable for once-daily dosing.[1]

Table 2: Pharmacokinetic Parameters of a Single 75 mg Oral Dose of Lascufloxacin in Healthy Adults

Parameter Plasma Epithelial Lining Fluid (ELF) Alveolar Macrophages (AM) Reference(s)
Cₘₐₓ (μg/mL) 0.576 12.3 21.8 [1][4]
AUC₀₋₂₄ (μg·h/mL) 7.67 123 325 [1][4]
Tₘₐₓ (h) 1 1 6 [1]
ELF/Free Plasma Ratio (AUC) - 61.7 - [1]

| AM/Free Plasma Ratio (AUC) | - | - | 163 |[1] |

Cₘₐₓ: Maximum concentration; AUC₀₋₂₄: Area under the concentration-time curve from 0 to 24 hours; Tₘₐₓ: Time to maximum concentration.

The key PK/PD index for fluoroquinolones is the ratio of the free drug area under the concentration-time curve over 24 hours to the MIC (fAUC₀₋₂₄/MIC). For lascufloxacin, an fAUC₀₋₂₄/MIC value exceeding 4 has been associated with over 90% clinical and microbiological efficacy in respiratory tract infections.[1]

Clinical Efficacy in Community-Acquired Pneumonia

Clinical trials have demonstrated the efficacy and safety of lascufloxacin for the treatment of CAP. A phase III, double-blind, randomized comparative study showed that a 75 mg once-daily oral dose of lascufloxacin was non-inferior to a 500 mg once-daily dose of levofloxacin.[13]

Table 3: Clinical Efficacy of Lascufloxacin (75 mg) vs. Levofloxacin (500 mg) in CAP Patients

Efficacy Endpoint Lascufloxacin (LSFX) Levofloxacin (LVFX) Reference(s)
Cure Rate at Test-of-Cure (Primary) 92.8% (116/125) 92.3% (108/117) [13]
Early Clinical Efficacy (Day 3) 85.6% (107/125) 89.2% (107/120) [13]
Clinical Efficacy at End-of-Treatment 96.0% (121/126) 95.8% (115/120) [13]

| Bacterial Eradication Rate | 96.3% (26/27) | 100.0% (33/33) |[13] |

Additionally, a study on intravenous-to-oral switch therapy with lascufloxacin for community-onset pneumonia found a cure rate of 96.2% at the test of cure, demonstrating high efficacy.[9][14]

Safety and Tolerability

Lascufloxacin is generally well-tolerated. In the phase III comparative study, the incidence of adverse events was similar to that of levofloxacin, with no serious safety concerns noted.[13]

Table 4: Summary of Adverse Events (AEs) in Phase III CAP Trial

Parameter Lascufloxacin (LSFX) Levofloxacin (LVFX) Reference(s)

| Incidence of AEs | 17.9% (25/140) | 19.0% (26/137) |[13] |

In a separate study, adverse events related to lascufloxacin were reported in 10.0% of patients, with hepatic dysfunction being the most common.[9][14]

Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of lascufloxacin against aerobic bacteria, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[15][16][17]

G Workflow for MIC Determination (Broth Microdilution) prep Step 1: Preparation - Prepare serial two-fold dilutions of Lascufloxacin in cation-adjusted Mueller-Hinton broth. - Dispense 100 µL into each well of a 96-well microtiter plate. - Include growth and sterility control wells. inoculum Step 2: Inoculum Preparation - Culture bacteria on agar overnight. - Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. - Dilute suspension to achieve a final concentration of ~5 x 10^5 CFU/mL in each well. prep->inoculum incubation Step 3: Inoculation & Incubation - Inoculate each well (except sterility control) with the bacterial suspension. - Seal plates to prevent evaporation. - Incubate at 35°C ± 2°C for 16-20 hours in ambient air. inoculum->incubation reading Step 4: Reading Results - Visually inspect plates for bacterial growth (turbidity). - The MIC is the lowest concentration of Lascufloxacin that completely inhibits visible growth. incubation->reading

Caption: Standardized workflow for determining Minimum Inhibitory Concentration.

Methodology:

  • Preparation of Antimicrobial Agent: Prepare serial two-fold dilutions of lascufloxacin in cation-adjusted Mueller-Hinton Broth (CAMHB). Dispense into 96-well microtiter plates.

  • Inoculum Preparation: From a pure 18-24 hour culture, prepare a bacterial suspension in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Interpretation: Following incubation, determine the MIC by visually identifying the lowest concentration of lascufloxacin that completely inhibits bacterial growth.

Protocol: Representative Phase III Clinical Trial Design for CAP

This protocol describes a typical study design for evaluating the efficacy and safety of lascufloxacin in adult patients with CAP, based on published trial methodologies.[13]

G Workflow for a Phase III CAP Clinical Trial cluster_arms screening Patient Screening & Enrollment (Inclusion/Exclusion Criteria Met) random Randomization (1:1) screening->random arm_lsfx Treatment Arm A (LSFX) - Lascufloxacin 75 mg PO QD - Duration: 7 days random->arm_lsfx Blinded arm_comp Treatment Arm B (Comparator) - e.g., Levofloxacin 500 mg PO QD - Duration: 7 days random->arm_comp Blinded eot End of Treatment (EOT) Assessment (Day 8-10) arm_lsfx->eot arm_comp->eot toc Test of Cure (TOC) Assessment (Day 12-17) eot->toc analysis Data Analysis (Primary Endpoint: Non-inferiority of Cure Rate at TOC) toc->analysis

Caption: Representative workflow for a Phase III CAP clinical trial.

Methodology:

  • Study Design: A multicenter, randomized, double-blind, non-inferiority trial.

  • Patient Population: Adult patients diagnosed with community-acquired pneumonia, confirmed by clinical symptoms and radiographic evidence. Key inclusion criteria may include fever, productive cough, and new infiltrate on chest X-ray. Exclusion criteria typically include severe renal impairment, known hypersensitivity to quinolones, and pregnancy.

  • Randomization and Blinding: Eligible patients are randomized (e.g., 1:1) to receive either lascufloxacin or a comparator drug (e.g., levofloxacin). Both patients and investigators are blinded to the treatment allocation.

  • Treatment Regimen:

    • Investigational Arm: Lascufloxacin 75 mg administered orally once daily for 7 days.

    • Comparator Arm: Levofloxacin 500 mg administered orally once daily for 7 days.

  • Assessments:

    • Baseline: Collection of demographics, medical history, vital signs, physical examination, chest X-ray, and microbiological specimens (sputum, blood).

    • On-Treatment: Monitoring for clinical response and adverse events. An early clinical efficacy assessment may be performed on Day 3.

    • End-of-Treatment (EOT): Clinical, radiological, and microbiological assessments performed shortly after the last dose.

    • Test-of-Cure (TOC): Final assessment of clinical and microbiological outcomes performed 5-10 days after EOT.

  • Endpoints:

    • Primary Endpoint: Clinical cure rate at the TOC visit in the per-protocol and modified intent-to-treat populations.

    • Secondary Endpoints: Microbiological eradication rate, clinical cure rate at EOT, early clinical response, and incidence of adverse events.

Protocol: Pharmacokinetic Analysis in Humans

This protocol outlines a general methodology for determining the pharmacokinetic profile of lascufloxacin in human subjects, particularly focusing on intrapulmonary concentrations.[1][4][18]

Methodology:

  • Study Design: An open-label study in healthy adult volunteers.

  • Dosing: Administration of a single oral dose of lascufloxacin (e.g., 75 mg).

  • Sample Collection:

    • Blood (Plasma): Serial blood samples are collected at predefined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours post-dose). Plasma is separated by centrifugation and stored at -80°C until analysis.

    • Bronchoalveolar Lavage (BAL): To measure intrapulmonary concentrations, BAL is performed on subgroups of subjects at specific time points (e.g., 1, 2, 4, 6, 24 hours). The collected BAL fluid is processed to separate the supernatant (for epithelial lining fluid analysis) and cell pellet (for alveolar macrophage analysis).

  • Bioanalytical Method:

    • Lascufloxacin concentrations in plasma, ELF, and AM lysates are quantified using a validated high-performance liquid chromatography (HPLC) method with fluorescence detection or tandem mass spectrometry (LC-MS/MS).[18]

    • The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

  • Pharmacokinetic Analysis:

    • Non-compartmental analysis is used to calculate key PK parameters from the concentration-time data.

    • Parameters include: Cₘₐₓ, Tₘₐₓ, AUC, elimination half-life (t₁/₂), clearance (CL), and volume of distribution (Vd).

    • ELF and AM concentrations are calculated from BAL fluid measurements, often using the urea dilution method to determine the volume of ELF recovered.

References

Application of Lascufloxacin in Otorhinolaryngological Infections: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Lascufloxacin, marketed under the trade name Lasvic®, is a novel 8-methoxy fluoroquinolone antibiotic developed by Kyorin Pharmaceutical Co., Ltd.[1][2]. It has received approval in Japan for the treatment of respiratory and various otorhinolaryngological (ENT) infections.[3][4]. Its potent, broad-spectrum activity, favorable pharmacokinetic profile, and demonstrated clinical efficacy make it a significant agent in the management of common ENT pathologies.

Mechanism of Action

Lascufloxacin exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5][6] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.

  • Inhibition of DNA Gyrase: In many bacteria, particularly Gram-negative species, DNA gyrase is the primary target. It is responsible for introducing negative supercoils into the DNA, a process vital for initiating DNA replication.

  • Inhibition of Topoisomerase IV: This enzyme's main role is to separate (decatenate) the interlinked daughter DNA strands following replication. This is a primary target in many Gram-positive bacteria.

Unlike older quinolones that may preferentially inhibit one enzyme over the other, lascufloxacin inhibits both to a similar degree.[5]. This dual-targeting mechanism stabilizes the enzyme-DNA complex, stalls the replication fork, and leads to the generation of lethal double-strand DNA breaks.[6][7]. This balanced activity is anticipated to reduce the likelihood of resistance development.[5][8].

G cluster_bacterium Bacterial Cell LSFX Lascufloxacin DNA_Gyrase DNA Gyrase (GyrA, GyrB) LSFX->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (ParC, ParE) LSFX->Topo_IV Inhibits Replication DNA Replication & Transcription DNA_Gyrase->Replication Required for Topo_IV->Replication Required for DNA_Breaks Double-Strand DNA Breaks Replication->DNA_Breaks Leads to Death Bacterial Cell Death DNA_Breaks->Death

Fig. 1: Mechanism of Action of Lascufloxacin.
Approved Otorhinolaryngological Indications

Lascufloxacin is indicated for the treatment of infections caused by susceptible strains of Staphylococcus spp., Streptococcus spp., Pneumococcus, Moraxella (Branhamella) catarrhalis, Klebsiella spp., Enterobacter spp., Haemophilus influenzae, and Prevotella spp.[4].

Specific approved ENT indications in Japan include:

  • Sinusitis[4]

  • Otitis Media[4]

  • Pharyngitis[4]

  • Tonsillitis (including peritonsillitis and peritonsillar abscess)[4]

Dosage and Administration

The recommended adult dosage for otorhinolaryngological infections is 75 mg of lascufloxacin administered orally once daily .[9].

Pharmacokinetics and Tissue Penetration

A key advantage of lascufloxacin in treating ENT infections is its excellent penetration into relevant tissues.[10]. A clinical study in patients undergoing otorhinolaryngological surgery demonstrated that following a single 75 mg oral dose, lascufloxacin concentrations in target tissues were significantly higher than in plasma.[11]. At 4 hours post-administration, tissue concentrations were found to be more than 10-fold higher than the MIC₉₀ values for the primary causative pathogens of ENT infections.[11]. This high level of tissue distribution contributes to its clinical efficacy at a relatively low systemic dose.[9][12].

Data Presentation

Clinical Efficacy in Otorhinolaryngological Infections

Lascufloxacin has demonstrated high clinical efficacy rates across a range of ENT infections.

Table 1: Clinical Efficacy of Lascufloxacin (75 mg once daily) in ENT Infections

Infection Type Clinical Efficacy Rate Source
Sinusitis 84.8% [9]
Otitis Media 92.9% [9]
Tonsillitis 89.3% [9]

| Pharyngolaryngitis | 91.7% |[9] |

Phase III Sinusitis Trial: Lascufloxacin vs. Levofloxacin

A pivotal Phase III randomized, double-blind study confirmed the non-inferiority of lascufloxacin to levofloxacin for the treatment of acute or acute exacerbation of chronic sinusitis.[13].

Table 2: Comparative Efficacy and Safety in Sinusitis (End of Treatment)

Endpoint Lascufloxacin (75 mg QD) Levofloxacin (500 mg QD) Source
Clinical Efficacy 84.8% (117/138) 84.6% (110/130) [13]
Microbiological Efficacy 92.3% (60/65) 95.5% (64/67) [13]
Gram-positive Eradication 100.0% (37/37) 97.2% (35/36) [13]
Gram-negative Eradication 91.4% (32/35) 93.8% (30/32) [13]
Anaerobic Eradication 83.3% (15/18) 100.0% (21/21) [13]
Adverse Drug Reactions (ADRs) 5.7% (8/140) 10.1% (14/139) [13]

|    Gastrointestinal ADRs | 0.7% (1/140) | 5.8% (8/139) |[13] |

In Vitro Activity Against Key Pathogens

Lascufloxacin demonstrates potent in vitro activity against a broad spectrum of pathogens relevant to ENT infections, including anaerobes.[2][14].

Table 3: MIC₅₀ and MIC₉₀ Values of Lascufloxacin for Key Respiratory/ENT Pathogens (μg/mL)

Pathogen MIC₅₀ MIC₉₀ Source
S. pneumoniae (Penicillin-Susceptible) 0.06 0.12 [15]
S. pneumoniae (Penicillin-Resistant) 0.12 0.25 [15]
H. influenzae ≤0.015 0.06 [15]
M. catarrhalis 0.03 0.06 [15]
S. aureus (Methicillin-Susceptible) 0.015 0.015 [15]
S. aureus (Methicillin-Resistant) 1 2 [15]

| Mycoplasma pneumoniae | 0.12 | 0.25 |[15] |

Tissue Penetration in Otorhinolaryngological Sites

Data from an open-label study highlight the high distribution of lascufloxacin into key ENT tissues 4 hours after a 75 mg oral dose.[11].

Table 4: Lascufloxacin Concentrations in ENT Tissues vs. Plasma

Tissue Site Mean Tissue Conc. (ng/g ± SD) Mean Plasma Conc. (ng/mL ± SD) Mean Tissue/Plasma Ratio (± SD) Source
Sinus Mucosa 1,322.0 ± 373.9 657.6 ± 209.5 2.04 ± 0.32 [11]
Middle Ear Mucosa 873.8 ± 282.3 514.8 ± 107.8 1.66 ± 0.24 [11]

| Palatine Tonsillar Tissue | 1,303.4 ± 371.0 | 513.0 ± 132.1 | 2.53 ± 0.21 |[11] |

Experimental Protocols

Protocol 1: Phase III, Randomized, Double-Blind, Comparative Study in Patients with Sinusitis

This protocol is based on the methodology described for the comparative study of lascufloxacin versus levofloxacin.[13].

  • Objective: To investigate the non-inferiority of lascufloxacin (LSFX) compared to levofloxacin (LVFX) in terms of clinical efficacy and to evaluate its safety in patients with acute bacterial sinusitis or an acute exacerbation of chronic sinusitis.

  • Study Design: A multicenter, randomized, double-blind, parallel-group comparative study.

  • Patient Population: Adult patients diagnosed with acute bacterial sinusitis or an acute exacerbation of chronic sinusitis, confirmed by clinical signs and symptoms.

  • Intervention Arms:

    • LSFX Group: Oral lascufloxacin 75 mg, once daily for 7 days.

    • LVFX Group (Control): Oral levofloxacin 500 mg, once daily for 7 days.

  • Primary Endpoint: Clinical efficacy rate at the End of Treatment (EOT), typically 7-14 days after the last dose. Efficacy is assessed based on the resolution or improvement of signs and symptoms of sinusitis.

  • Secondary Endpoints:

    • Microbiological efficacy rate (bacterial eradication) at EOT in patients with identifiable baseline pathogens.

    • Clinical recurrence rate at follow-up (e.g., 7 days post-treatment).

    • Incidence and severity of adverse events (AEs) and adverse drug reactions (ADRs).

  • Methodology:

    • Screening & Enrollment: Patients meeting inclusion/exclusion criteria are enrolled. Baseline clinical assessment and microbiological sampling (e.g., sinus aspirate or middle meatus swab) are performed.

    • Randomization: Patients are randomly assigned in a 1:1 ratio to either the LSFX or LVFX treatment group. Blinding is maintained for patients, investigators, and study staff.

    • Treatment Phase: Patients self-administer the assigned oral medication for 7 days.

    • Assessments:

      • End of Treatment (EOT) Visit: Clinical efficacy is assessed. Repeat microbiological samples are collected if feasible. AE monitoring is conducted.

      • Follow-up Visit: Patients are assessed for any recurrence of symptoms and late-onset AEs.

  • Statistical Analysis: The primary analysis is a non-inferiority test on the clinical efficacy rate in the per-protocol population. The non-inferiority margin would be pre-specified (e.g., 10%). Safety data are summarized descriptively.

G cluster_workflow Phase III Sinusitis Trial Workflow cluster_arms Recruit Patient Recruitment (Acute Sinusitis Diagnosis) Screen Screening & Consent (Inclusion/Exclusion Criteria) Recruit->Screen Baseline Baseline Assessment (Clinical & Microbiological) Screen->Baseline Random Randomization (1:1) Baseline->Random LSFX_Arm Arm A: Lascufloxacin 75 mg QD for 7 Days Random->LSFX_Arm Group 1 LVFX_Arm Arm B: Levofloxacin 500 mg QD for 7 Days Random->LVFX_Arm Group 2 EOT End of Treatment (EOT) Assessment (Clinical & Microbiological) LSFX_Arm->EOT LVFX_Arm->EOT FollowUp Follow-Up Assessment (Recurrence & Safety) EOT->FollowUp Analysis Data Analysis (Non-inferiority & Safety) FollowUp->Analysis

Fig. 2: Workflow for a Phase III Comparative Sinusitis Trial.
Protocol 2: Open-Label Study of Lascufloxacin Penetration into Otorhinolaryngeal Tissues

This protocol is based on the methodology described for the LSPOT study.[11].

  • Objective: To evaluate the penetration of a single oral dose of lascufloxacin into various otorhinolaryngeal tissues by measuring drug concentrations in tissue and corresponding plasma samples.

  • Study Design: An open-label, single-dose, pharmacokinetic study.

  • Patient Population: Adult patients scheduled to undergo elective otorhinolaryngological surgery (e.g., tonsillectomy, sinus surgery, middle ear surgery) who provide informed consent.

  • Intervention: A single oral dose of lascufloxacin 75 mg administered a specified time before the scheduled surgery.

  • Methodology:

    • Enrollment: Consenting patients scheduled for relevant surgeries are enrolled.

    • Drug Administration: Patients receive a single 75 mg oral dose of lascufloxacin approximately 4 hours before the planned start of surgery to align with expected peak tissue concentrations.

    • Sample Collection:

      • During the surgical procedure, a sample of the target tissue (e.g., palatine tonsil, sinus mucosa, middle ear mucosa) is collected by the surgeon.

      • A peripheral venous blood sample is collected at the same time as the tissue sample.

    • Sample Processing:

      • Tissue samples are weighed and homogenized.

      • Blood samples are centrifuged to separate plasma.

      • All samples are stored frozen (e.g., at -80°C) until analysis.

    • Bioanalysis: Lascufloxacin concentrations in tissue homogenates and plasma are quantified using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Endpoints:

    • Primary: Mean concentration of lascufloxacin in each tissue type (e.g., ng/g).

    • Secondary: Mean plasma concentration of lascufloxacin (ng/mL); Calculation of the tissue-to-plasma concentration ratio for each site.

  • Safety: Monitoring for any adverse events potentially related to the single dose of the study drug.

G cluster_logic Rationale for Lascufloxacin Use in ENT Infections Prop1 Potent In Vitro Activity (Low MICs vs. Pathogens) PKPD Favorable PK/PD Profile (High Conc. at Infection Site) Prop1->PKPD Prop2 Excellent Tissue Penetration (High Tissue/Plasma Ratio) Prop2->PKPD Efficacy High Clinical Efficacy PKPD->Efficacy Infection1 Sinusitis Efficacy->Infection1 Infection2 Otitis Media Efficacy->Infection2 Infection3 Tonsillitis Efficacy->Infection3

Fig. 3: Rationale for Lascufloxacin's Clinical Efficacy.

References

Application Notes and Protocols for Lascufloxacin Hydrochloride in Respiratory Tract Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, mechanism of action, and clinical evaluation of lascufloxacin hydrochloride, a novel fluoroquinolone antibiotic, for the treatment of respiratory tract infections. The included protocols are based on methodologies reported in clinical trials and preclinical studies.

Introduction

Lascufloxacin is a novel 8-methoxy fluoroquinolone antibacterial agent with potent activity against a broad spectrum of pathogens implicated in respiratory tract infections, including Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, Mycoplasma pneumoniae, and anaerobic bacteria.[1] It has demonstrated efficacy in community-acquired pneumonia (CAP), nursing and healthcare-associated pneumonia (NHCAP), secondary infections in chronic pulmonary diseases, and acute bronchitis.[1][2][3] Lascufloxacin is available in both oral and intravenous formulations, allowing for switch therapy.

Mechanism of Action

Lascufloxacin exerts its bactericidal effect by inhibiting bacterial DNA synthesis.[4] Unlike some other quinolones that preferentially target either DNA gyrase or topoisomerase IV, lascufloxacin is a dual inhibitor, targeting both enzymes to a similar degree.[1][5] This dual-targeting mechanism is believed to contribute to its potent activity and may limit the development of bacterial resistance.[1] The inhibition of these enzymes prevents the relaxation of supercoiled DNA and the separation of interlinked daughter chromosomes during replication, respectively, leading to bacterial cell death.[4][6]

cluster_bacterium Bacterial Cell cluster_dna_replication DNA Replication Machinery Lascufloxacin Lascufloxacin DNA_Gyrase DNA Gyrase (Relaxes positive supercoils) Lascufloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Decatenates daughter chromosomes) Lascufloxacin->Topoisomerase_IV Inhibits Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Leads to Topoisomerase_IV->Cell_Death Leads to Replication_Fork Replication Fork Replication_Fork->DNA_Gyrase Replication_Fork->Topoisomerase_IV DNA Bacterial DNA DNA->Replication_Fork Replication

Caption: Mechanism of action of Lascufloxacin.

Dosage and Administration

The recommended dosage of this compound for respiratory tract infections varies depending on the formulation and clinical context.

Table 1: Recommended Dosage of this compound
FormulationIndicationDosage RegimenDuration
Oral Community-Acquired Pneumonia (CAP)75 mg once daily7 days
Nursing and Healthcare-Associated Pneumonia (NHCAP)75 mg once daily7 days
Secondary Infections of Chronic Pulmonary Diseases75 mg once daily7 days
Acute Bronchitis75 mg once daily7 days
Intravenous Community-Onset Pneumonia (COP)300 mg loading dose on Day 1, followed by 150 mg once dailyAs part of switch therapy

Pharmacokinetics

Lascufloxacin exhibits favorable pharmacokinetic properties for the treatment of respiratory tract infections, with excellent penetration into lung tissues.

Table 2: Pharmacokinetic Parameters of Oral Lascufloxacin (75 mg)
ParameterPlasmaEpithelial Lining Fluid (ELF)Alveolar Macrophages (AM)
Cmax (µg/mL) 0.57612.321.8
AUC0–24 (µg·h/mL) 7.67123325
Tmax (h) 11Not specified

Data from a study in healthy adult volunteers.

Clinical Efficacy

Clinical trials have demonstrated the high efficacy of lascufloxacin in treating various respiratory tract infections.

Table 3: Clinical Efficacy of Lascufloxacin in Respiratory Tract Infections
IndicationDosageComparatorCure Rate at Test-of-Cure (TOC)Reference
Community-Acquired Pneumonia (CAP) 75 mg oral once dailyLevofloxacin 500 mg once daily92.8%[2]
Secondary Infections of Chronic Pulmonary Diseases 75 mg oral once dailyN/A (open-label)86.8%[3]
Acute Bronchitis 75 mg oral once dailyN/A (open-label)92.3%[3]
Nursing and Healthcare-Associated Pneumonia (NHCAP) 75 mg oral once dailyN/A (open-label)78.6%
Community-Onset Pneumonia (IV to Oral Switch Therapy) 300 mg IV loading dose, then 150 mg IV daily, switched to oralN/A (open-label)96.2%[7]

Experimental Protocols

The following are generalized protocols based on methodologies from clinical trials of lascufloxacin for respiratory tract infections.

Phase III Clinical Trial Protocol for Community-Acquired Pneumonia (CAP)

cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_assessment Assessment & Follow-up Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Enrollment Enrollment & Randomization Informed_Consent->Enrollment Lascufloxacin_Arm Lascufloxacin Group (75 mg oral, once daily, 7 days) Enrollment->Lascufloxacin_Arm Comparator_Arm Comparator Group (e.g., Levofloxacin 500 mg oral, once daily, 7 days) Enrollment->Comparator_Arm Day_3_Assessment Early Clinical Efficacy (Day 3) Lascufloxacin_Arm->Day_3_Assessment Safety_Monitoring Safety Monitoring (Throughout the study) Lascufloxacin_Arm->Safety_Monitoring Comparator_Arm->Day_3_Assessment Comparator_Arm->Safety_Monitoring End_of_Treatment End of Treatment (EOT) Assessment (Clinical & Microbiological) Day_3_Assessment->End_of_Treatment Test_of_Cure Test of Cure (TOC) Assessment (5-10 days post-treatment) End_of_Treatment->Test_of_Cure

Caption: Clinical trial workflow for Lascufloxacin in CAP.

a. Patient Population:

  • Inclusion Criteria: Adults (e.g., ≥20 years old) with a diagnosis of CAP, confirmed by new infiltrate on chest X-ray and presence of at least one clinical symptom (e.g., cough, purulent sputum, fever).

  • Exclusion Criteria: Patients with known hypersensitivity to quinolones, severe underlying diseases that could confound the evaluation of efficacy, and infections caused by pathogens not expected to be susceptible to lascufloxacin (e.g., viruses, fungi).[5]

b. Study Design:

  • A multicenter, randomized, double-blind, comparative study.[2]

  • Patients are randomized to receive either lascufloxacin (75 mg orally once daily) or a comparator antibiotic (e.g., levofloxacin 500 mg orally once daily) for a fixed duration (e.g., 7 days).[2]

c. Efficacy Assessment:

  • Primary Endpoint: Clinical efficacy (cure rate) at the Test-of-Cure (TOC) visit, typically 5-10 days after the end of treatment. "Cure" is defined as the resolution of clinical signs and symptoms of pneumonia.

  • Secondary Endpoints:

    • Early clinical efficacy at Day 3 of treatment.[2]

    • Clinical efficacy at the End-of-Treatment (EOT).[2]

    • Microbiological efficacy, assessed by the eradication or presumed eradication of the baseline pathogen(s) at the TOC visit.

d. Microbiological Assessment Protocol:

  • Specimen Collection: Collect appropriate respiratory specimens (e.g., sputum, bronchoalveolar lavage) for culture prior to the first dose of the study drug and at the TOC visit.[7]

  • Pathogen Identification: Isolate and identify potential bacterial pathogens using standard laboratory procedures.

  • Susceptibility Testing: Determine the minimum inhibitory concentration (MIC) of lascufloxacin and the comparator agent against the isolated pathogens using a validated method, such as broth microdilution, in accordance with Clinical and Laboratory Standards Institute (CLSI) or European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.

  • Microbiological Response: Categorize the microbiological outcome at TOC as "eradication," "presumed eradication," "persistence," or "presumed persistence."

e. Safety Assessment Protocol:

  • Adverse Event Monitoring: Monitor and record all adverse events (AEs) from the time of informed consent until the end of the study.

  • AE Grading: Grade the severity of AEs according to a standardized system, such as the DAIDS Table for Grading the Severity of Adult and Pediatric Adverse Events.

  • Laboratory Tests: Perform routine hematology, blood chemistry, and urinalysis at baseline, during treatment, and at the EOT to monitor for any drug-related abnormalities.

  • Serious Adverse Events (SAEs): Report any SAEs (e.g., death, life-threatening events, hospitalization) to the relevant regulatory authorities and ethics committees in an expedited manner.

Intravenous-to-Oral Switch Therapy Protocol for Community-Onset Pneumonia (COP)

cluster_iv_phase Intravenous Treatment Phase cluster_switch_criteria Switch Criteria Assessment (Days 3-5) cluster_oral_phase Oral Treatment Phase cluster_follow_up Follow-up IV_Day1 Day 1: Lascufloxacin 300 mg IV IV_Day2_onwards Day 2 onwards: Lascufloxacin 150 mg IV IV_Day1->IV_Day2_onwards Criteria_Met Criteria Met? - Clinical Improvement - Afebrile for ≥12h - Able to take oral medication IV_Day2_onwards->Criteria_Met Criteria_Met->IV_Day2_onwards No Oral_Therapy Switch to Lascufloxacin 75 mg Oral Once Daily Criteria_Met->Oral_Therapy Yes EOT_Assessment End of Treatment (EOT) Assessment Oral_Therapy->EOT_Assessment TOC_Assessment Test of Cure (TOC) Assessment EOT_Assessment->TOC_Assessment

Caption: IV-to-oral switch therapy workflow.

a. Study Population: Hospitalized patients with mild-to-moderate community-onset pneumonia.[7]

b. Treatment Regimen:

  • Intravenous Phase: Initiate treatment with intravenous lascufloxacin: 300 mg on day 1, followed by 150 mg once daily.[5]

  • Switch Criteria Assessment: On days 3-5, assess patients for the following switch criteria:

    • Improvement or no worsening of clinical symptoms (e.g., cough, sputum, dyspnea).[5]

    • Ability to take oral medication.[5]

    • No fever (e.g., ≥38.0°C) for at least 12 hours.[5]

  • Oral Phase: If all switch criteria are met, discontinue intravenous therapy and switch to oral lascufloxacin 75 mg once daily to complete the treatment course.

c. Efficacy and Safety Assessment: Follow the same protocols for efficacy, microbiological, and safety assessment as outlined in section 6.1.

Conclusion

This compound is an effective and well-tolerated antibiotic for the treatment of a range of respiratory tract infections. Its dual mechanism of action, favorable pharmacokinetic profile with high lung penetration, and the availability of both oral and intravenous formulations make it a valuable therapeutic option for clinicians. The protocols outlined above provide a framework for the clinical investigation and application of lascufloxacin in this setting.

References

Pharmacokinetic Profile of Lascufloxacin in Healthy Adult Volunteers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive summary of the pharmacokinetic (PK) profile of lascufloxacin, a novel 8-methoxy fluoroquinolone, in healthy adult volunteers. The information is compiled from clinical studies and is intended to guide further research and development. Detailed protocols for the bioanalytical methods used to quantify lascufloxacin in biological matrices are also provided.

Introduction

Lascufloxacin is an antibacterial agent developed for the treatment of community-acquired pneumonia and other respiratory tract infections. Understanding its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), is crucial for optimizing dosage regimens and ensuring clinical efficacy and safety. This document summarizes key PK parameters obtained from studies in healthy adult volunteers.

Pharmacokinetic Data

The pharmacokinetic parameters of lascufloxacin have been evaluated in single and multiple ascending dose studies, as well as in studies assessing its intrapulmonary penetration.

Single Oral Dose Pharmacokinetics in Plasma

A study involving single oral doses of lascufloxacin ranging from 100 mg to 800 mg in healthy male adults under fasting conditions demonstrated that the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) increased in an approximately dose-proportional manner[1].

Table 1: Pharmacokinetic Parameters of Lascufloxacin in Plasma After a Single 75 mg Oral Dose in Healthy Adult Male Volunteers [2][3]

ParameterMean ValueUnits
Cmax0.576µg/mL
Tmax1.0h
AUC₀₋₂₄7.67µg·h/mL
Multiple Oral Dose Pharmacokinetics in Plasma

Following multiple oral administrations of 75 mg lascufloxacin once daily for 7 days to healthy adults, the plasma concentration of the drug reached a steady state by day 7. The accumulation factor for Cmax was 1.65, and for AUCtau it was 1.96[1].

Intrapulmonary Pharmacokinetics

A study was conducted to investigate the penetration of lascufloxacin into the lungs of healthy adult male volunteers after a single 75 mg oral dose. Lascufloxacin concentrations were measured in plasma, epithelial lining fluid (ELF), and alveolar macrophages (AM)[2][4][5][6].

Table 2: Intrapulmonary Pharmacokinetic Parameters of Lascufloxacin After a Single 75 mg Oral Dose [2][3]

MatrixCmax (µg/mL)Tmax (h)AUC₀₋₂₄ (µg·h/mL)
Plasma0.5761.07.67
Epithelial Lining Fluid (ELF)12.31.0123
Alveolar Macrophages (AM)21.86.0325

These results indicate that lascufloxacin achieves significantly higher concentrations in the ELF and AM compared to plasma, suggesting excellent penetration into the target sites for respiratory infections[2][5].

Experimental Protocols

Clinical Study Design for Intrapulmonary Pharmacokinetics

The following protocol outlines the design of a study to evaluate the intrapulmonary pharmacokinetics of lascufloxacin.

Objective: To determine the concentrations of lascufloxacin in plasma, epithelial lining fluid (ELF), and alveolar macrophages (AM) after a single oral dose.

Study Population: Healthy adult male volunteers.

Methodology:

  • Subject Enrollment: Recruit healthy adult male subjects who meet the inclusion and exclusion criteria. Obtain written informed consent from all participants.

  • Dosing: Administer a single oral dose of 75 mg lascufloxacin to the subjects under fasting conditions[2].

  • Sample Collection:

    • Divide the subjects into groups, with each group scheduled for sample collection at a specific time point (e.g., 1, 2, 4, 6, and 24 hours post-dose)[2].

    • At the designated time point, perform bronchoalveolar lavage (BAL) to collect ELF and AM samples[2].

    • Simultaneously, collect blood samples for plasma preparation[2].

  • Sample Processing:

    • Process the BAL fluid to separate the supernatant (for ELF analysis) and the cell pellet (for AM analysis).

    • Centrifuge the blood samples to obtain plasma.

    • Store all samples at an appropriate temperature (e.g., -80°C) until analysis.

Bioanalytical Method for Lascufloxacin in Plasma

Principle: Quantification of lascufloxacin in human plasma using high-performance liquid chromatography (HPLC) with fluorescence detection.

Materials and Reagents:

  • Lascufloxacin reference standard

  • Internal standard (IS), e.g., AM-1954

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Human plasma (blank)

Instrumentation:

  • HPLC system with a fluorescence detector

  • Analytical column (e.g., C18 reverse-phase)

Procedure:

  • Preparation of Standards and Quality Control (QC) Samples:

    • Prepare stock solutions of lascufloxacin and the IS in a suitable solvent.

    • Prepare calibration standards and QC samples by spiking blank human plasma with known concentrations of lascufloxacin. The calibration range for plasma is typically 5 to 5,000 ng/mL[2].

  • Sample Preparation (Solid-Phase Extraction):

    • To 200 µL of plasma sample, standard, or QC, add the internal standard[2].

    • Apply the mixture to a pre-conditioned SPE cartridge[2].

    • Wash the cartridge with an appropriate solvent to remove interfering substances.

    • Elute lascufloxacin and the IS from the cartridge with a suitable elution solvent.

    • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase: A suitable mixture of aqueous and organic solvents.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

    • Fluorescence Detection: Excitation wavelength of 289 nm and an emission wavelength of 498 nm[2].

  • Data Analysis:

    • Integrate the peak areas of lascufloxacin and the IS.

    • Construct a calibration curve by plotting the peak area ratio (lascufloxacin/IS) against the nominal concentration of the calibration standards.

    • Determine the concentration of lascufloxacin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Validation Parameters:

  • Lower Limit of Quantification (LLOQ): 5 ng/mL[2].

  • Precision: Intra- and inter-day precision should be within acceptable limits (e.g., <15% coefficient of variation)[2].

Bioanalytical Method for Lascufloxacin in BAL Fluid and AM

Principle: Quantification of lascufloxacin in bronchoalveolar lavage (BAL) fluid and alveolar macrophages (AM) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents:

  • Same as for the plasma assay.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Similar to the plasma assay, using solid-phase extraction.

  • LC-MS/MS Conditions:

    • Ionization Mode: Positive ionization[2].

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Lascufloxacin: m/z 440 → 317[2].

      • Internal Standard: e.g., m/z 438 → 303[2].

  • Data Analysis: Similar to the HPLC method, based on the peak area ratios of the analyte to the IS.

Validation Parameters:

  • LLOQ: 0.1 ng/mL[2].

  • Calibration Range: 0.1 to 100 ng/mL[2].

  • Precision: Intra- and inter-day precision should be within acceptable limits[2].

Visualizations

Pharmacokinetic_Study_Workflow cluster_enrollment Subject Enrollment cluster_dosing Dosing cluster_sampling Sample Collection at Timed Intervals cluster_processing Sample Processing cluster_analysis Bioanalysis cluster_pk Pharmacokinetic Analysis s1 Recruitment of Healthy Adult Volunteers s2 Informed Consent s1->s2 d1 Single Oral Dose of Lascufloxacin (75 mg) s2->d1 p1 Blood Sampling (Plasma) d1->p1 p2 Bronchoalveolar Lavage (BAL) (ELF and AM) d1->p2 sp1 Plasma Separation p1->sp1 sp2 Separation of ELF and AM from BAL Fluid p2->sp2 a1 Quantification of Lascufloxacin (HPLC or LC-MS/MS) sp1->a1 sp2->a1 pk1 Calculation of PK Parameters (Cmax, Tmax, AUC) a1->pk1

References

Application Notes and Protocols for the Analytical Determination of Lascufloxacin in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of lascufloxacin in plasma samples, a critical aspect of pharmacokinetic studies and therapeutic drug monitoring. The protocols described herein are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC) with fluorescence detection and a representative Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method adapted from similar fluoroquinolone assays.

Method 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method has been validated for the determination of lascufloxacin in human plasma and offers robust and sensitive quantification.[1]

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 200 µL of plasma, add an appropriate internal standard.

  • Apply the mixture to an Oasis HLB (10 mg/1 mL) solid-phase extraction cartridge.

  • Wash the cartridge twice with 1 mL of 5% methanol.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen gas.

  • Reconstitute the residue in a mixture of 0.01 mol/L phosphoric acid and acetonitrile (70:30 [vol/vol]).

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a fluorescence detector.

  • Column: Inertsil ODS-3 (5-µm particle size, 4.6 by 150 mm).[1]

  • Mobile Phase: A mixture of 0.01 mol/L phosphoric acid and acetonitrile (70:30 [vol/vol]) containing 0.02% 1-octanesulfonic acid sodium salt.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient.

3. Fluorescence Detection

  • Excitation Wavelength: 289 nm.[1]

  • Emission Wavelength: 498 nm.[1]

Data Presentation

The performance of this HPLC-FLD method is summarized in the table below.

ParameterValueReference
Lower Limit of Quantification (LLOQ)5 ng/mL[1]
Calibration Range5 to 5,000 ng/mL[1]
Intraday Precision (%CV)3.4% to 9.1%[1]
Interday Precision (%CV)1.3% to 3.8%[1]

Experimental Workflow: HPLC-FLD Sample Preparation

plasma 200 µL Plasma is Add Internal Standard plasma->is spe Apply to Oasis HLB SPE Cartridge is->spe wash Wash with 5% Methanol (2x) spe->wash elute Elute with Methanol wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into HPLC reconstitute->inject

Workflow for HPLC-FLD Sample Preparation.

Method 2: Representative Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

While a specific validated UPLC-MS/MS method for lascufloxacin in plasma is not detailed in the provided search results, the following protocol is a representative method adapted from validated assays for other fluoroquinolone antibiotics. This method is intended to serve as a starting point for method development and validation.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled lascufloxacin).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

2. UPLC Conditions

  • UPLC System: A standard UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: These would need to be optimized for lascufloxacin and the chosen internal standard. As a starting point for lascufloxacin (MW: 437.4 g/mol ), one could investigate precursor ions around m/z 438 and then identify stable product ions.

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows would require optimization for the specific instrument used.

Data Presentation (Representative Validation Parameters)

The following table summarizes typical validation parameters for a UPLC-MS/MS method for a fluoroquinolone in plasma. These values should be established during a formal method validation for lascufloxacin.

ParameterTypical Acceptance Criteria
Linearity (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy 80-120%
Precision (%CV)Within-run and between-run ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias)Within-run and between-run within ±15% (±20% at LLOQ)
RecoveryConsistent, precise, and reproducible
Matrix EffectInvestigated and minimized
StabilityAssessed under various storage conditions (e.g., freeze-thaw, short-term, long-term)

Experimental Workflow: UPLC-MS/MS Sample Preparation

plasma 100 µL Plasma ppt Add Acetonitrile with Internal Standard plasma->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject

Workflow for UPLC-MS/MS Sample Preparation.

References

Application Notes and Protocols for Lascufloxacin in a Neutropenic Mouse Pneumonia Mixed-Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the use of lascufloxacin in a neutropenic mouse model of pneumonia caused by a mixed infection of Streptococcus pneumoniae and Prevotella intermedia. The protocols detailed below are based on established methodologies and aim to guide researchers in evaluating the in vivo efficacy of lascufloxacin.

Introduction

Lascufloxacin is a novel fluoroquinolone antibiotic with potent activity against a broad spectrum of pathogens, including those commonly associated with respiratory tract infections. It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, and repair[1]. This dual-targeting mechanism contributes to its efficacy and may reduce the likelihood of resistance development[1]. In a neutropenic mouse model of mixed-infection pneumonia, lascufloxacin has demonstrated enhanced antimicrobial activities against both S. pneumoniae and P. intermedia[2][3]. This model is particularly relevant for studying complex pneumonia scenarios often encountered in immunocompromised patients.

Data Presentation

The following tables summarize the quantitative data on the efficacy of lascufloxacin in a neutropenic mouse pneumonia mixed-infection model.

Table 1: Bacterial Density in Lungs of Control and Treated Mice [2][3]

Treatment GroupStreptococcus pneumoniae (log₁₀ CFU/mL)Prevotella intermedia (log₁₀ CFU/mL)
Control (Untreated)8.20 ± 0.195.26 ± 1.50
Lascufloxacin1.88 ± 0.431.54 ± 0.57
Levofloxacin4.30 ± 0.752.79 ± 0.55

Table 2: Antimicrobial Efficacy of Lascufloxacin and Levofloxacin [2][3]

Treatment GroupReduction in S. pneumoniae (log₁₀ CFU/mL)P-valueReduction in P. intermedia (log₁₀ CFU/mL)P-value
Lascufloxacin> 6< 0.001> 3.5< 0.001
Levofloxacin~ 4< 0.001~ 2.5= 0.0102

Experimental Protocols

Animal Model and Neutropenia Induction

A neutropenic mouse model is utilized to mimic the immunocompromised state of certain patient populations.

  • Animals: Specific pathogen-free female mice (e.g., ICR strain), typically 4 weeks old, are used.

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally at a dose of 150 mg/kg four days before infection[4].

    • Administer a second dose of cyclophosphamide at 100 mg/kg one day before infection[4].

    • This regimen typically results in a neutrophil count of less than 100/μL.

G cluster_0 Neutropenia Induction Protocol Day -4 Day -4 Day -1 Day -1 Day -4->Day -1 3 days Inject Cyclophosphamide (150 mg/kg, i.p.) Inject Cyclophosphamide (150 mg/kg, i.p.) Day -4->Inject Cyclophosphamide (150 mg/kg, i.p.) Day 0 Day 0 Day -1->Day 0 1 day Inject Cyclophosphamide (100 mg/kg, i.p.) Inject Cyclophosphamide (100 mg/kg, i.p.) Day -1->Inject Cyclophosphamide (100 mg/kg, i.p.) Bacterial Inoculation Bacterial Inoculation Day 0->Bacterial Inoculation

Timeline for neutropenia induction and infection.

Bacterial Strains and Inoculum Preparation

The mixed infection is established using clinically relevant strains of Streptococcus pneumoniae and Prevotella intermedia.

  • Bacterial Strains:

    • Streptococcus pneumoniae (e.g., KY-9)

    • Prevotella intermedia (e.g., 335)

  • Culture Conditions:

    • Culture S. pneumoniae on an appropriate agar medium (e.g., Mueller-Hinton agar with 5% sheep blood) and incubate under microaerophilic conditions.

    • Culture P. intermedia in an anaerobic environment using appropriate media (e.g., Brucella HK agar with hemin and menadione).

  • Inoculum Preparation:

    • Suspend bacterial colonies in a suitable broth (e.g., Mueller-Hinton broth for S. pneumoniae and an anaerobic broth for P. intermedia).

    • Adjust the bacterial suspension to the desired concentration (e.g., 10⁸ CFU/mL for S. pneumoniae and 10⁷ CFU/mL for P. intermedia).

    • Mix the two bacterial suspensions immediately before inoculation.

Pneumonia Induction

Intranasal instillation is a common method for inducing pneumonia in mouse models.

  • Anesthesia: Anesthetize the neutropenic mice using an appropriate anesthetic agent (e.g., ketamine and xylazine)[4][5].

  • Inoculation:

    • Hold the anesthetized mouse in a supine position.

    • Instill a 50 μL aliquot of the mixed bacterial suspension intranasally[4].

    • Maintain the mouse in a vertical position for a short period to facilitate the migration of the inoculum to the lungs[4].

G Anesthetized Mouse Anesthetized Mouse Intranasal Instillation Intranasal Instillation Anesthetized Mouse->Intranasal Instillation Mixed Bacterial Suspension Mixed Bacterial Suspension Mixed Bacterial Suspension->Intranasal Instillation Pneumonia Induction Pneumonia Induction Intranasal Instillation->Pneumonia Induction

Workflow for pneumonia induction in the mouse model.

Treatment Regimen

Administer lascufloxacin at doses that simulate human exposure.

  • Drug Administration: Administer lascufloxacin subcutaneously or orally at specified time points post-infection (e.g., 2 hours).

  • Dosage: The dosage should be based on pharmacokinetic studies to achieve human-simulated exposures.

  • Control Groups: Include an untreated control group that receives a vehicle control. A comparator antibiotic group (e.g., levofloxacin) can also be included.

Evaluation of Efficacy

The primary endpoint for efficacy is the reduction in bacterial load in the lungs.

  • Sample Collection: At 24 hours post-treatment, euthanize the mice.

  • Lung Homogenization: Aseptically remove the lungs and homogenize them in a sterile saline solution.

  • Bacterial Quantification:

    • Perform serial dilutions of the lung homogenates.

    • Plate the dilutions on selective agar media to differentiate and quantify S. pneumoniae and P. intermedia.

    • Incubate the plates under appropriate atmospheric conditions.

    • Count the colony-forming units (CFU) to determine the bacterial density in the lungs.

  • Data Analysis: Calculate the reduction in bacterial counts in the treated groups compared to the untreated control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.

Signaling Pathway

Lascufloxacin, like other fluoroquinolones, exerts its antibacterial effect by targeting bacterial DNA synthesis.

G Lascufloxacin Lascufloxacin DNA_Gyrase DNA Gyrase Lascufloxacin->DNA_Gyrase inhibits Topoisomerase_IV Topoisomerase IV Lascufloxacin->Topoisomerase_IV inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication enables Topoisomerase_IV->DNA_Replication enables Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death inhibition leads to

Mechanism of action of lascufloxacin.

References

Application Notes and Protocols for Lascufloxacin Intravenous-to-Oral Switch Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of lascufloxacin, a novel fluoroquinolone antibiotic, with a focus on its application in intravenous (IV) to oral (PO) switch therapy. The document includes key data, experimental protocols, and visual diagrams to support research and development activities.

Introduction to Lascufloxacin and Switch Therapy

Lascufloxacin is a potent antibacterial agent available in both intravenous and oral formulations, making it an excellent candidate for switch therapy.[1][2] This therapeutic strategy involves transitioning a patient from parenteral to oral administration of the same or a similar antibiotic once their clinical condition has improved.[3][4] The primary goal of switch therapy is to reduce the length of hospital stay, lower healthcare costs, and improve patient comfort without compromising therapeutic efficacy.[1][5] Lascufloxacin exhibits a broad spectrum of activity against common respiratory pathogens, including strains resistant to other quinolones.[6][7]

Mechanism of Action

Lascufloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8][9] These enzymes are critical for bacterial DNA replication, transcription, and repair.[5] By forming a stable complex with the enzyme-DNA complex, lascufloxacin induces double-stranded breaks in the bacterial DNA, ultimately leading to cell death.[8] This dual-targeting mechanism contributes to its potent activity and a lower likelihood of resistance development.[5]

Lascufloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_dna_replication DNA Replication & Transcription Lascufloxacin Lascufloxacin DNA_Gyrase DNA Gyrase Removes DNA supercoils Lascufloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Decatenates daughter chromosomes Lascufloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables DNA_Damage DNA Double-Strand Breaks DNA_Gyrase->DNA_Damage Leads to Topoisomerase_IV->DNA_Replication Enables Topoisomerase_IV->DNA_Damage Leads to Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Induces

Caption: Mechanism of action of lascufloxacin in a bacterial cell.

Pharmacokinetic Profile: Intravenous vs. Oral Administration

Lascufloxacin exhibits favorable pharmacokinetic properties that support its use in switch therapy, including high bioavailability and a long elimination half-life suitable for once-daily dosing.[6][10]

Pharmacokinetic ParameterIntravenous Lascufloxacin (100 mg)Oral Lascufloxacin (100 mg)Oral Lascufloxacin (75 mg)
Cmax (μg/mL) --0.576[6][11]
AUC0–24 (μg·h/mL) --7.67[6][11]
Total Body Clearance (L/h) 7.62[6]8.07[6]-
Volume of Distribution (L) 172[6]188[6]-
Elimination Half-life (h) -15.6 to 18.2[6]16.1[10]
Bioavailability (%) --96%[10]
Plasma Protein Binding (%) -74.0%[6]-

Note: Direct comparative pharmacokinetic data from a single study for both IV and oral formulations at the same dose is limited in the public literature. The data presented is compiled from different phase I studies.

Clinical Efficacy of Intravenous-to-Oral Switch Therapy

A single-arm, open-label clinical trial was conducted to evaluate the efficacy and safety of lascufloxacin switch therapy in patients with mild-to-moderate community-onset pneumonia.[1][2]

Efficacy EndpointResult95% Confidence Interval
Cure/Effective Rate at Test of Cure (TOC) 96.2% (100/104)[1][2]90.44-98.94[1][2]
Cure/Effective Rate at Early Clinical Efficacy Testing 97.1% (101/104)[1][2]91.80-99.40[1][2]
Cure/Effective Rate at End of Treatment (EOT) 99.0% (103/104)[1][2]94.76-99.98[1][2]
Switch Therapy Implementation Rate 95% (114/120)[1][2]-

Safety and Tolerability

In the clinical trial of lascufloxacin switch therapy, adverse events related to the study drug were reported in 10.0% of patients.[1][2] The most common adverse effect was hepatic dysfunction.[1][2] No severe adverse events induced by lascufloxacin were observed.[1][2]

Experimental Protocols

Protocol for a Phase IV Clinical Trial on Lascufloxacin IV-to-PO Switch Therapy in Community-Acquired Pneumonia (CAP)

Objective: To evaluate the clinical efficacy and safety of early switch from intravenous to oral lascufloxacin in hospitalized patients with moderate-severity CAP.

Study Design: A prospective, multicenter, open-label, single-arm study.

Patient Population: Adult patients (≥18 years old) hospitalized with a diagnosis of CAP.

Inclusion Criteria (Abbreviated):

  • Clinical diagnosis of CAP with radiological confirmation.

  • Requirement for initial intravenous antibiotic therapy.

  • Informed consent obtained.

Exclusion Criteria (Abbreviated):

  • Known hypersensitivity to quinolone antibiotics.

  • Severe CAP requiring intensive care unit admission.

  • Pregnancy or lactation.

  • Severe renal or hepatic impairment.

  • Infection with a pathogen known to be resistant to lascufloxacin.[12]

Treatment Regimen:

  • Intravenous Phase: Lascufloxacin 150 mg administered intravenously once daily.

  • Oral Phase: Lascufloxacin 75 mg administered orally once daily.

Criteria for Switching from IV to PO Therapy: Patients may be switched from IV to oral therapy after a minimum of 48-72 hours of IV treatment if they meet the following criteria of clinical stability:

  • Improvement in cough and respiratory distress.[4]

  • Afebrile for at least 8-12 hours.[1][4]

  • White blood cell count trending towards normal.[4]

  • Ability to tolerate oral medication.[1]

Study Endpoints:

  • Primary Endpoint: Clinical cure rate at the Test of Cure (TOC) visit (5-10 days after the end of treatment).[1][12]

  • Secondary Endpoints:

    • Time to clinical stability.

    • Length of hospital stay.

    • Early clinical response (at day 3).[1][12]

    • Microbiological response at EOT.[1][12]

    • Incidence and severity of adverse events.[1][12]

Assessments:

  • Clinical assessments (symptoms, vital signs) daily during hospitalization.

  • Laboratory tests (hematology, chemistry) at baseline, during treatment, and at EOT.

  • Chest X-ray at baseline and at TOC.

  • Microbiological cultures (sputum, blood) at baseline.

Switch_Therapy_Workflow Start Patient with CAP requiring hospitalization Screening Screening for Inclusion/Exclusion Criteria Start->Screening IV_Treatment Initiate IV Lascufloxacin (150 mg once daily) Screening->IV_Treatment Daily_Assessment Daily Clinical Assessment (for 48-72h) IV_Treatment->Daily_Assessment Switch_Criteria Assess for Switch Criteria Oral_Treatment Switch to Oral Lascufloxacin (75 mg once daily) Switch_Criteria->Oral_Treatment Criteria Met Continue_IV Continue IV Lascufloxacin Switch_Criteria->Continue_IV Criteria Not Met EOT_Assessment End of Treatment (EOT) Assessment Oral_Treatment->EOT_Assessment Continue_IV->Daily_Assessment TOC_Assessment Test of Cure (TOC) Assessment (5-10 days post-EOT) EOT_Assessment->TOC_Assessment End Study Completion TOC_Assessment->End Daily_assessment Daily_assessment Daily_assessment->Switch_Criteria

Caption: Experimental workflow for lascufloxacin switch therapy clinical trial.

Protocol for In Vitro Susceptibility Testing

Objective: To determine the minimum inhibitory concentrations (MICs) of lascufloxacin against clinical isolates of respiratory pathogens.

Methodology:

  • Bacterial Strains: A panel of recent clinical isolates of Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, and Staphylococcus aureus.

  • Antimicrobial Agents: Lascufloxacin and comparator fluoroquinolones.

  • MIC Determination: Perform broth microdilution or agar dilution methods according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Quality Control: Use ATCC reference strains for quality control.

  • Data Analysis: Determine the MIC50 and MIC90 values for each bacterial species.

Conclusion

Lascufloxacin demonstrates a favorable pharmacokinetic and safety profile that supports its use in an intravenous-to-oral switch therapy regimen for community-onset pneumonia.[1][2] The high clinical cure rates and acceptable safety observed in clinical trials suggest that lascufloxacin switch therapy can be an effective strategy to optimize patient care and resource utilization.[1][2] Further research, including randomized controlled trials, would be beneficial to compare lascufloxacin switch therapy with standard-of-care antibiotic regimens.

References

Assessing the Efficacy of Lascufloxacin Against Streptococcus pneumoniae: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro efficacy of lascufloxacin against Streptococcus pneumoniae, a leading cause of community-acquired pneumonia and other respiratory tract infections. This document includes summaries of key quantitative data, detailed experimental protocols for assessing antimicrobial activity, and visualizations of the underlying mechanisms of action and resistance.

In Vitro Susceptibility of Streptococcus pneumoniae to Lascufloxacin and Comparator Fluoroquinolones

Lascufloxacin has demonstrated potent in vitro activity against Streptococcus pneumoniae, including strains with mutations conferring resistance to other fluoroquinolones.[1][2][3][4][5][6] The minimum inhibitory concentration (MIC) is a key measure of a drug's efficacy. The MIC90, the concentration at which 90% of isolates are inhibited, for lascufloxacin against susceptible S. pneumoniae has been reported to be 0.12 μg/mL.[1][2]

Fluoroquinolones exert their antibacterial effect by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1][2] Resistance to fluoroquinolones in S. pneumoniae typically arises from a stepwise accumulation of mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding these enzymes, primarily gyrA and parC.[1][2]

Lascufloxacin has shown efficacy against "first-step" mutants, which have a single mutation in either gyrA or parC.[1][3][4][5][6] Studies have indicated that the frequency of selecting for resistant strains is lower for lascufloxacin compared to some other fluoroquinolones like levofloxacin and garenoxacin.[1][3][4][5]

Table 1: Comparative In Vitro Activity (MIC) of Lascufloxacin and Other Fluoroquinolones against Streptococcus pneumoniae

FluoroquinoloneStrain TypeMIC50 (μg/mL)MIC90 (μg/mL)MIC Range (μg/mL)
Lascufloxacin Susceptible-0.12-
First-step mutants (parC mutation)--0.06 - 0.12
Levofloxacin Susceptible--≤2
First-step mutants (parC mutation)--2
Moxifloxacin Susceptible---
Garenoxacin Susceptible---

Note: Data compiled from multiple sources.[1][2] "-" indicates data not available in the reviewed literature.

Mutant Prevention Concentration (MPC) and the Mutant Selection Window (MSW)

The Mutant Prevention Concentration (MPC) is a critical parameter in assessing the potential for a drug to select for resistant mutants. It is defined as the lowest concentration of an antibiotic that prevents the growth of a large bacterial population (typically ≥10^10 CFU). The "Mutant Selection Window" (MSW) is the concentration range between the MIC and the MPC, where the selection of resistant mutants is most likely to occur.

While specific MPC values for lascufloxacin against Streptococcus pneumoniae were not identified in the reviewed literature, one source qualitatively describes lascufloxacin as having a high mutant prevention concentration rate, suggesting a lower propensity for resistance development.[7] For comparative purposes, the MPCs of other fluoroquinolones against S. pneumoniae are presented below.

Table 2: Provisional Mutant Prevention Concentrations (MPCpr) of Various Fluoroquinolones against Streptococcus pneumoniae

FluoroquinoloneMPCpr50 (μg/mL)MPCpr90 (μg/mL)
Moxifloxacin --
Trovafloxacin --
Gatifloxacin --
Grepafloxacin --
Levofloxacin --

Note: Data for other fluoroquinolones are provided for context.[1] "MPCpr" refers to a provisional MPC, which may overestimate the true MPC. "-" indicates specific values were not available in a consolidated format in the search results but the ranking of potency for restricting resistant mutants is provided as moxifloxacin > trovafloxacin > gatifloxacin > grepafloxacin > levofloxacin.[1][8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the minimum concentration of lascufloxacin that inhibits the visible growth of Streptococcus pneumoniae.

Materials:

  • Lascufloxacin powder

  • Streptococcus pneumoniae isolates

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Lysed horse blood

  • 96-well microtiter plates

  • Bacterial inoculum preparation materials (spectrophotometer, sterile saline)

  • Incubator (35°C with 5% CO2)

Procedure:

  • Preparation of Lascufloxacin Stock Solution: Prepare a stock solution of lascufloxacin at a concentration of 1000 µg/mL in a suitable solvent. Sterilize by filtration.

  • Preparation of Microtiter Plates: Perform serial two-fold dilutions of the lascufloxacin stock solution in CAMHB supplemented with lysed horse blood in the wells of a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.008 to 16 µg/mL). Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation: Culture S. pneumoniae on a suitable agar medium. Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • Incubation: Incubate the microtiter plates at 35°C in a 5% CO2 atmosphere for 20-24 hours.

  • Reading Results: The MIC is the lowest concentration of lascufloxacin at which there is no visible growth of the bacteria.

Determination of Mutant Prevention Concentration (MPC)

This protocol is based on the agar dilution method.

Objective: To determine the lowest concentration of lascufloxacin that prevents the formation of resistant colonies from a large bacterial inoculum.

Materials:

  • Lascufloxacin powder

  • Streptococcus pneumoniae isolates

  • Mueller-Hinton agar

  • Defibrinated sheep blood

  • Bacterial culture and concentration materials (broth media, centrifuge)

  • Petri dishes

Procedure:

  • Preparation of High-Density Inoculum: Grow a large volume of S. pneumoniae culture to a high density (≥10^10 CFU/mL). Concentrate the bacterial cells by centrifugation and resuspend in a small volume of broth.

  • Preparation of Agar Plates: Prepare a series of Mueller-Hinton agar plates supplemented with 5% defibrinated sheep blood and containing increasing concentrations of lascufloxacin.

  • Inoculation: Spread a large inoculum (≥10^10 CFU) of the concentrated bacterial culture onto the surface of each agar plate.

  • Incubation: Incubate the plates at 35°C in a 5% CO2 atmosphere for 48-72 hours.

  • Reading Results: The MPC is the lowest concentration of lascufloxacin that completely inhibits bacterial growth.

Visualizations

Signaling Pathway of Fluoroquinolone Resistance in Streptococcus pneumoniae

Fluoroquinolone_Resistance cluster_drug Fluoroquinolone (e.g., Lascufloxacin) cluster_targets Bacterial Targets cluster_process Cellular Process cluster_outcome Outcome cluster_resistance Resistance Mechanism Drug Lascufloxacin Gyrase DNA Gyrase (gyrA, gyrB) Drug->Gyrase Inhibits TopoIV Topoisomerase IV (parC, parE) Drug->TopoIV Inhibits Replication DNA Replication Gyrase->Replication Enables Survival Bacterial Survival (Resistance) Gyrase->Survival Altered target prevents inhibition TopoIV->Replication Enables TopoIV->Survival Altered target prevents inhibition Death Bacterial Cell Death Replication->Death Inhibition leads to Mutation Mutations in gyrA and/or parC Mutation->Gyrase Alters target Mutation->TopoIV Alters target

Caption: Fluoroquinolone resistance mechanism in S. pneumoniae.

Relationship Between MIC, MPC, and the Mutant Selection Window

MSW Concentration Increasing Antibiotic Concentration MIC MIC Inhibition of wild-type bacteria MSW Mutant Selection Window (MSW) Selection of resistant mutants MIC->MSW MPC MPC Prevention of mutant growth MSW->MPC

Caption: The Mutant Selection Window hypothesis.

Experimental Workflow for Assessing Lascufloxacin Efficacy

Workflow Start Start Isolate Obtain S. pneumoniae isolates Start->Isolate MIC_Test Perform MIC Testing (Broth Microdilution) Isolate->MIC_Test MPC_Test Perform MPC Testing (Agar Dilution) Isolate->MPC_Test Data_Analysis Analyze MIC & MPC Data MIC_Test->Data_Analysis MPC_Test->Data_Analysis Resistance_Analysis Sequence gyrA and parC for mutations in resistant isolates Data_Analysis->Resistance_Analysis End End Resistance_Analysis->End

Caption: In vitro efficacy assessment workflow.

References

Troubleshooting & Optimization

Technical Support Center: Bacterial Resistance to Lascufloxacin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols related to the mechanisms of bacterial resistance to lascufloxacin hydrochloride.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of bacterial resistance to lascufloxacin?

A1: The primary mechanism of bacterial resistance to lascufloxacin, like other fluoroquinolones, involves the stepwise accumulation of mutations in the Quinolone Resistance-Determining Regions (QRDRs) of genes that encode its target enzymes.[1][2][3] These enzymes are DNA gyrase (encoded by gyrA and gyrB) and topoisomerase IV (encoded by parC and parE).[1][2] Lascufloxacin has been shown to inhibit both of these enzymes, and resistance typically emerges through alterations in the GyrA and ParC subunits.[1][2][4] A secondary mechanism, common to fluoroquinolones, is the active removal of the drug from the bacterial cell via efflux pumps.[5][6]

Q2: How does lascufloxacin's activity against resistant strains compare to other fluoroquinolones?

A2: Lascufloxacin generally demonstrates potent activity against bacteria that have developed initial resistance to other fluoroquinolones.[7][8][9] Studies on Streptococcus pneumoniae show that lascufloxacin is effective against strains with a "first-step" mutation in either GyrA or ParC.[1][7][8][10] The frequency of selecting for "second-step" mutants (with mutations in both enzymes) tends to be lower for lascufloxacin compared to levofloxacin and garenoxacin.[7][10][11] Furthermore, when resistance does develop, the increase in the Minimum Inhibitory Concentration (MIC) for lascufloxacin is often smaller than that observed for levofloxacin, garenoxacin, and moxifloxacin.[1][7][8]

Q3: What is the role of efflux pumps in lascufloxacin resistance?

A3: Efflux pumps are membrane proteins that actively transport antimicrobial agents out of the bacterial cell, preventing them from reaching their intracellular targets.[6][12] Overexpression of these pumps can confer low-level resistance to a broad range of compounds, including fluoroquinolones.[5][13] While the primary resistance mechanism to lascufloxacin is target site modification, efflux pumps can contribute to intrinsic tolerance and facilitate the development of higher-level resistance by allowing bacteria to survive initial drug exposure, which provides an opportunity for target-site mutations to occur.[13] In Gram-negative bacteria, the AcrAB-TolC system is a well-known efflux pump that expels fluoroquinolones.[5]

Q4: My in-vitro experiment shows unexpectedly high MIC values for lascufloxacin against a bacterial isolate. What are the possible causes?

A4: Unexpectedly high MIC values can stem from several factors:

  • Pre-existing Mutations: The isolate may already possess one or more mutations in the QRDRs of gyrA or parC, even if it was previously considered susceptible to other quinolones.[1]

  • Efflux Pump Overexpression: The strain might be overexpressing a multidrug efflux pump, reducing the intracellular concentration of lascufloxacin.[5][13]

  • Experimental Error: Inaccurate inoculum density, improper preparation of drug dilutions, or contamination of the culture can lead to erroneous MIC results.[14]

  • Plasmid-Mediated Resistance: Although less common for fluoroquinolones than for other antibiotic classes, acquired resistance genes (e.g., qnr genes) on plasmids can contribute to reduced susceptibility.

Q5: How can I confirm if observed resistance is due to target site mutations in gyrA and parC?

A5: To confirm the presence of resistance-conferring mutations, you need to sequence the QRDRs of the gyrA and parC genes. The standard workflow involves:

  • Extracting genomic DNA from the resistant bacterial isolate.

  • Amplifying the QRDR portions of the gyrA and parC genes using Polymerase Chain Reaction (PCR).

  • Sequencing the PCR products using methods like Sanger or pyrosequencing.[7][15]

  • Comparing the resulting DNA sequence to a reference sequence from a known susceptible (wild-type) strain to identify any amino acid substitutions.[2][15]

Section 2: Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent MIC Results 1. Inoculum density is not standardized. 2. Contamination of bacterial culture or media. 3. Instability of lascufloxacin stock solution.1. Standardize inoculum to a 0.5 McFarland standard before dilution. 2. Perform a purity check by plating the inoculum on agar. Always include a growth control (no antibiotic) and a sterility control (no bacteria) in your assay.[14] 3. Prepare fresh drug dilutions for each experiment from a validated stock solution.
PCR Amplification Failure for gyrA/parC 1. Poor quality or insufficient quantity of DNA template. 2. PCR primers are incorrect or degraded. 3. Suboptimal PCR conditions (annealing temperature, extension time).1. Re-extract DNA using a validated kit and quantify it. 2. Verify primer sequences against published literature for the target species. Order new primers if degradation is suspected. 3. Perform a temperature gradient PCR to optimize the annealing temperature. Ensure PCR cycle parameters are appropriate for the amplicon size and polymerase used.
MIC is high, but no mutations are found in gyrA or parC 1. Resistance is mediated by an efflux pump. 2. Presence of plasmid-mediated quinolone resistance (qnr) genes.1. Repeat the MIC assay in the presence of an efflux pump inhibitor (EPI), such as phenylalanine-arginine β-naphthylamide (PAβN).[16] A significant decrease in the MIC value suggests efflux pump involvement. 2. Screen the isolate for qnr genes (qnrA, qnrB, qnrS) using specific PCR primers.

Section 3: Data Summary Tables

Table 1: Comparative MICs (μg/mL) of Lascufloxacin and Other Fluoroquinolones against Streptococcus pneumoniae

Strain TypeMutation(s)LascufloxacinLevofloxacinGarenoxacinMoxifloxacin
Wild-TypeNone0.0610.060.12
First-Step MutantParC only0.06 - 0.1220.06 - 0.120.25
Second-Step MutantParC + GyrA0.251621

Data compiled from studies on clinical and laboratory strains of S. pneumoniae. Actual values can vary between specific isolates.[1][7]

Table 2: Inhibitory Activity (IC₅₀ in μg/mL) of Lascufloxacin Against Target Enzymes

Target EnzymeStatusIC₅₀ (μg/mL)
DNA GyraseWild-Type1.7
DNA GyraseMutated17
Topoisomerase IVWild-Type0.73
Topoisomerase IVMutated2.8
Human Topoisomerase II->2400

IC₅₀ is the concentration required to inhibit 50% of the enzyme's activity. Data indicates selective and potent activity against bacterial enzymes, including mutated forms.[3]

Section 4: Key Experimental Protocols

Protocol 1: Determination of MIC by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][17]

Materials:

  • 96-well microtiter plates

  • This compound powder

  • Appropriate solvent (e.g., sterile distilled water, NaOH)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolate and a quality control strain (e.g., S. aureus ATCC 29213)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Prepare Drug Stock: Prepare a concentrated stock solution of lascufloxacin. Sterilize by filtration.

  • Prepare Drug Dilutions: Perform a serial two-fold dilution of the lascufloxacin stock in CAMHB directly in the 96-well plate to achieve the desired final concentration range. Leave columns for a positive control (broth + bacteria, no drug) and a negative/sterility control (broth only).

  • Prepare Inoculum: From a fresh culture (18-24 hours), suspend colonies in saline to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Dilute Inoculum: Dilute the standardized suspension in CAMHB so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL after inoculation.

  • Inoculation: Add the diluted bacterial suspension to each well (except the negative control).

  • Incubation: Cover the plate and incubate at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of lascufloxacin that completely inhibits visible growth.[14] The positive control must show growth, and the negative control must be clear.

Protocol 2: Identification of QRDR Mutations in gyrA and parC

Materials:

  • Resistant bacterial isolate and a susceptible control strain

  • Genomic DNA extraction kit

  • PCR primers flanking the QRDRs of gyrA and parC for the target species

  • Taq DNA polymerase and dNTPs

  • Thermocycler

  • Gel electrophoresis equipment

  • PCR product purification kit

  • Sequencing service or in-house sequencer

Procedure:

  • DNA Extraction: Extract high-quality genomic DNA from overnight cultures of the resistant and susceptible strains using a commercial kit.

  • PCR Amplification:

    • Set up PCR reactions containing genomic DNA, forward and reverse primers for either gyrA or parC, polymerase, dNTPs, and PCR buffer.

    • Use a standard thermocycling profile: initial denaturation (e.g., 95°C for 5 min), followed by 30-35 cycles of denaturation (94°C for 45s), annealing (50-60°C for 45s, optimize with gradient PCR), and extension (72°C for 1 min), with a final extension step (72°C for 10 min).

  • Verify Amplification: Run a small volume of the PCR product on an agarose gel to confirm that a band of the expected size has been amplified.

  • Purify PCR Product: Purify the remaining PCR product to remove primers and dNTPs.

  • Sequence DNA: Send the purified product for Sanger sequencing using one or both of the PCR primers.

  • Analyze Sequence: Align the sequence from the resistant isolate with the sequence from the susceptible control strain. Identify any nucleotide differences and translate them to determine if they result in amino acid changes in the QRDR.

Section 5: Visual Guides and Workflows

cluster_mechanisms Mechanisms of Lascufloxacin Resistance cluster_target Target Site Modification cluster_efflux Reduced Drug Accumulation start Bacterial Exposure to Lascufloxacin mut_parC First-step mutation in parC (Topoisomerase IV) start->mut_parC efflux Overexpression of Efflux Pumps start->efflux mut_gyrA Second-step mutation in gyrA (DNA Gyrase) mut_parC->mut_gyrA Further exposure low_res Low-Level Resistance mut_parC->low_res high_res High-Level Clinical Resistance mut_gyrA->high_res efflux->low_res

Caption: Overview of primary bacterial resistance mechanisms to lascufloxacin.

cluster_workflow Experimental Workflow for Resistance Investigation iso 1. Isolate Bacterium & Perform Purity Check mic 2. Determine MIC (Broth Microdilution) iso->mic dna 3. Genomic DNA Extraction mic->dna pcr 4. PCR Amplification of gyrA & parC QRDRs dna->pcr seq 5. DNA Sequencing pcr->seq analysis 6. Sequence Alignment & Mutation Analysis seq->analysis report 7. Correlate Genotype with Phenotype (MIC) analysis->report troubleshoot No Mutations Found? analysis->troubleshoot

Caption: Step-by-step workflow for identifying resistance mechanisms.

cluster_pathway Logical Pathway of Stepwise Resistance Acquisition susc Susceptible Bacterium (Wild-Type gyrA/parC) exp1 Selective Pressure (Lascufloxacin Exposure) susc->exp1 step1 First-Step Mutant (e.g., parC mutation) Low-Level Resistance exp1->step1 exp2 Continued Selective Pressure step1->exp2 step2 Second-Step Mutant (parC + gyrA mutations) High-Level Resistance exp2->step2

Caption: Pathway showing the stepwise acquisition of target site mutations.

References

Technical Support Center: Understanding Lascufloxacin's Incomplete Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance regarding the incomplete cross-resistance of lascufloxacin with other quinolone antibiotics.

Frequently Asked Questions (FAQs)

Q1: What is meant by "incomplete cross-resistance" in the context of lascufloxacin?

A1: Incomplete cross-resistance means that bacterial strains that have developed resistance to other quinolone antibiotics (like levofloxacin or ciprofloxacin) may still be susceptible to lascufloxacin.[1][2][3] This is in contrast to complete cross-resistance, where resistance to one drug in a class confers resistance to all other drugs in that class. Lascufloxacin often demonstrates a lower minimum inhibitory concentration (MIC) against these resistant strains compared to other quinolones.[1]

Q2: What is the underlying mechanism for this incomplete cross-resistance?

A2: The primary mechanism of quinolone resistance involves mutations in the Quinolone Resistance-Determining Regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[4][5][6] Lascufloxacin has shown potent inhibitory activity against both wild-type and mutated forms of these enzymes.[1][3] Studies on Streptococcus pneumoniae have indicated that the increase in MIC for lascufloxacin is smaller than for other quinolones in strains that have acquired a single mutation in gyrA or parC (referred to as first-step mutants).[4][5][7]

Q3: How does lascufloxacin's activity compare to other quinolones against resistant strains?

A3: Lascufloxacin generally exhibits more potent activity against Gram-positive bacteria, including quinolone-resistant strains, compared to other tested quinolones.[1][2] For instance, against methicillin-resistant Staphylococcus aureus (MRSA), the MIC90 of lascufloxacin was found to be 2 µg/ml, which was 32- to >64-fold lower than that of levofloxacin and ciprofloxacin.[1]

Q4: Is there a lower likelihood of developing resistance to lascufloxacin?

A4: Some in vitro studies suggest that the frequency of selecting for resistant strains is lower for lascufloxacin compared to levofloxacin and garenoxacin, particularly in first-step mutants of S. pneumoniae.[4][5][7] This suggests that lascufloxacin may be less likely to promote the development of high-level resistance.

Q5: My experiment shows higher than expected MIC values for lascufloxacin against a known quinolone-resistant strain. What could be the issue?

A5: There are several potential reasons for this:

  • Presence of Multiple Mutations: The strain may possess multiple mutations in the QRDRs of both gyrA and parC, leading to higher-level resistance that can also impact lascufloxacin's efficacy.

  • Efflux Pump Overexpression: Increased activity of efflux pumps, which actively transport antibiotics out of the bacterial cell, can contribute to reduced susceptibility. The AcrAB-TolC efflux system in E. coli is a known mechanism for fluoroquinolone resistance.[8]

  • Plasmid-Mediated Resistance: The strain might harbor plasmid-mediated quinolone resistance (PMQR) genes, such as qnr, which can contribute to low-level resistance.

  • Experimental Variability: Ensure that the experimental protocol, including inoculum preparation, incubation conditions, and medium, strictly adheres to standardized methods like those from the Clinical and Laboratory Standards Institute (CLSI).

Troubleshooting Guides

Guide 1: Investigating Unexpectedly High MIC Values

If you observe higher than expected MIC values for lascufloxacin against quinolone-resistant strains, follow these troubleshooting steps:

  • Confirm Strain Identity and Purity: Ensure the bacterial culture is pure and correctly identified. Contamination can lead to erroneous results.

  • Standardize Inoculum: Prepare the bacterial inoculum to the correct density (typically 0.5 McFarland standard) as specified in the MIC testing protocol.

  • Verify Antibiotic Potency: Check the expiration date and storage conditions of your lascufloxacin and other quinolone stock solutions. Prepare fresh solutions if necessary.

  • Sequence the QRDRs: Perform DNA sequencing of the gyrA and parC genes to identify the specific resistance mutations present in your strain. This will help correlate the genotype with the observed phenotype.

  • Assess Efflux Pump Activity: Conduct a potentiation assay by determining the MIC of lascufloxacin with and without an efflux pump inhibitor (EPI) like phenyl-arginine-β-naphthylamide (PAβN). A significant reduction in the MIC in the presence of the EPI suggests the involvement of efflux pumps.

Data Presentation

Table 1: Comparative MICs (µg/mL) of Lascufloxacin and Other Quinolones against Quinolone-Resistant S. aureus (MRSA)

AntibioticMIC90 (µg/mL)Fold Difference vs. Lascufloxacin
Lascufloxacin 2-
Levofloxacin>64>32
Garenoxacin>64>32
Ciprofloxacin>64>32

Data extracted from in vitro studies on clinical isolates.[1]

Table 2: MICs (µg/mL) of Lascufloxacin and Levofloxacin against S. pneumoniae with QRDR Mutations

Strain TypeMutationLascufloxacin MICLevofloxacin MIC
Wild-TypeNone≤0.031
First-Step MutantparC only0.06 - 0.122

Data from a study on clinical and laboratory strains of S. pneumoniae.[4]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antibiotic Solutions:

    • Prepare stock solutions of lascufloxacin and other quinolones in the appropriate solvent.

    • Perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from an overnight agar plate.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Protocol 2: Sequencing of Quinolone Resistance-Determining Regions (QRDRs)
  • DNA Extraction:

    • Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit according to the manufacturer's instructions.

  • PCR Amplification:

    • Amplify the QRDRs of the gyrA and parC genes using specific primers.

    • Perform PCR using a standard protocol with appropriate annealing temperatures for the primer pairs.

  • PCR Product Purification:

    • Purify the PCR products to remove unincorporated primers and dNTPs using a PCR purification kit.

  • DNA Sequencing:

    • Sequence the purified PCR products using a commercial sequencing service.

  • Sequence Analysis:

    • Align the obtained sequences with the wild-type sequences of gyrA and parC from a reference strain to identify any nucleotide changes that result in amino acid substitutions.

Visualizations

Quinolone_Resistance_Pathway cluster_drug Quinolone Action cluster_bacterium Bacterial Cell cluster_targets Primary Targets cluster_resistance Resistance Mechanisms Quinolone Quinolone (e.g., Lascufloxacin) Gyrase DNA Gyrase (gyrA, gyrB) Quinolone->Gyrase Inhibits TopoIV Topoisomerase IV (parC, parE) Quinolone->TopoIV Inhibits DNA_Replication DNA Replication Gyrase->DNA_Replication TopoIV->DNA_Replication QRDR_Mutation QRDR Mutations (gyrA/parC) QRDR_Mutation->Gyrase Alters Target QRDR_Mutation->TopoIV Alters Target Efflux_Pump Efflux Pump Overexpression Efflux_Pump->Quinolone

Caption: Signaling pathway of quinolone action and resistance mechanisms.

Experimental_Workflow start Start: Quinolone-Resistant Bacterial Isolate mic_testing MIC Determination (Lascufloxacin vs. Other Quinolones) start->mic_testing data_analysis Compare MIC Values mic_testing->data_analysis incomplete_resistance Incomplete Cross-Resistance Observed? data_analysis->incomplete_resistance complete_resistance High-Level Resistance Observed incomplete_resistance->complete_resistance No end End: Characterize Resistance Profile incomplete_resistance->end Yes mechanism_investigation Investigate Resistance Mechanism complete_resistance->mechanism_investigation qrdr_sequencing QRDR Sequencing (gyrA, parC) mechanism_investigation->qrdr_sequencing efflux_assay Efflux Pump Assay mechanism_investigation->efflux_assay qrdr_sequencing->end efflux_assay->end

Caption: Experimental workflow for assessing incomplete cross-resistance.

Logical_Relationship Lascufloxacin Lascufloxacin Activity Incomplete_Cross_Resistance Incomplete Cross-Resistance Lascufloxacin->Incomplete_Cross_Resistance Effective Against Other_Quinolones Other Quinolone Resistance Single_Mutation Single QRDR Mutation (gyrA or parC) Other_Quinolones->Single_Mutation Caused by Multiple_Mutations Multiple QRDR Mutations (gyrA and parC) Other_Quinolones->Multiple_Mutations Can be caused by Efflux_Pumps Efflux Pump Overexpression Other_Quinolones->Efflux_Pumps Can be caused by Single_Mutation->Incomplete_Cross_Resistance Leads to High_Level_Resistance High-Level Resistance Multiple_Mutations->High_Level_Resistance Leads to Efflux_Pumps->High_Level_Resistance Contributes to High_Level_Resistance->Lascufloxacin May overcome

Caption: Logical relationships in quinolone resistance mechanisms.

References

Navigating Clinical Studies with Lascufloxacin: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to managing common side effects of lascufloxacin in clinical studies, presented in a technical support format with troubleshooting guides and detailed experimental protocols.

This technical support center provides detailed guidance for managing common adverse events associated with the use of lascufloxacin in a clinical research setting. The information is structured to offer quick access to troubleshooting protocols and frequently asked questions, ensuring the safety of study participants and the integrity of trial data.

Quick Reference: Troubleshooting Common Adverse Events

Side EffectOnsetKey Monitoring ParametersImmediate Actions
Gastrointestinal Disorders EarlySubject-reported symptoms (nausea, diarrhea, abdominal pain)Symptomatic treatment (e.g., antiemetics, antidiarrheals). Ensure adequate hydration.
Central Nervous System (CNS) Effects VariableNeurological and psychiatric assessments (e.g., MoCA, MMSE). Subject-reported symptoms (headache, dizziness, insomnia, confusion).Assess severity. Consider dose reduction or discontinuation for severe or persistent symptoms.
Tendonitis and Tendon Rupture Can be rapid (within hours) or delayedSubject-reported pain, swelling, or inflammation in a tendon. Physical examination.Immediate discontinuation of lascufloxacin. Rest the affected limb.
QT Interval Prolongation VariableECG monitoring (baseline and on-treatment).Discontinue if QTc interval exceeds 500 ms or increases by >60 ms from baseline. Correct electrolyte imbalances.
Hepatic Dysfunction VariableLiver function tests (ALT, AST, bilirubin, alkaline phosphatase) at baseline and periodically.For significant elevations (e.g., ALT >3x ULN with bilirubin >2x ULN), discontinue lascufloxacin and monitor closely.

Data at a Glance: Adverse Events in Lascufloxacin Clinical Trials

The following tables summarize the incidence of common adverse events observed in clinical trials of lascufloxacin, providing a comparative overview for researchers.

Table 1: Incidence of Adverse Events in a Phase III Study of Lascufloxacin (75 mg) vs. Levofloxacin (500 mg) for Community-Acquired Pneumonia [1]

Adverse Event CategoryLascufloxacin (n=140)Levofloxacin (n=137)
Any Adverse Event 17.9% (25)19.0% (26)

Table 2: Incidence of Adverse Drug Reactions (ADRs) in a Phase III Study of Lascufloxacin (75 mg) vs. Levofloxacin (500 mg) for Sinusitis [2]

ADR CategoryLascufloxacin (n=140)Levofloxacin (n=139)
Any ADR 5.7% (8)10.1% (14)
Gastrointestinal Disorders 0.7% (1)5.8% (8)

Table 3: Adverse Events in a Single-Arm Study of Intravenous-to-Oral Lascufloxacin Switch Therapy [3]

Adverse Event CategoryIncidence (N=104)Most Common Event
Drug-Related Adverse Events 10.0%Hepatic dysfunction

Troubleshooting Guides & FAQs

This section provides a detailed question-and-answer format to address specific issues that may arise during a clinical study involving lascufloxacin.

Gastrointestinal Disorders

Q1: A study participant reports nausea and vomiting shortly after taking lascufloxacin. What is the recommended course of action?

A1: Nausea and vomiting are common gastrointestinal side effects.[4][5]

  • Initial Assessment: Evaluate the severity and frequency of the symptoms.

  • Management:

    • Administering the study drug with food may help alleviate symptoms.

    • Consider prescribing antiemetics as needed.

    • Ensure the participant maintains adequate hydration.

  • Follow-up: Monitor the participant to ensure symptoms resolve. If symptoms are severe or persistent, a dose reduction or temporary discontinuation may be considered in consultation with the medical monitor.

Q2: A participant develops diarrhea. How should this be managed in the context of a clinical trial?

A2: Diarrhea is a known side effect of many antibiotics, including lascufloxacin.[4]

  • Initial Assessment: Determine the frequency and consistency of stools. Inquire about associated symptoms like fever or abdominal cramping.

  • Management:

    • Advise the participant to maintain fluid and electrolyte intake.

    • Antidiarrheal medication may be considered for symptomatic relief.

    • It is crucial to consider the possibility of Clostridioides difficile-associated diarrhea (CDAD). If CDAD is suspected, a stool sample should be tested.

  • Follow-up: Closely monitor the participant's hydration status and symptoms. If diarrhea is severe, persistent, or if CDAD is confirmed, discontinuation of lascufloxacin is recommended.

Central Nervous System (CNS) Effects

Q3: What are the common CNS side effects of lascufloxacin, and how should they be monitored?

A3: Common CNS effects include headache, dizziness, and insomnia.[4][5] More severe reactions, though less common, can include confusion, seizures, and psychiatric symptoms.[4]

  • Monitoring Protocol:

    • Baseline Assessment: Conduct a baseline neurological and psychiatric assessment before initiating treatment.

    • On-treatment Monitoring: At each study visit, inquire about any new or worsening CNS symptoms.

    • Standardized Assessments: For studies with a higher risk of CNS effects, consider using standardized cognitive assessment tools.

Q4: A participant reports feeling dizzy and having trouble sleeping. What is the appropriate response?

A4: Dizziness and insomnia are recognized side effects.

  • Initial Assessment: Assess the severity and impact of these symptoms on the participant's daily activities.

  • Management:

    • Advise the participant to avoid activities that require mental alertness, such as driving, if dizziness is significant.

    • For insomnia, suggest sleep hygiene measures. Short-term use of a sleep aid may be considered.

  • Follow-up: If symptoms are persistent or worsen, a dose reduction or discontinuation of the study drug should be considered.

Tendinopathy and Tendon Rupture

Q5: What are the signs and symptoms of fluoroquinolone-induced tendinopathy?

A5: The primary signs and symptoms are pain, swelling, and inflammation of a tendon.[6] The Achilles tendon is most commonly affected.[7] Symptoms can appear rapidly, sometimes within hours of starting the medication, or can be delayed.[7]

Q6: A study participant complains of sudden pain and swelling in their Achilles tendon. What is the immediate protocol?

A6: Suspected tendinopathy is a serious adverse event requiring immediate action.

  • Immediate Action:

    • Discontinue lascufloxacin immediately. [6]

    • Instruct the participant to rest the affected limb and avoid exercise.

    • Perform a physical examination to assess the extent of the injury.

  • Management and Follow-up:

    • Refer the participant for orthopedic evaluation.

    • Imaging (ultrasound or MRI) may be necessary to confirm the diagnosis and rule out rupture.

    • Physical therapy is often recommended for management.[8]

QT Interval Prolongation

Q7: What is the risk of QT interval prolongation with lascufloxacin, and how should it be monitored?

A7: Fluoroquinolones as a class are known to have the potential to prolong the QT interval, which can increase the risk of serious cardiac arrhythmias.[4]

  • Monitoring Protocol:

    • Baseline ECG: Obtain a baseline 12-lead ECG before the first dose.

    • On-treatment ECGs: The frequency of subsequent ECGs should be defined in the study protocol. A common approach is to perform ECGs at the time of expected peak plasma concentration of the drug.

    • Replicate ECGs: To increase precision, obtaining replicate ECGs (e.g., three within a short period) at each time point is recommended.[9]

Q8: An on-treatment ECG shows a QTc interval of 510 ms. What are the next steps?

A8: A QTc interval exceeding 500 ms is a significant safety concern.[9]

  • Immediate Action:

    • Discontinue lascufloxacin immediately.

    • Hospitalize the participant for continuous cardiac monitoring if clinically indicated.

  • Management and Follow-up:

    • Check and correct any electrolyte abnormalities (hypokalemia, hypomagnesemia).

    • Review concomitant medications for other QT-prolonging agents.

    • Continue to monitor ECGs until the QTc interval returns to baseline.

Hepatic Dysfunction

Q9: How should liver function be monitored during a lascufloxacin clinical trial?

A9: While severe drug-induced liver injury (DILI) is rare, monitoring is essential.

  • Monitoring Protocol:

    • Baseline: Measure liver function tests (LFTs), including ALT, AST, alkaline phosphatase, and total bilirubin, at screening.

    • On-treatment: The frequency of LFT monitoring should be specified in the protocol. A typical schedule might be at week 1, week 2, and the end of treatment. More frequent monitoring is warranted in participants with pre-existing liver disease.

Q10: A participant's routine LFTs show an ALT level that is 4 times the upper limit of normal (ULN). What is the protocol?

A10: This represents a significant elevation that requires prompt action.

  • Immediate Action:

    • Repeat the LFTs within 24-48 hours to confirm the finding.

    • If confirmed, and especially if accompanied by an increase in bilirubin >2x ULN (Hy's Law), discontinue lascufloxacin immediately. [10]

  • Management and Follow-up:

    • Conduct a thorough clinical evaluation to rule out other causes of liver injury (e.g., viral hepatitis, alcohol).

    • Monitor LFTs frequently (e.g., every 2-3 days) until they begin to improve.

    • Report the event as a serious adverse event (SAE) if it meets the criteria.

Experimental Protocols and Methodologies

Protocol for Monitoring and Managing Tendinopathy
  • Participant Education: At the start of the trial, educate all participants on the signs and symptoms of tendinopathy and instruct them to report any tendon pain or swelling immediately.

  • Clinical Assessment: If a participant reports symptoms, perform a physical examination focusing on the affected tendon, assessing for tenderness, swelling, and range of motion.

  • Action upon Suspicion:

    • Immediately discontinue the investigational product.

    • Advise the participant to cease any strenuous activity involving the affected limb.

    • Document the event in detail in the participant's records.

  • Referral and Imaging: Refer the participant to an orthopedic specialist for further evaluation. Diagnostic imaging such as ultrasound or MRI should be considered to assess the extent of tendon damage.

  • Follow-up: Monitor the participant until the resolution of symptoms. Document all interventions and outcomes.

Protocol for ECG Monitoring for QT Prolongation
  • Baseline Assessment: Perform a 12-lead ECG at screening and prior to the first dose. Participants with a baseline QTc interval > 450 ms (for males) or > 470 ms (for females) may be excluded.

  • On-Treatment Monitoring:

    • Collect triplicate 12-lead ECGs at pre-dose and at multiple time points post-dose, including at the time of anticipated peak drug concentration (Tmax).

    • The specific timing of ECG collection should be outlined in the study protocol.

  • Data Analysis: A central ECG laboratory should be used for consistent reading. The change from baseline in the QTc interval should be calculated for each time point.

  • Actionable Thresholds:

    • Discontinuation Criteria: Immediately discontinue the study drug if the QTc interval is > 500 ms or if there is a > 60 ms increase from baseline.

    • Increased Monitoring: Consider more frequent monitoring for participants with a QTc increase of 30-60 ms.

Protocol for Standardized Assessment of CNS Side Effects
  • Screening: At baseline, perform a neurological examination and a standardized cognitive assessment.

  • On-Treatment Assessment:

    • At each study visit, administer a standardized questionnaire to screen for common CNS symptoms (headache, dizziness, sleep disturbances, anxiety, etc.).

    • For participants reporting new or worsening symptoms, a more detailed assessment is required.

  • Standardized Tools:

    • Cognitive Function: The Montreal Cognitive Assessment (MoCA) or the Mini-Mental State Examination (MMSE) can be used to objectively assess cognitive changes.[2][4][11]

    • Mood and Behavior: Utilize validated scales for depression and anxiety if these symptoms are reported.

  • Management: For mild, transient symptoms, observation may be sufficient. For persistent or severe symptoms, consider dose reduction or discontinuation and refer for further neurological or psychiatric evaluation.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to the management of lascufloxacin side effects.

Fluoroquinolone_Tendinopathy_Pathway Lascufloxacin Lascufloxacin Tenocytes Tendon Cells (Tenocytes) Lascufloxacin->Tenocytes Affects CellProliferation Inhibition of Cell Proliferation (G2/M Arrest) Tenocytes->CellProliferation CollagenDegradation Increased Collagen Degradation Tenocytes->CollagenDegradation OxidativeStress Induction of Oxidative Stress Tenocytes->OxidativeStress Tendinopathy Tendinopathy & Tendon Rupture CellProliferation->Tendinopathy MMP Increased MMP-2 Activity CollagenDegradation->MMP ROS Reactive Oxygen Species (ROS) Production OxidativeStress->ROS MMP->Tendinopathy MitochondrialDysfunction Mitochondrial Dysfunction ROS->MitochondrialDysfunction Apoptosis Tenocyte Apoptosis MitochondrialDysfunction->Apoptosis Apoptosis->Tendinopathy

Caption: Proposed molecular mechanism of fluoroquinolone-induced tendinopathy.

Fluoroquinolone_CNS_Toxicity_Pathway Lascufloxacin Lascufloxacin GABA_Receptor GABA-A Receptor Lascufloxacin->GABA_Receptor Antagonizes NMDA_Receptor NMDA Receptor Lascufloxacin->NMDA_Receptor Potentiates Inhibition Inhibition of GABA Binding GABA_Receptor->Inhibition Activation Activation NMDA_Receptor->Activation NeuronalExcitability Increased Neuronal Excitability Inhibition->NeuronalExcitability Activation->NeuronalExcitability CNS_Effects CNS Side Effects (e.g., Seizures, Insomnia) NeuronalExcitability->CNS_Effects

Caption: Postulated mechanism of fluoroquinolone-induced CNS toxicity.

AE_Management_Workflow AE_Reported Adverse Event (AE) Reported by Participant Initial_Assessment Initial Assessment (Severity, Causality) AE_Reported->Initial_Assessment Mild_AE Mild AE Initial_Assessment->Mild_AE Assess Moderate_Severe_AE Moderate to Severe AE Initial_Assessment->Moderate_Severe_AE Assess Continue_Treatment Continue Treatment with Monitoring Mild_AE->Continue_Treatment Yes Dose_Modification Consider Dose Modification or Discontinuation Moderate_Severe_AE->Dose_Modification Yes Follow_Up Follow-up until Resolution Continue_Treatment->Follow_Up SAE_Criteria Meets SAE Criteria? Dose_Modification->SAE_Criteria Report_SAE Report as Serious Adverse Event (SAE) SAE_Criteria->Report_SAE Yes SAE_Criteria->Follow_Up No Report_SAE->Follow_Up

Caption: General workflow for managing adverse events in a clinical trial.

References

potential for lascufloxacin to cause tendonitis or tendon rupture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers frequently asked questions regarding the potential for lascufloxacin to cause tendonitis or tendon rupture. The information is intended to assist researchers in designing and interpreting experiments related to the safety profile of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the known risk of tendonitis and tendon rupture with fluoroquinolones as a class?

A: Fluoroquinolones as a class are associated with an increased risk of tendinopathy, including tendonitis and tendon rupture.[1][2][3][4][5] This risk prompted the U.S. Food and Drug Administration (FDA) to issue a "black box" warning for all drugs in this class.[2][3][6] The most commonly affected tendon is the Achilles tendon.[1][4][7] The onset of symptoms can be rapid, sometimes within hours of starting treatment, or delayed for up to six months after discontinuation.[1][7]

Q2: Is there specific data available on the incidence of tendonitis or tendon rupture with lascufloxacin?

A: Currently, there is limited publicly available data specifically quantifying the incidence of tendonitis or tendon rupture associated with lascufloxacin. Clinical studies on newer fluoroquinolones, including lascufloxacin, have generally reported them as well-tolerated with mild to moderate adverse events.[1] A clinical trial protocol for lascufloxacin in the treatment of nursing and healthcare-associated pneumonia included safety evaluation as a secondary endpoint; however, the results regarding tendon-related adverse events have not been detailed in the available literature.[8] Post-marketing surveillance will be crucial to fully deliniate the safety profile of lascufloxacin concerning tendon health.[1]

Q3: What are the proposed mechanisms for fluoroquinolone-induced tendinopathy?

A: The exact mechanisms are not fully elucidated, but several theories are supported by research. Fluoroquinolones are thought to induce tendinopathy through:

  • Increased Expression of Matrix Metalloproteinases (MMPs): Fluoroquinolones, such as ciprofloxacin, have been shown to increase the expression of MMPs, like MMP-1 and MMP-3, in tendon cells.[9][10][11] These enzymes are responsible for the degradation of extracellular matrix components, including collagen, which can weaken the tendon.[1][10]

  • Direct Cytotoxicity to Tenocytes: In vitro studies have demonstrated that fluoroquinolones can have a direct toxic effect on tenocytes, the primary cells of tendons.[12][13] This can lead to decreased cell viability, inhibition of cell proliferation, and reduced synthesis of essential matrix proteins like proteoglycans.[13]

  • Oxidative Stress: Some studies suggest that fluoroquinolones may induce oxidative stress in tendon cells, contributing to cellular damage.[12]

  • Disruption of Cell-Matrix Adhesion: There is evidence to suggest that fluoroquinolones may decrease the expression of proteins involved in cell-matrix adhesion, potentially compromising the structural integrity of the tendon.[10]

Q4: What are the established risk factors for developing fluoroquinolone-associated tendinopathy?

A: Several factors can increase the risk of tendon injury with fluoroquinolone use:

  • Advanced Age: Individuals over 60 are at a higher risk.[4][6]

  • Concomitant Corticosteroid Use: The concurrent use of corticosteroids significantly elevates the risk.[4][6]

  • Renal Impairment: Patients with kidney disease may have a higher risk.[4][6]

  • History of Solid-Organ Transplantation: Individuals who have received kidney, heart, or lung transplants are also at increased risk.[4][6]

  • Pre-existing Tendon Disorders: A history of tendon issues may predispose individuals to further damage.

Troubleshooting Guide for Preclinical and Clinical Research

This guide is designed to assist researchers in identifying and addressing potential tendon-related adverse events during the development of lascufloxacin.

Observed Issue Potential Cause Recommended Action
Increased incidence of lameness or altered gait in animal models.Possible drug-induced tendinopathy.1. Conduct detailed histopathological examination of tendons, particularly the Achilles tendon. 2. Perform biomechanical testing of tendons to assess tensile strength and elasticity. 3. Measure markers of collagen degradation and synthesis in tissue samples.
In vitro tenocyte toxicity observed at clinically relevant concentrations.Direct cytotoxic effect of the compound.1. Perform dose-response studies to determine the IC50 for tenocyte viability. 2. Investigate the mechanism of cell death (apoptosis vs. necrosis). 3. Evaluate the effect on collagen and proteoglycan synthesis using assays such as ELISA or Western blot.
Elevated levels of MMPs in in vitro or in vivo models.Upregulation of matrix-degrading enzymes.1. Quantify the expression of specific MMPs (e.g., MMP-1, MMP-3, MMP-13) using qPCR or zymography. 2. Investigate the upstream signaling pathways that may be activated by the compound.
Reports of tendon pain or swelling in clinical trial participants.Potential for drug-induced tendonitis.1. Implement active surveillance for tendon-related adverse events in clinical trials. 2. Educate investigators and participants on the signs and symptoms of tendinopathy. 3. Consider imaging (ultrasound or MRI) for suspected cases.

Data Presentation

Table 1: Incidence of Tendon Rupture with Fluoroquinolone Exposure (General Class)

Metric Value Source
Adjusted Incidence Rate Ratio (Any Tendon Rupture)1.61 (95% CI 1.25–2.09)[12]
Adjusted Incidence Rate Ratio (Achilles Tendon Rupture)3.14 (95% CI 2.11–4.65)[12]
Adjusted Rate Difference (Any Tendon Rupture) per 10,000 patients/year2.9[12][14]
Adjusted Rate Difference (Achilles Tendon Rupture) per 10,000 patients/year2.1[12][14]

Note: Data is for the fluoroquinolone class in general and not specific to lascufloxacin.

Experimental Protocols

1. In Vitro Assessment of Tenocyte Viability and Matrix Synthesis

  • Objective: To determine the direct effect of lascufloxacin on tenocyte viability and the synthesis of key extracellular matrix components.

  • Methodology:

    • Cell Culture: Isolate and culture primary human or animal tenocytes.

    • Drug Exposure: Treat tenocyte cultures with a range of lascufloxacin concentrations for various durations (e.g., 24, 48, 72 hours).

    • Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue™ assay.

    • Matrix Protein Quantification:

      • Collagen: Measure collagen production using the Sircol™ Soluble Collagen Assay.

      • Proteoglycans: Quantify sulfated glycosaminoglycan (sGAG) content using the Blyscan™ Glycosaminoglycan Assay.

    • Gene Expression Analysis: Analyze the expression of genes related to collagen synthesis (e.g., COL1A1, COL3A1) and matrix degradation (e.g., MMP1, MMP3, MMP13) using quantitative real-time PCR (qPCR).

2. In Vivo Assessment of Tendon Integrity in an Animal Model (e.g., Rat)

  • Objective: To evaluate the in vivo effect of lascufloxacin administration on tendon structure and function.

  • Methodology:

    • Animal Dosing: Administer lascufloxacin to animals (e.g., Sprague-Dawley rats) at various dose levels for a specified period (e.g., 14 or 28 days).

    • Clinical Observation: Monitor animals daily for any signs of lameness, swelling, or altered gait.

    • Histopathology: At the end of the study, collect tendons (especially the Achilles tendon) for histopathological examination. Assess for signs of collagen fiber disruption, inflammation, and tenocyte necrosis.

    • Biomechanical Testing: Perform tensile testing on isolated tendons to measure parameters such as ultimate tensile strength, stiffness, and modulus of elasticity.

    • Biomarker Analysis: Analyze serum or tissue samples for biomarkers of collagen turnover.

Visualizations

G cluster_0 Proposed Mechanism of Fluoroquinolone-Induced Tendinopathy FQ Fluoroquinolone (e.g., Lascufloxacin) Tenocyte Tenocyte FQ->Tenocyte Direct Effect MMPs Increased MMP Expression (MMP-1, MMP-3) Tenocyte->MMPs Collagen_Synthesis Decreased Collagen Synthesis Tenocyte->Collagen_Synthesis ECM_Degradation Extracellular Matrix Degradation MMPs->ECM_Degradation Tendon_Weakening Tendon Weakening ECM_Degradation->Tendon_Weakening Collagen_Synthesis->Tendon_Weakening Tendon_Rupture Tendon Rupture Tendon_Weakening->Tendon_Rupture

Caption: Proposed signaling pathway for fluoroquinolone-induced tendinopathy.

G cluster_1 Experimental Workflow for In Vitro Tendon Toxicity Assessment Start Start Isolate_Tenocytes Isolate & Culture Tenocytes Start->Isolate_Tenocytes Treat_Lascufloxacin Treat with Lascufloxacin Isolate_Tenocytes->Treat_Lascufloxacin Assess_Viability Assess Cell Viability (MTT) Treat_Lascufloxacin->Assess_Viability Quantify_Matrix Quantify Matrix (Collagen, GAGs) Treat_Lascufloxacin->Quantify_Matrix Analyze_Gene_Expression Analyze Gene Expression (qPCR) Treat_Lascufloxacin->Analyze_Gene_Expression End End Assess_Viability->End Quantify_Matrix->End Analyze_Gene_Expression->End

Caption: Workflow for in vitro assessment of lascufloxacin's effect on tenocytes.

References

Technical Support Center: Optimizing Lascufloxacin Dosage to Minimize Adverse Events

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the design and execution of experiments aimed at optimizing lascufloxacin dosage while minimizing adverse events.

Troubleshooting Guides

This section addresses specific issues that may arise during preclinical and clinical research with lascufloxacin.

Issue 1: Unexpectedly High Incidence of Gastrointestinal Adverse Events (Nausea, Diarrhea)

  • Possible Cause 1: Dosage and Administration.

    • Troubleshooting: Review the current dosage regimen. Although the approved oral dose is 75 mg once daily, individual patient characteristics can influence tolerability.[1] Consider if the drug was administered with or without food. While food effects on the overall absorption (AUC) of lascufloxacin are negligible, taking it with food may mitigate gastrointestinal upset in sensitive individuals.[2]

  • Possible Cause 2: Patient Population.

    • Troubleshooting: Analyze the demographics and baseline characteristics of the study population. Pre-existing gastrointestinal conditions or concomitant medications could predispose individuals to these adverse events.

  • Possible Cause 3: Disruption of Gut Microbiota.

    • Troubleshooting: Like other broad-spectrum antibiotics, lascufloxacin can alter the normal gut flora, potentially leading to diarrhea.[3] Consider incorporating microbiome analysis into your study protocol to assess changes in gut bacteria. For persistent diarrhea, testing for Clostridioides difficile is recommended.[3]

Issue 2: Emergence of Central Nervous System (CNS) Adverse Events (Headache, Dizziness, Insomnia)

  • Possible Cause 1: Interaction with GABA and NMDA Receptors.

    • Troubleshooting: Fluoroquinolones are known to act as antagonists at GABA-A receptors, which can lead to CNS excitation.[1][3] This effect may be more pronounced in individuals with a lower seizure threshold or those taking other medications that affect these neurotransmitter systems. Review concomitant medications for potential interactions. Nonsteroidal anti-inflammatory drugs (NSAIDs) may increase the risk of CNS stimulation when taken with fluoroquinolones.[1]

  • Possible Cause 2: Off-Target Effects.

    • Troubleshooting: While the primary targets of lascufloxacin are bacterial DNA gyrase and topoisomerase IV, off-target interactions within the CNS can occur.[1] If CNS effects are significant, consider pharmacokinetic sampling to determine if there is an unusually high drug concentration in the cerebrospinal fluid.

Issue 3: Detection of Potential Cardiotoxicity (QTc Interval Prolongation)

  • Possible Cause 1: Blockade of Potassium Channels.

    • Troubleshooting: A known class effect of fluoroquinolones is the potential for QTc interval prolongation through the blockade of the hERG potassium channel.[4] It is crucial to perform baseline and follow-up electrocardiograms (ECGs) on all study participants. Exclude individuals with a history of QTc prolongation or those taking other QTc-prolonging medications.

  • Possible Cause 2: Electrolyte Imbalances.

    • Troubleshooting: Hypokalemia and hypomagnesemia can exacerbate the risk of QTc prolongation. Monitor and correct electrolyte imbalances in study participants.

Issue 4: Reports of Tendinopathy or Tendon Rupture

  • Possible Cause 1: Oxidative Stress and Mitochondrial Dysfunction.

    • Troubleshooting: Fluoroquinolones can induce oxidative stress and mitochondrial damage in tendon cells, which is a proposed mechanism for tendinopathy.[4] Assess for risk factors in your study population, including age over 60, concurrent corticosteroid use, and a history of tendon disorders.[1][3] Advise participants to report any tendon pain, swelling, or inflammation immediately.

  • Possible Cause 2: Patient-Specific Risk Factors.

    • Troubleshooting: Renal impairment can lead to higher drug exposure and may increase the risk of adverse events, including tendinopathy.[1] Consider dose adjustments for patients with reduced kidney function.

Frequently Asked Questions (FAQs)

Q1: What is the established optimal oral dosage of lascufloxacin and what is the rationale behind it?

A1: The established optimal oral dosage of lascufloxacin is 75 mg once daily.[5] This dosage was determined based on Phase I and subsequent clinical trials that evaluated the drug's pharmacokinetic and pharmacodynamic (PK/PD) profile, efficacy, and safety.[6][5] The 75 mg dose was found to achieve sufficient drug concentrations in the lungs to be effective against common respiratory pathogens while maintaining a favorable safety profile.[6][5]

Q2: What are the most commonly reported adverse events associated with lascufloxacin?

A2: Common adverse events associated with lascufloxacin are generally mild to moderate and include gastrointestinal disturbances such as nausea, vomiting, diarrhea, and abdominal pain.[3] Other reported side effects include headache, dizziness, and insomnia.[1][3] In a study involving intravenous-to-oral switch therapy, hepatic dysfunction was the most common adverse effect, occurring in 10% of patients.[7][8]

Q3: Are there any serious but rare adverse events associated with lascufloxacin?

A3: Yes, like other fluoroquinolones, lascufloxacin is associated with a risk of serious adverse events, although they are rare. These include tendonitis and tendon rupture, peripheral neuropathy, and central nervous system effects such as seizures.[1] Hypersensitivity reactions, ranging from skin rashes to more severe conditions, can also occur.[3]

Q4: How should lascufloxacin dosage be adjusted for special populations, such as the elderly or patients with renal impairment?

A4: While some sources suggest that dosage adjustments may be necessary for elderly patients and those with renal impairment to avoid toxicity, specific guidelines for lascufloxacin are not detailed in the provided search results.[1] Close monitoring of these populations for adverse events is recommended.

Q5: What are the key pharmacokinetic parameters of lascufloxacin at the 75 mg dose?

A5: At a single oral dose of 75 mg in healthy adult volunteers, the following mean pharmacokinetic parameters in plasma have been reported:

  • Cmax (Maximum Concentration): 0.576 µg/mL[9]

  • Tmax (Time to Maximum Concentration): 1 hour[9]

  • AUC0–24 (Area Under the Curve over 24 hours): 7.67 µg·h/mL[9] Lascufloxacin demonstrates excellent penetration into lung tissues, with concentrations in epithelial lining fluid and alveolar macrophages being significantly higher than in plasma.[10]

Data Presentation

Table 1: Pharmacokinetic Parameters of a Single 75 mg Oral Dose of Lascufloxacin in Healthy Adults

ParameterPlasmaEpithelial Lining Fluid (ELF)Alveolar Macrophages (AM)
Cmax (µg/mL) 0.57612.321.8
Tmax (hours) 116
AUC0–24 (µg·h/mL) 7.67123325

Source:[9]

Table 2: Incidence of Adverse Events in a Clinical Trial of Intravenous-to-Oral Lascufloxacin Switch Therapy

Adverse EventIncidence Rate
Any Adverse Event Related to Study Drug 10.0%
Most Common Adverse Event (Hepatic Dysfunction) Not specified, but most common
Severe Adverse Events (excluding worsening pneumonia) 0%

Source:[7][8]

Experimental Protocols

1. Determination of Lascufloxacin Concentration in Human Plasma by HPLC

This protocol is a general method for quantifying fluoroquinolones in plasma and can be adapted for lascufloxacin.

  • Objective: To accurately measure the concentration of lascufloxacin in human plasma samples.

  • Materials:

    • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.

    • C18 reverse-phase HPLC column.

    • Acetonitrile, methanol, and other necessary reagents for the mobile phase.

    • Internal standard (e.g., another fluoroquinolone not present in the sample).

    • Human plasma samples.

    • Centrifuge.

    • Vortex mixer.

  • Procedure:

    • Sample Preparation:

      • To a known volume of plasma (e.g., 200 µL), add a known amount of the internal standard.

      • Add acetonitrile to precipitate plasma proteins.

      • Vortex the mixture thoroughly.

      • Centrifuge the sample to pellet the precipitated proteins.

    • Extraction:

      • Carefully collect the supernatant.

      • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in the mobile phase.

    • HPLC Analysis:

      • Inject the reconstituted sample into the HPLC system.

      • Separate the components using a suitable gradient mobile phase.

      • Detect lascufloxacin and the internal standard using the fluorescence detector at the appropriate excitation and emission wavelengths.

    • Quantification:

      • Construct a calibration curve using known concentrations of lascufloxacin.

      • Determine the concentration of lascufloxacin in the plasma samples by comparing their peak area ratios (lascufloxacin/internal standard) to the calibration curve.

2. Bronchoalveolar Lavage (BAL) for Intrapulmonary Pharmacokinetic Analysis

This protocol outlines the general procedure for obtaining BAL fluid to assess drug concentrations in the epithelial lining fluid and alveolar macrophages.

  • Objective: To collect BAL fluid from human subjects to determine the intrapulmonary concentrations of lascufloxacin.

  • Procedure:

    • Subject Preparation: The procedure should be performed by a qualified pulmonologist in a clinical setting. Subjects are typically given local anesthesia.

    • Bronchoscopy: A flexible bronchoscope is inserted through the nose or mouth and advanced into the airways.

    • Wedge Position: The tip of the bronchoscope is wedged into a subsegmental bronchus of the lung (commonly the middle lobe or lingula).

    • Lavage: A sterile saline solution (typically in aliquots of 20-50 mL) is instilled through the bronchoscope into the wedged lung segment.

    • Aspiration: The fluid is gently aspirated back through the bronchoscope. The collected fluid is the BAL fluid.

    • Sample Processing:

      • The BAL fluid is centrifuged to separate the supernatant (containing epithelial lining fluid components) from the cell pellet (containing alveolar macrophages).

      • The concentrations of lascufloxacin in the supernatant and the cell pellet are then determined using a validated analytical method like HPLC.

Signaling Pathways and Experimental Workflows

Fluoroquinolone_Action cluster_bacterium Bacterial Cell FQ Fluoroquinolone (e.g., Lascufloxacin) DNA_gyrase DNA Gyrase (Gram-negative) FQ->DNA_gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive) FQ->Topo_IV Inhibits DNA_replication DNA Replication & Repair Disrupted DNA_gyrase->DNA_replication Topo_IV->DNA_replication Cell_death Bacterial Cell Death DNA_replication->Cell_death

Caption: Mechanism of action of fluoroquinolones.

Fluoroquinolone_CNS_Toxicity cluster_neuron Neuron FQ Fluoroquinolone GABA_A_Receptor GABA-A Receptor FQ->GABA_A_Receptor Antagonizes Neuronal_Inhibition Decreased Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition GABA GABA GABA->GABA_A_Receptor Binds & Activates CNS_Excitation CNS Excitation (e.g., insomnia, seizures) Neuronal_Inhibition->CNS_Excitation

Caption: Fluoroquinolone-mediated CNS toxicity via GABA-A receptor antagonism.

Fluoroquinolone_Tendon_Toxicity cluster_tendon_cell Tendon Cell FQ Fluoroquinolone Mitochondria Mitochondria FQ->Mitochondria Induces Dysfunction ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Tendon Cell Damage & Inflammation Oxidative_Stress->Cell_Damage Tendinopathy Tendinopathy Cell_Damage->Tendinopathy

Caption: Proposed mechanism of fluoroquinolone-induced tendinopathy.

Experimental_Workflow_PK cluster_workflow Pharmacokinetic Study Workflow Dose_Admin Administer Lascufloxacin (e.g., 75 mg oral dose) Blood_Sample Collect Blood Samples at Timed Intervals Dose_Admin->Blood_Sample Plasma_Sep Separate Plasma Blood_Sample->Plasma_Sep Sample_Prep Prepare Plasma Samples (Protein Precipitation, Extraction) Plasma_Sep->Sample_Prep HPLC Analyze by HPLC with Fluorescence Detection Sample_Prep->HPLC Data_Analysis Calculate PK Parameters (Cmax, Tmax, AUC) HPLC->Data_Analysis

References

improving solubility of lascufloxacin hydrochloride for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and using lascufloxacin hydrochloride for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of this compound?

This compound is a novel 8-methoxy fluoroquinolone antibiotic.[1] It is a zwitterionic molecule, meaning it contains both acidic and basic functional groups.[2] This property is critical to its solubility characteristics. Key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂₁H₂₅ClF₃N₃O₄[2]
Molecular Weight 475.89 g/mol [2][3]
Appearance Solid / Crystalline Solid[3][4]
pKa (Carboxyl Group) 6.24[2]
pKa (Amine Group) 7.99[2]

Q2: What is the recommended starting solvent for preparing a stock solution?

The most commonly recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[2] It demonstrates good solubility in organic solvents like DMSO but has poor aqueous solubility.[2] For most compounds, stock solutions in DMSO can be prepared at concentrations of 5 mM, 10 mM, or 20 mM.[5]

Q3: Why does my this compound precipitate when I dilute it into my aqueous cell culture medium or buffer?

This is a common issue known as "precipitation upon dilution." It occurs because this compound is poorly soluble in neutral aqueous solutions.[2] When a concentrated DMSO stock solution is diluted into an aqueous buffer (like PBS or cell culture media, typically at pH ~7.4), the compound's local environment changes dramatically from a favorable organic solvent to an unfavorable aqueous one. This can cause the compound to crash out of the solution. The final concentration of DMSO in your assay should also be kept low, as it can have physiological effects.[4]

Q4: How can I improve the solubility of this compound in my aqueous assay medium?

Several techniques can be employed to improve solubility:

  • Co-solvents: Ensure the final concentration of DMSO from your stock solution is as high as your experiment can tolerate without causing artifacts.

  • pH Adjustment: Because lascufloxacin is a zwitterion, its solubility is highly pH-dependent. Solubility is expected to increase in acidic conditions (pH below its pKa of 6.24) where the molecule becomes protonated and more polar.[6]

  • Auxiliary Dissolution Methods: Gentle heating (e.g., to 45°C) or sonication can help dissolve the compound during the preparation of the stock solution.[7]

Q5: What is the mechanism of action for lascufloxacin?

Lascufloxacin inhibits bacterial DNA gyrase and topoisomerase IV.[8][9] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By binding to them, lascufloxacin leads to double-stranded breaks in the bacterial DNA, which inhibits cell division and results in cell death.[2][8]

G cluster_bacterium Bacterial Cell DNA Bacterial DNA Enzyme DNA Gyrase & Topoisomerase IV DNA->Enzyme Replication DNA Replication & Repair Enzyme->Replication Death Cell Death Replication->Death Blocked Lascufloxacin Lascufloxacin Hydrochloride Lascufloxacin->Enzyme Inhibition G Start Start: Prepare Stock Solution CheckDissolve Does it dissolve in 100% DMSO? Start->CheckDissolve HeatSonicate Apply gentle heat (45°C) or sonication CheckDissolve->HeatSonicate No SuccessStock Stock Solution Prepared Successfully CheckDissolve->SuccessStock Yes HeatSonicate->SuccessStock Dilute Dilute stock into aqueous buffer/medium SuccessStock->Dilute CheckPrecipitate Does it precipitate? Dilute->CheckPrecipitate SuccessFinal Final Solution Ready for Assay CheckPrecipitate->SuccessFinal No Troubleshoot Troubleshooting Steps CheckPrecipitate->Troubleshoot Yes LowerConc 1. Lower the final concentration Troubleshoot->LowerConc IncreaseDMSO 2. Increase final DMSO % (if assay permits) Troubleshoot->IncreaseDMSO AdjustpH 3. Lower the pH of the aqueous buffer (<6.0) Troubleshoot->AdjustpH

References

Technical Support Center: Addressing QT Interval Prolongation Risk with Lascufloxacin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the risk of QT interval prolongation associated with the novel fluoroquinolone, lascufloxacin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental evaluation.

Frequently Asked Questions (FAQs)

Q1: What is QT interval prolongation and why is it a concern for new fluoroquinolones like lascufloxacin?

The QT interval on an electrocardiogram (ECG) represents the time it takes for the heart's ventricles to depolarize and repolarize. Prolongation of this interval can increase the risk of a life-threatening ventricular arrhythmia known as Torsades de Pointes (TdP), which can lead to sudden cardiac death.[1] Fluoroquinolones as a class have been associated with QT prolongation, making it a critical safety parameter to evaluate for new compounds like lascufloxacin.[2]

Q2: What is the primary mechanism by which fluoroquinolones are thought to prolong the QT interval?

The predominant mechanism for QT prolongation by many drugs, including fluoroquinolones, is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[2] This channel is crucial for the rapid component of the delayed rectifier potassium current (IKr), which plays a key role in the repolarization phase of the cardiac action potential. Inhibition of the hERG channel delays this repolarization, leading to a longer QT interval.[2]

Q3: Is there specific data on lascufloxacin's effect on the hERG channel?

While specific non-clinical data on lascufloxacin's direct effect on the hERG channel, such as an IC50 value, is not publicly available, its package insert and clinical trial information suggest a potential for QT prolongation that warrants careful consideration.[3] Clinical studies have generally shown lascufloxacin to be well-tolerated with no serious abnormal changes in ECGs; however, these studies often excluded patients with pre-existing cardiac conditions, including QT prolongation.[4][5] Therefore, a thorough non-clinical and clinical assessment of its cardiac safety profile is essential.

Q4: How can I assess the risk of QT prolongation for lascufloxacin in my non-clinical research?

A standard approach involves a combination of in vitro and in vivo studies as recommended by the International Council for Harmonisation (ICH) guideline S7B. This includes:

  • In vitro hERG assay: To determine the concentration-dependent inhibition of the hERG potassium channel.

  • In vivo QT assessment: Typically conducted in conscious, telemetered animals (e.g., dogs, non-human primates) to evaluate the effect on the QT interval at various drug exposure levels.

Q5: What are the key considerations when interpreting hERG assay results for a new fluoroquinolone?

Interpreting hERG IC50 values requires careful consideration of the therapeutic plasma concentrations of the drug. A safety margin is calculated by comparing the IC50 value to the maximum free plasma concentration (Cmax) achieved in humans at therapeutic doses. A larger safety margin suggests a lower risk of clinically relevant QT prolongation. It is also important to compare the IC50 value of the test compound with those of other fluoroquinolones with known clinical QT effects.

Q6: What should I do if my in vitro experiments suggest a potential for hERG channel inhibition by lascufloxacin?

Positive findings in an in vitro hERG assay should be followed up with in vivo studies to understand the integrated physiological response. Factors such as drug metabolism, protein binding, and effects on other ion channels can influence the translation of in vitro findings to the in vivo situation. An in vivo QT study in a suitable animal model is the recommended next step.

Troubleshooting Guides

Problem: Inconsistent IC50 values in our in vitro hERG assay for a fluoroquinolone compound.

  • Possible Cause 1: Experimental Conditions. Temperature and voltage protocols can significantly impact IC50 values for hERG inhibition.

    • Solution: Ensure strict adherence to a standardized protocol, including maintaining a physiological temperature (e.g., 35-37°C). Utilize a consistent voltage clamp protocol across all experiments.

  • Possible Cause 2: Compound Stability and Solubility. The compound may not be stable or fully dissolved in the assay buffer.

    • Solution: Verify the solubility and stability of the compound in the experimental medium. Prepare fresh solutions for each experiment.

  • Possible Cause 3: Cell Line Variability. The expression levels and properties of the hERG channels can vary between cell passages.

    • Solution: Use cells within a defined passage number range and regularly validate the cell line with known positive and negative controls.

Problem: No significant QT prolongation is observed in our in vivo animal model despite a positive hERG signal.

  • Possible Cause 1: Pharmacokinetics in the Animal Model. The free plasma concentration of the drug in the animal model may not be reaching levels that are a significant multiple of the hERG IC50.

    • Solution: Conduct thorough pharmacokinetic analysis in the same animal model to ensure that the plasma concentrations achieved are adequate to assess the risk.

  • Possible Cause 2: Effects on Multiple Ion Channels. The drug may inhibit other ion channels (e.g., calcium or late sodium channels) that could counteract the QT-prolonging effect of hERG blockade.

    • Solution: Consider conducting in vitro assays on other relevant cardiac ion channels to build a more comprehensive understanding of the compound's electrophysiological profile.

  • Possible Cause 3: Species Differences. The cardiac ion channel physiology and drug metabolism can differ between the animal model and humans.

    • Solution: While no animal model perfectly replicates human cardiac physiology, the conscious telemetered dog is a well-accepted model. Acknowledge the potential for species differences in the interpretation of the results.

Data Presentation

Table 1: Comparative in vitro hERG Inhibition of Various Fluoroquinolones

FluoroquinolonehERG IC50 (µM)Reference
Sparfloxacin18[6]
Grepafloxacin50[6]
Moxifloxacin29 - 129[6][7]
Gatifloxacin130[6]
Levofloxacin430 - 915[6][7]
Ciprofloxacin966[6]
Ofloxacin1420[6]

Note: IC50 values can vary depending on experimental conditions.

Table 2: Summary of Clinical QT Effects of Selected Fluoroquinolones

FluoroquinoloneTypical DoseMean Change in QTc (ms)Reference
Moxifloxacin400 mg once daily6 - 12.1[1]
Levofloxacin500 mg once dailyNo significant effect to small increase[8][9]
Ciprofloxacin500 mg twice dailyNo significant effect[8]

Experimental Protocols

Key Experiment 1: In Vitro hERG Assay using Manual Patch Clamp

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the hERG potassium channel expressed in a mammalian cell line (e.g., HEK293 or CHO cells).

Methodology:

  • Cell Culture: Culture mammalian cells stably transfected with the hERG gene under standard conditions.

  • Electrophysiology:

    • Perform whole-cell patch-clamp recordings at physiological temperature (35-37°C).

    • Use an appropriate internal (pipette) and external solution to isolate the hERG current.

    • Apply a specific voltage-clamp protocol to elicit hERG currents. A common protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.

  • Compound Application:

    • Establish a stable baseline recording of the hERG current.

    • Apply increasing concentrations of the test compound to the cells via a perfusion system.

    • At each concentration, allow the current to reach a steady-state level of inhibition.

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Normalize the current inhibition relative to the baseline and vehicle control.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Key Experiment 2: In Vivo QT Interval Assessment in Conscious Telemetered Dogs

Objective: To evaluate the effect of a test compound on the QT interval and other ECG parameters in a conscious, freely moving animal model.

Methodology:

  • Animal Model: Use purpose-bred beagle dogs surgically implanted with telemetry transmitters capable of recording ECG, heart rate, and body temperature.

  • Study Design:

    • Employ a crossover or parallel-group design.

    • Include a vehicle control and a positive control (a drug with known QT-prolonging effects, e.g., moxifloxacin) to validate the sensitivity of the model.

  • Dosing and Data Collection:

    • Administer the test compound, vehicle, and positive control to the animals (e.g., via oral gavage).

    • Continuously record telemetry data for a defined period before and after dosing (e.g., 24 hours).

    • Collect blood samples at multiple time points for pharmacokinetic analysis to correlate drug exposure with ECG changes.

  • Data Analysis:

    • Extract and analyze the ECG data to determine the QT interval, heart rate, and other relevant parameters.

    • Correct the QT interval for changes in heart rate using an appropriate formula (e.g., Bazett's or Fridericia's correction, or an individual animal-specific correction).

    • Statistically compare the changes in QTc interval between the test compound-treated group and the vehicle control group.

    • Correlate the changes in QTc with the plasma concentrations of the test compound.

Visualizations

Signaling_Pathway cluster_membrane Cardiomyocyte Membrane hERG hERG K+ Channel IKr IKr Current (Repolarizing K+ efflux) hERG->IKr Generates Lascufloxacin Lascufloxacin (Fluoroquinolone) Lascufloxacin->hERG Blockade Repolarization Delayed Ventricular Repolarization IKr->Repolarization Contributes to QT_Prolongation QT Interval Prolongation Repolarization->QT_Prolongation Leads to TdP Torsades de Pointes (Arrhythmia) QT_Prolongation->TdP Increased Risk

Caption: Mechanism of potential lascufloxacin-induced QT prolongation.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment hERG_Assay hERG Patch Clamp Assay (HEK293 or CHO cells) IC50 Determine hERG IC50 Value hERG_Assay->IC50 Risk_Assessment Integrated Risk Assessment (ICH S7B/E14) IC50->Risk_Assessment Safety Margin Calculation Animal_Model Conscious Telemetered Dog Model QT_Measurement Measure QT Interval and Correlate with Plasma Concentration Animal_Model->QT_Measurement QT_Measurement->Risk_Assessment Exposure-Response Analysis

Caption: Workflow for non-clinical QT prolongation risk assessment.

References

Lascufloxacin Treatment: Technical Support Center for Neurological Side Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the neurological side effects associated with lascufloxacin treatment. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the reported neurological side effects of lascufloxacin in clinical trials?

A1: Clinical data on lascufloxacin is emerging. In a Phase I study involving 31 healthy adult volunteers, headache was reported as a non-serious adverse event.[1] Generally, as a member of the fluoroquinolone class, lascufloxacin may be associated with a range of central nervous system (CNS) effects.[2][3] These can include dizziness, insomnia, disorientation, and in rare cases, convulsions.[4]

Q2: What is the proposed mechanism of lascufloxacin-induced neurotoxicity?

A2: The neurotoxic effects of fluoroquinolones are generally attributed to a dual mechanism involving the central nervous system's primary inhibitory and excitatory neurotransmitter systems.[2][3][4] It is believed that these compounds can act as antagonists at the gamma-aminobutyric acid (GABA-A) receptors, reducing the inhibitory tone of the CNS.[3] Concurrently, they may act as agonists at the N-methyl-D-aspartate (NMDA) receptors, leading to increased excitatory signaling.[2][4] This imbalance can result in the observed neurological side effects.

Q3: Are there any known risk factors for developing neurological side effects with fluoroquinolone treatment?

A3: Yes, several risk factors have been identified that may increase the likelihood of experiencing CNS adverse effects with fluoroquinolone use. These include pre-existing renal or liver failure, a history of pathologies within the CNS, and advanced age.[4] Concomitant use of nonsteroidal anti-inflammatory drugs (NSAIDs) has also been noted to potentially increase the risk of CNS stimulation and seizures with some fluoroquinolones.

Troubleshooting Guide

Issue: Unexpected neurological symptoms observed in animal models during pre-clinical studies.

Troubleshooting Steps:

  • Dose-Response Assessment: Is the observed effect dose-dependent? Consider reducing the dosage to see if the symptoms alleviate.

  • Concomitant Medications: Are other compounds being administered simultaneously? Review for potential drug-drug interactions, particularly with NSAIDs.

  • Animal Model Health Status: Evaluate the baseline health of the animal models. Pre-existing renal or neurological conditions can predispose subjects to neurotoxic effects.[4]

  • Control Group Comparison: Meticulously compare the incidence and severity of symptoms with the control group to confirm they are treatment-related.

Issue: Difficulty in differentiating between sedative effects and potential neurotoxicity in behavioral assays.

Troubleshooting Steps:

  • Assay Selection: Employ a battery of behavioral tests that can distinguish between sedation (e.g., open field test for locomotor activity) and more specific neurological deficits (e.g., rotarod test for motor coordination, Morris water maze for cognitive function).

  • Time-Course Analysis: Does the observed effect change over the dosing period? Acute effects might differ from those seen with chronic administration.

  • Electrophysiological Monitoring: If feasible, incorporate electroencephalogram (EEG) monitoring to detect any sub-clinical seizure activity that might not be apparent from behavioral observation alone.

Quantitative Data Summary

The following table summarizes the reported incidence of headache from a Phase I clinical trial of lascufloxacin in healthy adult volunteers.

Adverse EventStudy PopulationDosageIncidencePercentage
Headache31 healthy volunteers75 mg (single dose)3/319.7%

Data extracted from a study on the intrapulmonary pharmacokinetics of lascufloxacin.[1]

Experimental Protocols

While specific experimental protocols for assessing lascufloxacin's neurotoxicity are not widely published, the following methodologies are standard for evaluating the neurotoxic potential of the fluoroquinolone class.

1. In Vitro Receptor Binding Assay (GABA-A Receptor)

  • Objective: To determine the binding affinity of the test compound to the GABA-A receptor complex.

  • Methodology:

    • Prepare synaptic membrane fractions from rodent brain tissue (e.g., cerebral cortex).

    • Incubate the membrane preparation with a radiolabeled ligand specific for the GABA-A receptor (e.g., [³H]-muscimol).

    • Add varying concentrations of the test compound (lascufloxacin) to compete with the radioligand for binding sites.

    • After incubation, separate the bound and free radioligand using filtration.

    • Quantify the radioactivity of the bound ligand using liquid scintillation counting.

    • Calculate the half-maximal inhibitory concentration (IC50) of the test compound, which represents the concentration required to displace 50% of the specific binding of the radioligand.

2. In Vivo Convulsant Activity Assessment in Mice

  • Objective: To evaluate the potential of the test compound to induce convulsions, alone or in combination with an NSAID.

  • Methodology:

    • Acclimate mice to the experimental environment.

    • Administer the test compound (lascufloxacin) via the intended clinical route (e.g., oral gavage or intravenous injection) at various doses.

    • In a separate cohort, administer a standard dose of an NSAID (e.g., biphenylacetic acid) prior to the administration of the test compound.

    • Observe the mice for a defined period (e.g., 2-4 hours) for the onset of convulsive behaviors (e.g., clonic or tonic seizures).

    • Record the incidence and latency to the first convulsion for each dose group.

    • Determine the convulsive dose (CD50) if applicable.

Visualizations

G cluster_membrane Neuronal Membrane GABA_R GABA-A Receptor Increased_Excitation Increased Neuronal Excitation & Neurotoxicity GABA_R->Increased_Excitation Reduced Inhibition NMDA_R NMDA Receptor NMDA_R->Increased_Excitation Increased Excitation Lascufloxacin Lascufloxacin Lascufloxacin->GABA_R Antagonizes (Inhibition of binding) Lascufloxacin->NMDA_R Agonizes (Enhances signaling) GABA GABA GABA->GABA_R Binds Glutamate Glutamate Glutamate->NMDA_R Binds

Caption: Proposed mechanism of fluoroquinolone-induced neurotoxicity.

G start Start: Hypothesis of Neurotoxicity invitro In Vitro Studies (e.g., Receptor Binding Assays) start->invitro invivo In Vivo Animal Studies (e.g., Behavioral & Seizure Models) invitro->invivo Promising results pkpd Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling invivo->pkpd clinical Clinical Trials (Phase I, II, III) Adverse Event Monitoring pkpd->clinical postmarket Post-Marketing Surveillance clinical->postmarket Drug Approval end End: Characterized CNS Safety Profile postmarket->end

Caption: General experimental workflow for neurotoxicity assessment.

References

impact of P-glycoprotein and BCRP inhibitors on lascufloxacin transport

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the transport of lascufloxacin, with a focus on the impact of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) inhibitors. This resource provides troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data to assist in your research.

Frequently Asked Questions (FAQs)

Q1: Is lascufloxacin likely to be a substrate of P-gp or BCRP efflux transporters?

A: While specific data on lascufloxacin is emerging, many fluoroquinolone antibiotics are known substrates of efflux transporters. For instance, ciprofloxacin, ofloxacin, and norfloxacin have been identified as substrates for BCRP.[1][2] Gatifloxacin has been shown to be a substrate for P-gp.[3] Given its structural class, there is a strong basis to hypothesize that lascufloxacin's transport is affected by P-gp and/or BCRP. Experiments using specific inhibitors are necessary to confirm this.

Q2: My bidirectional transport assay shows a low efflux ratio (ER < 2) for lascufloxacin. Does this definitively mean it's not a substrate for P-gp or BCRP?

A: Not necessarily. A low efflux ratio can sometimes be a "false negative." Consider the following troubleshooting steps:

  • Low Passive Permeability: If lascufloxacin has inherently low passive permeability, it may not enter the cell in sufficient concentrations to engage with the apical efflux transporters. This can mask the effect of P-gp or BCRP and result in a low efflux ratio.[4]

  • Sub-optimal Inhibitor Concentration: Ensure the inhibitor concentration is sufficient to achieve effective blockade of the target transporter. Consult literature for validated concentrations of inhibitors like verapamil (for P-gp) or Ko143 (for BCRP).[5]

  • Cell Monolayer Integrity: Verify the integrity of your Caco-2 or MDCK cell monolayer. This is commonly assessed by measuring the Transepithelial Electrical Resistance (TEER) or by performing a Lucifer Yellow rejection assay.[6] A leaky monolayer will allow the compound to pass through paracellularly, confounding the results.

  • Expression Levels of Transporters: Confirm that your chosen cell line (e.g., Caco-2 or transfected MDCK cells) expresses adequate levels of P-gp and BCRP.[7][8]

Q3: How do I differentiate between P-gp and BCRP-mediated transport of lascufloxacin?

A: To distinguish the contribution of each transporter, a strategy using selective and dual inhibitors is recommended.[9]

  • Baseline: Measure the efflux ratio of lascufloxacin without any inhibitors.

  • P-gp Inhibition: Use a P-gp-selective inhibitor (e.g., LY335979 or verapamil). A significant reduction in the efflux ratio points to P-gp involvement.

  • BCRP Inhibition: Use a potent and selective BCRP inhibitor (e.g., Ko143). A reduction in the efflux ratio indicates BCRP involvement.

  • Dual Inhibition: Use a dual P-gp/BCRP inhibitor (e.g., WK-X-34 or GF120918).[9][10] Comparing the results from selective and dual inhibitors can help quantify the relative contribution of each transporter.

Quantitative Data Summary

While specific quantitative data for lascufloxacin is proprietary or limited, data from the closely related fluoroquinolone, ciprofloxacin, can serve as a valuable reference for experimental design.

Table 1: Effect of BCRP on Ciprofloxacin Transport in Caco-2 Cells

ParameterValueInterpretation
Apparent Permeability (Papp A-B)Low (e.g., < 2.0 x 10-6 cm/s)Indicates poor absorptive permeability.
Efflux Ratio (ER)> 2.0Suggests that ciprofloxacin is actively effluxed.[9]
BCRP-related Absorptive Quotient (AQBCRP)0.3Indicates that BCRP does not play a major role in regulating permeability in Caco-2 cells, despite being a substrate.[9]

Note: Data is representative based on studies with ciprofloxacin and serves as an example.[9] Researchers should generate specific data for lascufloxacin.

Table 2: Common Inhibitors Used in Transport Assays

InhibitorTarget(s)Typical ConcentrationNotes
VerapamilP-gp50-100 µMClassic P-gp inhibitor.[11]
LY335979P-gp (Selective)1 µMA selective inhibitor useful for differentiating from BCRP.[9]
Ko143BCRP (Potent & Selective)0.5-1 µMPotent and highly selective BCRP inhibitor.[12]
WK-X-34P-gp & BCRP (Dual)10 µMA dual inhibitor to assess the total contribution of both transporters.[9]

Visualized Workflows and Mechanisms

Mechanism of Efflux Pump Inhibition

The following diagram illustrates the fundamental mechanism of how P-gp and BCRP inhibitors increase the intracellular concentration of a substrate like lascufloxacin.

G cluster_membrane Cell Membrane cluster_extra cluster_intra transporter P-gp / BCRP Efflux Transporter lascufloxacin_out Lascufloxacin (High Conc.) transporter->lascufloxacin_out ATP-dependent Efflux lascufloxacin_in Lascufloxacin (Low Conc.) lascufloxacin_out->lascufloxacin_in Passive Diffusion lascufloxacin_in->transporter Binding inhibitor P-gp/BCRP Inhibitor inhibitor->transporter Inhibition G A 1. Seed Caco-2/MDCK cells on Transwell inserts B 2. Culture for ~21 days to form a polarized monolayer A->B C 3. Verify monolayer integrity (Measure TEER) B->C D 4. Pre-incubate with buffer (+/- P-gp/BCRP inhibitor) C->D E 5. Add Lascufloxacin to Apical (A) or Basolateral (B) side D->E F 6. Incubate for a set time (e.g., 2 hours) E->F G 7. Collect samples from receiver compartments F->G H 8. Quantify Lascufloxacin concentration (LC-MS/MS) G->H I 9. Calculate Papp (A->B and B->A) and Efflux Ratio (ER) H->I J 10. Analyze Data: ER ≥ 2 suggests efflux. Reduced ER with inhibitor confirms. I->J G Start Start: Unexpected Efflux Ratio (ER) Result Q1 Is ER unexpectedly low (e.g., < 2 for a known substrate)? Start->Q1 Q2 Is ER unexpectedly high or variable? Start->Q2 A1 Check Monolayer Integrity (TEER). Low TEER suggests leaky cells. Q1->A1 Yes A2 Assess Passive Permeability (Papp). Very low Papp can mask efflux. Q1->A2 Yes A3 Verify Inhibitor Potency & Concentration. Is it sufficient to block the transporter? Q1->A3 Yes B1 Check for Compound Instability or Metabolism in the assay. Q2->B1 Yes B2 Verify Analytical Method (LC-MS/MS). Ensure accuracy at low concentrations. Q2->B2 Yes B3 Re-evaluate Monolayer Integrity. High variability can indicate inconsistent monolayers. Q2->B3 Yes

References

Validation & Comparative

Lascufloxacin vs. Levofloxacin: A Comparative Guide for Community-Acquired Pneumonia Treatment

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of community-acquired pneumonia (CAP) treatment, the fluoroquinolone class of antibiotics has long been a cornerstone. This guide provides a detailed comparison of a newer entrant, lascufloxacin, against the established levofloxacin, tailored for researchers, scientists, and drug development professionals. The following sections present a comprehensive analysis of their clinical efficacy, safety profiles, and underlying mechanisms, supported by data from head-to-head clinical trials.

Efficacy in Community-Acquired Pneumonia

Clinical trials have demonstrated that lascufloxacin is non-inferior to levofloxacin in treating community-acquired pneumonia, for both oral and intravenous formulations. The key efficacy endpoints from Phase III, double-blind, randomized comparative studies are summarized below.

Oral Formulation

A Phase III study compared the efficacy of oral lascufloxacin (75 mg once daily for 7 days) with oral levofloxacin (500 mg once daily for 7 days) in patients with CAP.[1]

Efficacy EndpointLascufloxacin (75 mg)Levofloxacin (500 mg)
Cure Rate at Test-of-Cure 92.8% (116/125)92.3% (108/117)
Early Clinical Efficacy Rate (Day 3) 85.6% (107/125)89.2% (107/120)
Clinical Efficacy Rate at End-of-Treatment 96.0% (121/126)95.8% (115/120)
Bacterial Eradication Rate 96.3% (26/27)100.0% (33/33)
Intravenous Formulation

Another Phase III trial evaluated intravenous lascufloxacin (150 mg once daily, with a 300 mg loading dose on day 1) against intravenous levofloxacin (500 mg once daily) for 7 to 14 days.[2]

Efficacy EndpointLascufloxacin (150 mg)Levofloxacin (500 mg)
Cure Rate at Test-of-Cure 95.2% (119/125)90.0% (108/120)
Early Clinical Efficacy Rate (Day 3) 93.2% (124/133)94.0% (125/133)
Clinical Efficacy Rate at End-of-Treatment 97.0% (128/132)93.8% (120/128)
Bacterial Eradication Rate 97.6% (41/42)91.7% (44/48)

Safety and Tolerability

The safety profiles of lascufloxacin and levofloxacin were comparable in clinical trials, with no unexpected safety concerns identified for lascufloxacin.

Overall Adverse Drug Reactions
FormulationLascufloxacinLevofloxacin
Oral 17.9% (25/140)19.0% (26/137)
Intravenous 25.9% (37/143)36.4% (52/143)

In a study on sinusitis, lascufloxacin was associated with a lower incidence of gastrointestinal disorders compared to levofloxacin (0.7% vs. 5.8%).[3] While a detailed breakdown of adverse events for the CAP trials was not fully provided in the referenced studies, the overall safety profiles were considered similar.

Mechanism of Action

Both lascufloxacin and levofloxacin are fluoroquinolone antibiotics that exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. This dual-targeting mechanism ultimately leads to breaks in the bacterial DNA, inhibiting cell division and resulting in cell death.[4][5]

Mechanism of Action of Fluoroquinolones cluster_drug Fluoroquinolones cluster_bacterium Bacterial Cell Lascufloxacin Lascufloxacin DNA_Gyrase DNA Gyrase Lascufloxacin->DNA_Gyrase inhibits Topoisomerase_IV Topoisomerase IV Lascufloxacin->Topoisomerase_IV inhibits Levofloxacin Levofloxacin Levofloxacin->DNA_Gyrase inhibits Levofloxacin->Topoisomerase_IV inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Division Cell Division DNA_Replication->Cell_Division Cell_Death Cell Death Cell_Division->Cell_Death inhibition leads to

Caption: Mechanism of action for Lascufloxacin and Levofloxacin.

Experimental Protocols

The data presented in this guide are derived from Phase III, randomized, double-blind, multicenter, non-inferiority clinical trials.

Study Design
  • Oral Formulation Study: Patients with a diagnosis of community-acquired pneumonia were randomized to receive either oral lascufloxacin (75 mg once daily) or oral levofloxacin (500 mg once daily) for a treatment duration of 7 days.[1]

  • Intravenous Formulation Study: Hospitalized patients with community-acquired pneumonia were randomized to receive either intravenous lascufloxacin (150 mg once daily with an initial 300 mg loading dose) or intravenous levofloxacin (500 mg once daily) for 7 to 14 days.[2]

Key Assessments
  • Primary Endpoint: The primary efficacy endpoint for both studies was the clinical cure rate at the test-of-cure visit, which occurred 7 to 14 days after the end of treatment.

  • Secondary Endpoints: Secondary endpoints included early clinical efficacy (assessed on day 3 of treatment), clinical efficacy at the end of treatment, and microbiological response (bacterial eradication rates).

  • Safety Assessment: Safety was monitored throughout the studies by recording all adverse events and conducting laboratory tests.

Clinical Trial Workflow start Patient with CAP randomization Randomization start->randomization group_a Lascufloxacin Arm randomization->group_a group_b Levofloxacin Arm randomization->group_b treatment Treatment Period (7-14 days) group_a->treatment group_b->treatment eot End of Treatment (EOT) Assessment treatment->eot toc Test of Cure (TOC) Assessment eot->toc end Study Completion toc->end

Caption: Generalized workflow of the comparative clinical trials.

Conclusion

Lascufloxacin demonstrates comparable efficacy to levofloxacin in the treatment of community-acquired pneumonia, with a similar safety profile. For both oral and intravenous administration, lascufloxacin has met the criteria for non-inferiority to levofloxacin. These findings suggest that lascufloxacin is a viable alternative for the management of CAP. Further research and post-marketing surveillance will continue to delineate the specific advantages and potential niche applications of lascufloxacin in the evolving landscape of infectious disease therapeutics.

References

Comparative Efficacy of Lascufloxacin and Levofloxacin in the Treatment of Sinusitis

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of therapeutic options for sinusitis reveals both lascufloxacin and levofloxacin as effective antibacterial agents. A head-to-head comparison in a phase III clinical trial demonstrates comparable efficacy, while also highlighting nuances in their performance and safety profiles. This guide provides a detailed comparison of these two fluoroquinolones, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

Lascufloxacin, a novel fluoroquinolone, has been shown to be non-inferior to the established levofloxacin in the treatment of acute bacterial sinusitis. Clinical efficacy rates at the end of treatment are nearly identical, with both drugs achieving a high rate of clinical success. Microbiological eradication rates are also similar, with both agents demonstrating potent activity against common sinusitis pathogens. Notably, lascufloxacin may offer a better safety profile concerning gastrointestinal adverse events.

Data Presentation: Clinical and Microbiological Efficacy

A phase III, randomized, double-blind comparative study provides the primary data for this comparison. The study evaluated the efficacy and safety of oral lascufloxacin (75 mg once daily) versus oral levofloxacin (500 mg once daily) for 7 days in patients with acute sinusitis or acute exacerbation of chronic sinusitis.[1]

Efficacy EndpointLascufloxacin (75 mg once daily)Levofloxacin (500 mg once daily)
Clinical Efficacy Rate (End of Treatment) 84.8% (117/138)[1][2]84.6% (110/130)[1]
Microbiological Efficacy Rate (End of Treatment) 92.3% (60/65)[1]95.5% (64/67)[1]
Recurrence Rate (7th day post-treatment) 4.5% (5/112)[1]5.6% (6/107)[1]

Bacteriological Eradication Rates by Pathogen

Both lascufloxacin and levofloxacin demonstrate high eradication rates against a spectrum of pathogens commonly implicated in sinusitis.

Pathogen TypeLascufloxacin Eradication RateLevofloxacin Eradication Rate
Gram-positive bacteria 100.0% (37/37)[1]97.2% (35/36)[1]
Gram-negative bacteria 91.4% (32/35)[1]93.8% (30/32)[1]
Anaerobic bacteria 83.3% (15/18)[1]100.0% (21/21)[1]

Levofloxacin has been independently shown to be effective against key sinusitis pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis, with eradication rates ranging from 93% to 100%.[3][4]

Safety and Tolerability

The incidence of adverse drug reactions (ADRs) was lower in the lascufloxacin group compared to the levofloxacin group in the head-to-head trial.[1]

Adverse Event CategoryLascufloxacinLevofloxacin
Incidence of Adverse Events 20.0% (28/140)[1]22.3% (31/139)[1]
Incidence of Adverse Drug Reactions (ADRs) 5.7% (8/140)[1]10.1% (14/139)[1]
Gastrointestinal Disorder ADRs 0.7% (1 case)[1]5.8% (8 cases)[1]

Experimental Protocols

Phase III Comparative Study of Lascufloxacin versus Levofloxacin in Sinusitis
  • Study Design: A phase III, randomized, double-blind, comparative study.[1]

  • Patient Population: Patients diagnosed with acute sinusitis or an acute exacerbation of chronic sinusitis.

  • Intervention:

    • Lascufloxacin (LSFX) group: 75 mg of lascufloxacin administered orally once daily for 7 days.[1]

    • Levofloxacin (LVFX) group: 500 mg of levofloxacin administered orally once daily for 7 days.[1]

  • Primary Endpoint: The clinical efficacy rate at the end of treatment (EOT).[1]

  • Key Secondary Endpoints: Microbiological efficacy at the EOT and the recurrence rate on the 7th day after the end of treatment.[1]

  • Assessment of Clinical Efficacy: Clinical success was defined as the complete or partial resolution of pre-treatment signs and symptoms to the extent that no further antibiotic treatment was deemed necessary.

  • Assessment of Microbiological Efficacy: This was determined by the eradication or presumed eradication of the causative pathogen(s) identified at baseline.

Mechanism of Action: Fluoroquinolones

Both lascufloxacin and levofloxacin are fluoroquinolone antibiotics that exert their bactericidal effects by inhibiting bacterial DNA synthesis.[5][6] They target two essential enzymes involved in bacterial DNA replication: DNA gyrase and topoisomerase IV.[6][7] By inhibiting these enzymes, the drugs lead to breaks in the bacterial DNA, ultimately resulting in cell death.[6]

Visualizations

experimental_workflow cluster_screening Patient Screening cluster_randomization Randomization (Double-Blind) cluster_treatment Treatment Arms (7 Days) cluster_assessment Efficacy Assessment P Patients with Acute or Acute Exacerbation of Chronic Sinusitis R Randomization P->R LSFX Lascufloxacin 75 mg once daily R->LSFX Group 1 LVFX Levofloxacin 500 mg once daily R->LVFX Group 2 EOT End of Treatment (EOT) Assessment - Clinical Efficacy - Microbiological Efficacy LSFX->EOT LVFX->EOT FU Follow-up (Day 7 Post-Treatment) - Recurrence Rate EOT->FU

Experimental workflow of the comparative clinical trial.

fluoroquinolone_moa cluster_drug Fluoroquinolone Action cluster_target Bacterial DNA Replication Machinery cluster_effect Bactericidal Effect Drug Lascufloxacin / Levofloxacin DNA_Gyrase DNA Gyrase Drug->DNA_Gyrase Topo_IV Topoisomerase IV Drug->Topo_IV Inhibition Inhibition of DNA Replication, Transcription, and Repair DNA_Gyrase->Inhibition Topo_IV->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Mechanism of action of fluoroquinolone antibiotics.

References

Head-to-Head Clinical Trial of Lascufloxacin and Other Fluoroquinolones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Lascufloxacin, a novel fluoroquinolone antibiotic, has demonstrated potent activity against a broad spectrum of pathogens, including resistant strains. This guide provides a detailed comparison of lascufloxacin with other fluoroquinolones, focusing on data from head-to-head clinical trials to offer researchers, scientists, and drug development professionals a comprehensive overview of its relative efficacy and safety.

Mechanism of Action

Lascufloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By forming a ternary complex with the enzyme and DNA, fluoroquinolones stabilize DNA strand breaks, which blocks the progression of the replication fork and ultimately leads to bacterial cell death.[3] This dual-targeting mechanism enhances antibacterial activity and may reduce the likelihood of resistance development.[1]

G cluster_bacterium Bacterial Cell DNA_Replication DNA Replication & Transcription Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to DNA_Gyrase DNA Gyrase Relaxed_DNA Relaxed & Decatenated DNA DNA_Gyrase->Relaxed_DNA Relaxes supercoiling Topoisomerase_IV Topoisomerase IV Topoisomerase_IV->Relaxed_DNA Decatenates daughter chromosomes Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Relaxes supercoiling Relaxed_DNA->DNA_Replication Relaxed_DNA->Topoisomerase_IV Decatenates daughter chromosomes Lascufloxacin Lascufloxacin Lascufloxacin->DNA_Gyrase Inhibits Lascufloxacin->Topoisomerase_IV Inhibits

Caption: Mechanism of action of Lascufloxacin.

Efficacy and Safety: Lascufloxacin vs. Levofloxacin

A significant head-to-head, phase III, double-blind, randomized comparative study evaluated the efficacy and safety of lascufloxacin against levofloxacin in patients with community-acquired pneumonia (CAP). The results demonstrated the non-inferiority of lascufloxacin.

Community-Acquired Pneumonia (CAP)
EndpointLascufloxacin (75 mg once daily)Levofloxacin (500 mg once daily)
Primary Endpoint
Cure Rate at Test-of-Cure (TOC)92.8% (116/125)92.3% (108/117)
Secondary Endpoints
Early Clinical Efficacy Rate (Day 3)85.6% (107/125)89.2% (107/120)
Clinical Efficacy Rate at End-of-Treatment (EOT)96.0% (121/126)95.8% (115/120)
Bacterial Eradication Rate96.3% (26/27)100.0% (33/33)
Safety
Incidence of Adverse Events17.9% (25/140)19.0% (26/137)
Data from a Phase III double-blind comparative study.[4]
Sinusitis

Another phase III, double-blind, randomized comparative study compared lascufloxacin with levofloxacin for the treatment of acute sinusitis or acute exacerbation of chronic sinusitis. This study also demonstrated the non-inferiority of lascufloxacin and suggested a potentially better safety profile regarding gastrointestinal disorders.

EndpointLascufloxacin (75 mg once daily)Levofloxacin (500 mg once daily)
Primary Endpoint
Clinical Efficacy Rate at End-of-Treatment (EOT)84.8% (117/138)84.6% (110/130)
Secondary Endpoints
Recurrence Rate (7th day after EOT)4.5% (5/112)5.6% (6/107)
Microbiological Efficacy at EOT92.3% (60/65)95.5% (64/67)
Safety
Incidence of Adverse Events20.0% (28/140)22.3% (31/139)
Incidence of Adverse Drug Reactions (ADRs)5.7% (8/140)10.1% (14/139)
Gastrointestinal Disorder ADRs0.7% (1/140)5.8% (8/139)
Data from a Phase III double-blind comparative study.[5]

Experimental Protocols

Lascufloxacin vs. Levofloxacin for Community-Acquired Pneumonia
  • Study Design: A phase III, double-blind, randomized, comparative study.[4]

  • Patient Population: Patients diagnosed with community-acquired pneumonia.[4]

  • Dosing Regimen:

    • Lascufloxacin group: 75 mg of lascufloxacin administered orally once daily for 7 days.[4]

    • Levofloxacin group: 500 mg of levofloxacin administered orally once daily for 7 days.[4]

  • Primary Endpoint: The cure rate at the test-of-cure (TOC) visit.[4]

  • Secondary Endpoints:

    • Early clinical efficacy rate on Day 3.[4]

    • Clinical efficacy rate at the end-of-treatment (EOT).[4]

    • Bacterial eradication rate.[4]

  • Safety Assessment: Monitoring and recording of all adverse events.[4]

G cluster_workflow Clinical Trial Workflow: Lascufloxacin vs. Levofloxacin in CAP Patient_Screening Patient Screening (Community-Acquired Pneumonia) Randomization Randomization Patient_Screening->Randomization Lascufloxacin_Arm Lascufloxacin Group (75 mg once daily for 7 days) Randomization->Lascufloxacin_Arm Levofloxacin_Arm Levofloxacin Group (500 mg once daily for 7 days) Randomization->Levofloxacin_Arm Day_3_Assessment Day 3 Assessment (Early Clinical Efficacy) Lascufloxacin_Arm->Day_3_Assessment Safety_Monitoring Safety Monitoring (Adverse Events) Lascufloxacin_Arm->Safety_Monitoring Levofloxacin_Arm->Day_3_Assessment Levofloxacin_Arm->Safety_Monitoring End_of_Treatment End of Treatment (Day 7) (Clinical Efficacy & Microbiological Eradication) Day_3_Assessment->End_of_Treatment Test_of_Cure Test of Cure Visit (Primary Endpoint: Cure Rate) End_of_Treatment->Test_of_Cure

Caption: Workflow of the CAP clinical trial.

Indirect Comparison with Other Fluoroquinolones

While direct head-to-head trial data for lascufloxacin against fluoroquinolones other than levofloxacin is limited in the public domain, an indirect comparison can be made based on available studies.

Lascufloxacin vs. Sitafloxacin

One study compared sitafloxacin to levofloxacin for complicated urinary tract infections (UTI). In this trial, sitafloxacin (50 mg twice daily) demonstrated a significantly higher overall clinical efficacy (96.1% vs. 82.7%) and microbiological eradication rate (96.4% vs. 86.0%) compared to levofloxacin (100 mg three times daily).[6] However, the incidence of adverse reactions was also significantly higher in the sitafloxacin group (24.6% vs. 11.6%).[6]

Given that lascufloxacin has shown non-inferiority to levofloxacin with a comparable safety profile, these findings suggest that lascufloxacin may offer a more favorable safety profile than sitafloxacin, although a direct comparative trial is needed to confirm this.

Conclusion

Lascufloxacin has demonstrated non-inferiority to levofloxacin in the treatment of community-acquired pneumonia and sinusitis in head-to-head clinical trials. The safety profile of lascufloxacin was comparable to that of levofloxacin, with a potential for a lower incidence of gastrointestinal adverse drug reactions. Further direct comparative studies with other fluoroquinolones are warranted to fully establish the clinical positioning of lascufloxacin.

References

A Comparative Guide to the In Vitro Activity of Lascufloxacin and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro antibacterial activities of lascufloxacin, a novel fluoroquinolone, and ciprofloxacin, a widely used second-generation fluoroquinolone. The information presented herein is compiled from peer-reviewed research to offer an objective analysis for researchers and professionals in the field of drug development.

Quantitative Comparison of In Vitro Activity

The in vitro potency of an antimicrobial agent is a critical indicator of its potential therapeutic efficacy. The most common metric for this is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a drug that prevents visible growth of a microorganism. The following table summarizes the MIC50 and MIC90 values for lascufloxacin and ciprofloxacin against a range of clinically relevant Gram-positive and Gram-negative bacteria. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Bacterial SpeciesAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Gram-Positive
Staphylococcus aureus (MSSA)Lascufloxacin0.030.06
Ciprofloxacin0.250.5
Staphylococcus aureus (MRSA)Lascufloxacin12
Ciprofloxacin>64>64
Streptococcus pneumoniaeLascufloxacin0.120.12
Ciprofloxacin12
Enterococcus faecalisLascufloxacin0.250.5
Ciprofloxacin12
Gram-Negative
Escherichia coliLascufloxacin0.060.25
Ciprofloxacin≤0.0150.03
Klebsiella pneumoniaeLascufloxacin0.120.25
Ciprofloxacin0.030.12
Pseudomonas aeruginosaLascufloxacin14
Ciprofloxacin0.251
Haemophilus influenzaeLascufloxacin≤0.0150.03
Ciprofloxacin≤0.0150.015

Note: Data is compiled from multiple in vitro studies and may vary based on the specific strains and testing conditions.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the in vitro activity of antimicrobial agents. The methodologies employed in the cited studies adhere to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (CLSI Guideline M07)

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent. The following is a generalized protocol based on CLSI guidelines:

  • Preparation of Antimicrobial Solutions: A series of twofold dilutions of the antimicrobial agents (lascufloxacin and ciprofloxacin) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. A standardized inoculum is then prepared by suspending colonies in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation of Microdilution Trays: Standard 96-well microdilution trays containing the serially diluted antimicrobial agents are inoculated with the prepared bacterial suspension.

  • Incubation: The inoculated trays are incubated at 35°C ± 2°C in ambient air for 16-20 hours for most bacteria. Specific incubation conditions may vary for fastidious organisms.

  • Determination of MIC: Following incubation, the trays are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Mechanism of Action: A Comparative Overview

Both lascufloxacin and ciprofloxacin belong to the fluoroquinolone class of antibiotics and share a common mechanism of action by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, and repair.

Fluoroquinolones bind to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved. This leads to the accumulation of double-stranded DNA breaks, inhibition of DNA replication, and ultimately, bacterial cell death.[2]

While both drugs target these enzymes, differences in their chemical structures can lead to variations in their affinity for the target enzymes in different bacterial species. This variation in target affinity is a key factor contributing to the observed differences in their in vitro activity spectra. For many Gram-negative bacteria, DNA gyrase is the primary target, whereas topoisomerase IV is the primary target for many Gram-positive bacteria.[3]

The following diagram illustrates the general mechanism of action for fluoroquinolones.

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell FQ Fluoroquinolone (Lascufloxacin/Ciprofloxacin) Porin Porin Channel FQ->Porin Entry DNA_Gyrase DNA Gyrase Porin->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV Porin->Topo_IV Inhibition DNA Bacterial DNA DNA_Gyrase->DNA Replication DNA Replication & Transcription DNA_Gyrase->Replication Facilitates Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Leads to Topo_IV->DNA Topo_IV->Replication Facilitates Topo_IV->Cell_Death Leads to DNA->Replication Template for

Caption: General mechanism of fluoroquinolone action in a bacterial cell.

Experimental Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) is a standardized process designed to ensure reproducibility and accuracy of results. The following diagram outlines the key steps involved in the broth microdilution method.

MIC_Workflow cluster_workflow Broth Microdilution MIC Testing Workflow start Start prep_abx Prepare Serial Dilutions of Antibiotics start->prep_abx prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microdilution Plate prep_abx->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read and Record MIC Value incubate->read_results end End read_results->end

Caption: Standard workflow for MIC determination via broth microdilution.

References

Lascufloxacin Demonstrates Superior Efficacy Over Levofloxacin Against Resistant Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Tokyo, Japan – A comprehensive review of recent studies indicates that lascufloxacin, a novel fluoroquinolone, exhibits potent activity against levofloxacin-resistant Streptococcus pneumoniae, a major causative agent of community-acquired pneumonia. Experimental data consistently demonstrate that lascufloxacin maintains significant efficacy against strains that have developed resistance to older fluoroquinolones like levofloxacin, primarily through mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes.

Fluoroquinolone resistance in S. pneumoniae is a growing concern and typically arises from a stepwise accumulation of mutations in the genes encoding its target enzymes: DNA gyrase and topoisomerase IV.[1] Strains with a single "first-step" mutation in either the gyrA or parC gene often exhibit reduced susceptibility to levofloxacin. Subsequent "second-step" mutations in both genes can lead to high-level levofloxacin resistance.[2][3]

Comparative In Vitro Efficacy

In vitro studies are crucial for assessing the intrinsic activity of an antimicrobial agent. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Lascufloxacin has shown potent activity against S. pneumoniae harboring first-step mutations in gyrA or parC.[1][2] More importantly, lascufloxacin maintains its activity against strains with dual mutations in both gyrA and parC, which are often resistant to levofloxacin. One study reported that the MICs of lascufloxacin against such dual mutants were in the range of 0.25 to 0.5 µg/ml, demonstrating its enhanced potency.[4] In contrast, levofloxacin MICs for strains with first-step mutations are already elevated, and strains with dual mutations are typically considered resistant.[1][2]

DrugWild-Type S. pneumoniaeS. pneumoniae with First-Step Mutation (gyrA or parC)S. pneumoniae with Dual Mutations (gyrA and parC)
Lascufloxacin 0.06 - 0.12 µg/ml[1][2]0.25 - 0.5 µg/ml[4]
Levofloxacin 2 µg/ml[1][2]

Note: Data compiled from multiple sources. Direct comparative MICs for levofloxacin against the same dual mutant strains were not available in the reviewed literature.

Furthermore, studies have shown that the frequency of selecting for resistant mutants tends to be lower with lascufloxacin compared to levofloxacin when exposed to S. pneumoniae strains that already possess a first-step mutation.[1]

In Vivo Efficacy in Animal Models

While in vitro data are informative, in vivo animal models are essential for evaluating a drug's performance in a physiological setting. A study utilizing a neutropenic mouse pneumonia model demonstrated the in vivo activity of both lascufloxacin and levofloxacin.[5] Although this particular study did not use a levofloxacin-resistant strain of S. pneumoniae, it provided valuable insights into the comparative efficacy of the two drugs against a susceptible strain in a mixed infection model.[5] At human-simulated doses, both drugs showed significant antimicrobial activity.[5] The development of animal models of infection with characterized levofloxacin-resistant S. pneumoniae will be a critical next step in confirming the in vivo superiority of lascufloxacin.

Mechanism of Action and Resistance

Fluoroquinolones target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1] By forming a complex with these enzymes and DNA, fluoroquinolones induce lethal double-strand breaks in the bacterial chromosome. Resistance primarily emerges through mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode subunits of DNA gyrase and topoisomerase IV, respectively. These mutations alter the drug-binding site, reducing the affinity of the fluoroquinolone for its target.

G cluster_drug_action Fluoroquinolone Action cluster_resistance Resistance Mechanism Fluoroquinolones Fluoroquinolones DNA_Gyrase_Topo_IV DNA Gyrase & Topoisomerase IV Fluoroquinolones->DNA_Gyrase_Topo_IV Inhibits Reduced_Binding Reduced Fluoroquinolone Binding Fluoroquinolones->Reduced_Binding Ineffective against altered enzymes DNA_Replication_Block Blockage of DNA Replication DNA_Gyrase_Topo_IV->DNA_Replication_Block Cell_Death Bacterial Cell Death DNA_Replication_Block->Cell_Death gyrA_parC_mutations Mutations in gyrA and parC genes Altered_Enzymes Altered DNA Gyrase & Topoisomerase IV gyrA_parC_mutations->Altered_Enzymes Altered_Enzymes->Reduced_Binding Resistance Levofloxacin Resistance Reduced_Binding->Resistance

Caption: Mechanism of fluoroquinolone action and resistance in S. pneumoniae.

Experimental Protocols

The following provides an overview of the methodologies employed in the cited studies.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of lascufloxacin and levofloxacin is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI), particularly following the guidelines in the M100 document.[1][6][7]

  • Bacterial Strains: Characterized clinical isolates of S. pneumoniae, including wild-type and those with defined mutations in gyrA and parC, are used.

  • Media: Cation-adjusted Mueller-Hinton broth supplemented with lysed horse blood is the recommended medium for testing fastidious organisms like S. pneumoniae.

  • Inoculum Preparation: Bacterial colonies from an overnight culture on a blood agar plate are suspended in saline or broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microdilution plate.

  • Drug Dilutions: A two-fold serial dilution of each antimicrobial agent is prepared in the microtiter plates.

  • Incubation: The inoculated plates are incubated at 35-37°C in an atmosphere of 5% CO2 for 20-24 hours.

  • MIC Reading: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.

G A Prepare standardized bacterial inoculum C Inoculate plates with bacterial suspension A->C B Perform serial dilutions of antibiotics in microtiter plates B->C D Incubate at 35-37°C in 5% CO2 C->D E Read plates to determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Neutropenic Mouse Pneumonia Model

In vivo efficacy is often assessed using an immunocompromised animal model to ensure that the observed effect is primarily due to the antimicrobial agent.

  • Animal Model: Typically, female BALB/c or C57BL/6 mice are used.[8][9]

  • Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide prior to infection. This reduces the number of neutrophils, a key component of the innate immune system, making the mice more susceptible to bacterial infection.[8]

  • Bacterial Challenge: Mice are anesthetized and infected via intranasal or intratracheal instillation with a predetermined lethal or sublethal dose of S. pneumoniae.[9][10]

  • Treatment: At a specified time post-infection, treatment with the antimicrobial agents (e.g., lascufloxacin or levofloxacin) or a placebo is initiated. Dosing regimens are often designed to simulate human pharmacokinetic profiles.

  • Endpoints: The efficacy of the treatment is evaluated based on endpoints such as survival rate over a period of several days, and the bacterial load (measured as colony-forming units, CFU) in the lungs and/or blood at specific time points.[5]

Conclusion

References

A Comparative Analysis of Lascufloxacin and Levofloxacin: Bacterial Eradication Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bacterial eradication rates of two fluoroquinolone antibiotics, lascufloxacin and levofloxacin. The information is compiled from clinical trial data to offer an objective overview of their performance, supported by experimental evidence.

Mechanism of Action

Both lascufloxacin and levofloxacin are broad-spectrum antibiotics that function by inhibiting essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, the drugs induce double-stranded breaks in the bacterial DNA, which ultimately leads to cell death. This dual-targeting mechanism enhances their antibacterial activity and can reduce the likelihood of resistance development.

Clinical Efficacy in Community-Acquired Pneumonia (CAP)

A significant body of clinical research has focused on the efficacy of these drugs in treating community-acquired pneumonia. A phase III, double-blind, randomized comparative study evaluated the efficacy and safety of lascufloxacin (75 mg once daily for 7 days) compared to levofloxacin (500 mg once daily for 7 days) in patients with CAP.

The study demonstrated the non-inferiority of lascufloxacin to levofloxacin. The bacterial eradication rate was 96.3% in the lascufloxacin group and 100.0% in the levofloxacin group.

Bacterial Eradication Rates in Community-Acquired Pneumonia
Drug Eradication Rate
Lascufloxacin (75 mg once daily)96.3% (26/27 patients)[1]
Levofloxacin (500 mg once daily)100.0% (33/33 patients)[1]

Table 1: Bacterial eradication rates from a Phase III clinical trial in patients with community-acquired pneumonia.

Clinical Efficacy in Sinusitis

Another phase III, double-blind, randomized comparative study investigated the use of lascufloxacin (75 mg once daily for 7 days) versus levofloxacin (500 mg once daily for 7 days) in patients with acute or acute exacerbation of chronic sinusitis.[2]

The overall microbiological efficacy at the end of treatment was 92.3% for the lascufloxacin group and 95.5% for the levofloxacin group.[2] The study also provided a breakdown of eradication rates by the type of causative microorganisms.

Bacterial Eradication Rates in Sinusitis by Pathogen Type
Pathogen Type Lascufloxacin Eradication Rate Levofloxacin Eradication Rate
Gram-positive bacteria100.0% (37/37)[2]97.2% (35/36)[2]
Gram-negative bacteria91.4% (32/35)[2]93.8% (30/32)[2]
Anaerobic bacteria83.3% (15/18)[2]100.0% (21/21)[2]

Table 2: Microbiological efficacies (eradication rates) by causative microorganisms in a Phase III clinical trial for sinusitis.[2]

Experimental Protocols

The clinical trials cited employed rigorous methodologies to assess the efficacy and safety of both drugs. Below is a summary of the typical experimental protocol for such studies.

Study Design: The studies were designed as phase III, randomized, double-blind, comparative trials to ensure objectivity and minimize bias.

Patient Population: Patients diagnosed with community-acquired pneumonia or sinusitis, confirmed through clinical and radiological assessments, were enrolled.

Treatment Regimen:

  • Lascufloxacin Group: Oral administration of 75 mg of lascufloxacin once daily for a duration of 7 days.

  • Levofloxacin Group: Oral administration of 500 mg of levofloxacin once daily for a duration of 7 days.

Microbiological Assessment:

  • Specimen Collection: Sputum or other relevant respiratory samples were collected from patients before the initiation of treatment and at the end of the treatment period.

  • Pathogen Identification: The collected specimens were cultured to isolate and identify the causative bacterial pathogens.

  • Susceptibility Testing: The susceptibility of the isolated pathogens to the study drugs was determined.

  • Eradication Assessment: The absence of the initial causative pathogen in the post-treatment culture was defined as bacterial eradication.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of a clinical trial designed to compare the bacterial eradication rates of two antibiotics.

G cluster_0 Patient Recruitment and Screening cluster_1 Randomization and Treatment cluster_2 Microbiological Evaluation cluster_3 Data Analysis and Outcome Patient_Pool Patient Pool with Suspected Infection Inclusion_Criteria Inclusion/Exclusion Criteria Met Patient_Pool->Inclusion_Criteria Informed_Consent Informed Consent Obtained Inclusion_Criteria->Informed_Consent Randomization Randomization Informed_Consent->Randomization Lascufloxacin_Group Lascufloxacin Treatment Group Randomization->Lascufloxacin_Group Levofloxacin_Group Levofloxacin Treatment Group Randomization->Levofloxacin_Group Post_Treatment_Sample Post-Treatment Sample Collection Lascufloxacin_Group->Post_Treatment_Sample Levofloxacin_Group->Post_Treatment_Sample Pre_Treatment_Sample Pre-Treatment Sample Collection Pathogen_Isolation Pathogen Isolation & Identification Pre_Treatment_Sample->Pathogen_Isolation Eradication_Assessment Bacterial Eradication Assessment Post_Treatment_Sample->Eradication_Assessment Data_Analysis Statistical Data Analysis Eradication_Assessment->Data_Analysis Eradication_Rates Comparison of Eradication Rates Data_Analysis->Eradication_Rates

Caption: Clinical trial workflow for comparing antibiotic eradication rates.

Signaling Pathway of Fluoroquinolone Action

The mechanism of action of fluoroquinolones like lascufloxacin and levofloxacin involves the disruption of bacterial DNA replication and repair. The following diagram illustrates this signaling pathway.

Fluoroquinolone Lascufloxacin / Levofloxacin DNA_Gyrase Bacterial DNA Gyrase Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Bacterial Topoisomerase IV Fluoroquinolone->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Repair Disrupted DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Mechanism of action of fluoroquinolone antibiotics.

References

safety profile of lascufloxacin in comparison to older fluoroquinolones

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis Against Older Fluoroquinolones

Lascufloxacin, a novel 8-methoxyfluoroquinolone, has emerged as a promising antibacterial agent. This guide provides a comprehensive comparison of its safety profile with that of older-generation fluoroquinolones, focusing on key areas of concern for researchers and drug development professionals. The following analysis is supported by experimental data from preclinical and clinical studies.

Overview of Fluoroquinolone Safety Concerns

Fluoroquinolones as a class are associated with a range of adverse effects, some of which have led to restricted use or withdrawal of certain agents from the market. The primary safety concerns include cardiotoxicity (specifically QTc interval prolongation), phototoxicity, and dysglycemia (disturbances in blood glucose levels). These toxicities are often linked to specific structural features of the drugs and their interactions with biological targets.

Cardiotoxicity: hERG Channel Inhibition and QTc Prolongation

A significant safety concern with some fluoroquinolones is their potential to block the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of this channel can delay cardiac repolarization, leading to a prolongation of the QT interval on an electrocardiogram (ECG). A prolonged QTc interval is a risk factor for a potentially fatal arrhythmia called Torsades de Pointes.

Comparative Inhibitory Potency on the hERG Channel

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological function. A lower IC50 value indicates a higher potency of inhibition. The following table summarizes the IC50 values for hERG channel inhibition by various fluoroquinolones, as determined by patch-clamp electrophysiology studies.

FluoroquinoloneIC50 for hERG Channel Inhibition (μM)
Sparfloxacin18[1]
Grepafloxacin50[1]
Moxifloxacin129[1]
Gatifloxacin130[1]
Levofloxacin915[1]
Ciprofloxacin966[1]
Ofloxacin1420[1]

Data for lascufloxacin is not publicly available in direct comparative studies. However, preclinical toxicity studies have suggested that lascufloxacin exhibits similar or decreased class effects of quinolones[2][3].

Clinical trials for lascufloxacin have taken precautions by excluding patients with a history of QT prolongation[4]. In a single-arm, open-label clinical trial of intravenous-to-oral lascufloxacin for community-onset pneumonia, no severe drug-induced adverse events were observed, with hepatic dysfunction being the most common[5].

Experimental Protocol: Patch-Clamp Electrophysiology for hERG Channel Inhibition

The assessment of a compound's effect on the hERG potassium channel is a critical component of preclinical safety testing. The manual patch-clamp technique is the gold standard for this evaluation.

Objective: To determine the concentration-dependent inhibitory effect of a test compound on the hERG potassium channel current.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the hERG gene are cultured under standard conditions.

  • Cell Preparation: On the day of the experiment, cells are detached and prepared as a single-cell suspension.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

    • Borosilicate glass pipettes with a specific resistance are used as recording electrodes.

    • The intracellular (pipette) and extracellular solutions are formulated to isolate the hERG current.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to the cell membrane to elicit hERG currents. This typically involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.

  • Compound Application: The test compound is applied at various concentrations to the cells via a perfusion system.

  • Data Analysis: The peak tail current amplitude is measured before and after the application of the test compound. The percentage of current inhibition is calculated for each concentration.

  • IC50 Determination: The concentration-response data are fitted to the Hill equation to determine the IC50 value.

hERG_Assay_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiology cluster_testing Compound Testing cluster_analysis Data Analysis Culture HEK293 cells with hERG Detach Cell Detachment Culture->Detach Suspension Single-cell Suspension Detach->Suspension Patch Whole-cell Patch Clamp Suspension->Patch Voltage Apply Voltage Protocol Patch->Voltage Record_Base Record Baseline I_hERG Voltage->Record_Base Apply_Drug Apply Test Compound Record_Base->Apply_Drug Record_Drug Record I_hERG with Drug Apply_Drug->Record_Drug Measure Measure Current Inhibition Record_Drug->Measure CR_Curve Generate Conc-Response Curve Measure->CR_Curve IC50 Calculate IC50 CR_Curve->IC50

Workflow for hERG Channel Inhibition Assay.

Phototoxicity

Phototoxicity is a non-immunological inflammatory skin reaction induced by the interaction of a chemical substance and ultraviolet (UV) radiation. Several older fluoroquinolones are known to be phototoxic.

Comparative Phototoxic Potential

An in vivo rat skin photomicronucleus assay has been used to evaluate the phototoxic and photogenotoxic potential of various fluoroquinolones. The results indicate a range of phototoxic potencies among the older agents.

FluoroquinolonePhototoxicity in Rat Skin Photomicronucleus Assay
SparfloxacinSignificant phototoxicity and micronuclei formation[6][7]
LomefloxacinSignificant phototoxicity and micronuclei formation[6][7]
CiprofloxacinMild clinical signs of phototoxicity[6][7]
LevofloxacinMild clinical signs and some histopathological changes[6][7]
GemifloxacinMild clinical signs of phototoxicity[6][7]
GatifloxacinMild clinical signs of phototoxicity[6][7]

While direct comparative data for lascufloxacin from this specific assay is not available, preclinical studies suggest it may have a reduced potential for phototoxicity compared to some older quinolones[2][3].

Experimental Protocol: In Vivo Rat Skin Photomicronucleus Assay

This assay assesses both the phototoxic and photogenotoxic potential of a test substance in the skin of rats.

Objective: To evaluate the potential of a test substance to induce micronuclei in skin cells and cause skin irritation following systemic administration and exposure to simulated solar radiation.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Test Substance Administration: The test substance is administered orally by gavage. A vehicle control and a positive control (e.g., 8-methoxypsoralen) are included.

  • Irradiation:

    • A solar simulator that emits both UVA and UVB radiation is used.

    • At a specified time after dosing (coinciding with the time of maximum plasma concentration), the dorsal skin of the rats is exposed to a defined dose of radiation.

  • Clinical Observation: The animals are observed for signs of skin irritation (erythema and edema) at various time points after irradiation.

  • Micronucleus Analysis:

    • At a specified time after irradiation, the animals are euthanized, and the exposed skin is excised.

    • The epidermis is separated from the dermis.

    • Epidermal cell suspensions are prepared, and slides are made.

    • The slides are stained, and the frequency of micronucleated keratinocytes is determined by microscopic analysis.

  • Histopathology: Skin samples are also collected for histopathological examination to assess the extent of tissue damage.

Phototoxicity_Assay_Workflow cluster_dosing Dosing cluster_exposure Exposure cluster_evaluation Evaluation Dose_Vehicle Vehicle Control Dose_Test Test Compound Irradiation UVA/UVB Irradiation Dose_Test->Irradiation Dose_Positive Positive Control Clinical_Obs Clinical Observation (Erythema, Edema) Irradiation->Clinical_Obs Skin_Sampling Skin Sampling Irradiation->Skin_Sampling Micronucleus Micronucleus Analysis Skin_Sampling->Micronucleus Histopath Histopathology Skin_Sampling->Histopath

Workflow for In Vivo Rat Skin Phototoxicity Assay.

Dysglycemia

Fluoroquinolone-induced dysglycemia, encompassing both hyperglycemia (high blood sugar) and hypoglycemia (low blood sugar), is a significant clinical concern, particularly in patients with diabetes mellitus.

Comparative Risk of Dysglycemia

Studies have evaluated the risk of severe dysglycemia associated with different fluoroquinolones in diabetic patients. The following table summarizes the findings from a population-based cohort study.

FluoroquinoloneAdjusted Odds Ratio for Hyperglycemia (vs. Macrolides)Adjusted Odds Ratio for Hypoglycemia (vs. Macrolides)Absolute Risk of Hyperglycemia (per 1000 persons)Absolute Risk of Hypoglycemia (per 1000 persons)
Moxifloxacin2.48[8][9]2.13[8][9]6.9[8][10]10.0[8][10]
Levofloxacin1.75[9]1.79[9]Not specifiedNot specified
Ciprofloxacin1.87[9]1.46[9]Not specifiedNot specified

Clinical trial protocols for lascufloxacin have often excluded patients with severe or poorly controlled diabetes[11]. Specific data on the incidence of dysglycemia with lascufloxacin from comparative clinical trials is not yet widely available.

Experimental Protocol: Clinical Trial for Assessing Dysglycemia Risk

The evaluation of a new drug's potential to cause dysglycemia is an important part of its clinical development.

Objective: To assess the effect of a new antibiotic on glycemic control in patients with and without diabetes mellitus.

Methodology:

  • Study Design: A randomized, double-blind, controlled clinical trial is the preferred design. The control group may receive a placebo or another antibiotic with a known and low risk of dysglycemia.

  • Study Population: The trial should include a sufficient number of patients with type 2 diabetes, as they are at a higher risk. Patients without diabetes should also be included to assess the drug's effect on a broader population.

  • Inclusion/Exclusion Criteria:

    • Inclusion criteria would define the type and severity of infection to be treated.

    • Exclusion criteria would include conditions that could confound the assessment of glycemic control, such as a recent history of severe dysglycemia or the use of certain concomitant medications.

  • Treatment: Patients are randomly assigned to receive either the investigational drug or the control drug for a specified duration.

  • Glycemic Monitoring:

    • Blood glucose levels are monitored frequently. This may involve self-monitoring of blood glucose (SMBG) by the patients and/or the use of continuous glucose monitoring (CGM) systems.

    • HbA1c levels are measured at baseline and at the end of the study.

  • Data Collection: Detailed information on all hypoglycemic and hyperglycemic events is collected, including their severity and the need for medical intervention.

  • Statistical Analysis: The incidence of dysglycemic events and changes in glycemic parameters (mean blood glucose, HbA1c) are compared between the treatment groups.

Fluoroquinolone_Classification cluster_older Older Generations cluster_newer Newer Generation FQ Fluoroquinolones Cipro Ciprofloxacin FQ->Cipro Levo Levofloxacin FQ->Levo Moxi Moxifloxacin FQ->Moxi Gati Gatifloxacin FQ->Gati Oflox Ofloxacin FQ->Oflox Spar Sparfloxacin FQ->Spar Lascu Lascufloxacin FQ->Lascu

Classification of Fluoroquinolones.

Conclusion

Lascufloxacin's safety profile appears favorable based on available preclinical and clinical data, which suggest it may have a reduced propensity for some of the characteristic adverse effects of the fluoroquinolone class. However, a direct, comprehensive comparison with a wide range of older fluoroquinolones across all key safety parameters is still needed. The experimental protocols outlined in this guide provide a framework for conducting such comparative safety assessments. As more data on lascufloxacin becomes available, a clearer picture of its relative safety will emerge, aiding in its optimal clinical application.

References

A Head-to-Head Battle of Fluoroquinolones: In Vivo Pharmacodynamic Comparison of Lascufloxacin and Levofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the in vivo efficacy of lascufloxacin and levofloxacin reveals significant differences in their activity against key bacterial pathogens. While both fluoroquinolones demonstrate efficacy, lascufloxacin exhibits superior potency, particularly against drug-resistant strains of Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA) in preclinical models and clinical settings.

This guide provides a detailed comparison of the pharmacodynamics of lascufloxacin, a novel fluoroquinolone, and levofloxacin, a widely used agent in the same class. The following sections present a summary of their mechanisms of action, comparative in vivo and in vitro efficacy data, and detailed experimental protocols from key studies, offering valuable insights for researchers and drug development professionals.

Mechanism of Action: Targeting Bacterial DNA Replication

Both lascufloxacin and levofloxacin are fluoroquinolone antibiotics that exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2] By binding to these enzymes, the drugs trap them on the bacterial DNA, leading to the formation of double-stranded DNA breaks. This disruption of DNA integrity ultimately results in the inhibition of bacterial replication and cell death.

G cluster_drug Fluoroquinolone Action cluster_bacteria Bacterial Cell drug Lascufloxacin / Levofloxacin dna_gyrase DNA Gyrase drug->dna_gyrase Inhibition topo_iv Topoisomerase IV drug->topo_iv Inhibition dna Bacterial DNA dna_gyrase->dna Supercoiling topo_iv->dna Decatenation replication DNA Replication & Cell Division dna->replication cell_death Cell Death replication->cell_death Blocked by Inhibition

Mechanism of Action of Fluoroquinolones

In Vivo Efficacy: A Clear Advantage for Lascufloxacin Against Streptococcus pneumoniae

A pivotal study using a neutropenic mouse pneumonia model directly compared the in vivo efficacy of lascufloxacin and levofloxacin against Streptococcus pneumoniae. The results demonstrated a statistically significant and substantial advantage for lascufloxacin in reducing bacterial load in the lungs.

Quantitative Data Summary:
DrugDosage (human-simulated)Bacterial Load in Lungs (log10 CFU/mL) ± SDReduction vs. Controlp-value
Control (untreated) -8.20 ± 0.19--
Lascufloxacin 75 mg once daily1.88 ± 0.436.32< 0.001
Levofloxacin 500 mg once daily4.30 ± 0.753.90< 0.001

Data sourced from a neutropenic mouse pneumonia mixed-infection model.[3]

As the data indicates, lascufloxacin resulted in a significantly lower bacterial count in the lungs of infected mice compared to levofloxacin, highlighting its superior in vivo activity against S. pneumoniae.

In Vitro Susceptibility: Lascufloxacin's Potency Against Resistant Strains

In vitro studies further underscore the enhanced activity of lascufloxacin, particularly against resistant phenotypes of both S. pneumoniae and S. aureus. Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium, consistently shows lower values for lascufloxacin.

Comparative MIC Data (μg/mL):
OrganismStrainLascufloxacin MIC90Levofloxacin MIC90
Streptococcus pneumoniae Penicillin-Resistant0.1251
Staphylococcus aureus MRSA2>64

MIC90 is the concentration at which 90% of isolates are inhibited. Data compiled from multiple in vitro studies.

Experimental Protocols

To ensure transparency and reproducibility, the methodologies of the key cited in vivo experiments are detailed below.

Neutropenic Mouse Pneumonia Model (S. pneumoniae)

A neutropenic mouse model was utilized to assess the in vivo efficacy of lascufloxacin and levofloxacin against Streptococcus pneumoniae.

G cluster_protocol Experimental Workflow start Induce Neutropenia in Mice (Cyclophosphamide) infect Intranasal Inoculation (S. pneumoniae) start->infect treat_las Administer Lascufloxacin (Human-Simulated Dose) infect->treat_las treat_lev Administer Levofloxacin (Human-Simulated Dose) infect->treat_lev treat_control Administer Vehicle (Control) infect->treat_control incubate 24-hour Incubation treat_las->incubate treat_lev->incubate treat_control->incubate harvest Harvest Lungs incubate->harvest measure Determine Bacterial Load (CFU/mL) harvest->measure

Workflow for the Mouse Pneumonia Model
  • Animal Model: Specific-pathogen-free female mice were used.

  • Induction of Neutropenia: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: Mice were anesthetized and intranasally inoculated with a suspension of Streptococcus pneumoniae.

  • Treatment: At a specified time post-infection, mice were treated with oral doses of lascufloxacin or levofloxacin, simulating human plasma concentration profiles. A control group received a vehicle solution.

  • Assessment of Efficacy: After a 24-hour treatment period, mice were euthanized, and their lungs were aseptically removed and homogenized. The number of viable bacteria (colony-forming units, CFU) per milliliter of lung homogenate was determined by plating serial dilutions on appropriate agar media.

  • Statistical Analysis: The reduction in bacterial load in the treatment groups was compared to the control group, and statistical significance was determined using appropriate tests.

Conclusion

References

Safety Operating Guide

Safe Disposal of Lascufloxacin Hydrochloride: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Lascufloxacin Hydrochloride, a potent fluoroquinolone antibacterial agent, is crucial for ensuring environmental safety, preventing the spread of antimicrobial resistance, and maintaining regulatory compliance.[1] This guide provides a step-by-step operational plan for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, consult the material's specific Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, personnel should handle the compound with standard precautions for active pharmaceutical ingredients (APIs).

Personal Protective Equipment (PPE):

  • Wear appropriate protective eyeglasses or chemical safety goggles.

  • Use chemical-resistant gloves and protective clothing to prevent skin exposure.

  • If handling powders or creating aerosols, use respiratory protection.

Handling:

  • Avoid contact with skin, eyes, or clothing.[2]

  • Prevent ingestion and inhalation by handling in a well-ventilated area or a fume hood.[2]

  • Avoid the formation of dust.[2]

  • Handle in accordance with good industrial hygiene and safety practices.[2]

Waste Characterization and Segregation

Proper segregation is the first critical step in the disposal process. This compound waste must be categorized to ensure it is directed to the correct disposal stream.

Step 1: Identify Waste Type Determine the form of the this compound waste:

  • Unused or Expired Pure Compound: The original, unadulterated API.

  • Contaminated Materials: Items such as gloves, bench paper, empty vials, and contaminated labware.

  • Aqueous Solutions: Solutions containing this compound.

  • Sharps: Needles or other sharp instruments contaminated with the compound.

Step 2: Segregate at the Point of Generation

  • Hazardous vs. Non-Hazardous: While this compound is not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is prudent to manage it as such due to its biological activity. Pharmaceutical waste is generally considered hazardous if it exhibits characteristics like ignitability, corrosivity, reactivity, or toxicity.[3]

  • Controlled Substances: this compound is not a DEA-scheduled controlled substance.

  • Waste Containers: Use separate, clearly labeled, sealed, and leak-proof containers for each waste stream.[4]

Disposal Procedures and Operational Plans

Improper disposal, such as flushing down the drain or placing in regular trash, can lead to environmental contamination and the development of antibiotic-resistant bacteria.[1][5] The following procedures outline the recommended disposal pathways.

Disposal MethodDescriptionBest ForKey Considerations
Licensed Hazardous Waste Vendor Professional service for the collection, transport, and disposal of chemical waste, typically via incineration.[6][7]All forms of this compound waste (pure compound, contaminated materials, solutions).The preferred and safest method. Ensures regulatory compliance. Requires a contract with a certified vendor.
Reverse Distributor A DEA-registered entity that handles pharmaceutical returns and disposal.[8]Unused, unexpired, and in original packaging (less common for research materials).Primarily for healthcare facilities to receive credit for returned pharmaceuticals; may not be applicable to research-grade materials.[8]
Inertization Grinding the pharmaceutical and mixing it with cement, lime, and water to form a solid, immobile mass before landfilling.[9]Solid forms, powders.A cost-effective option where high-temperature incineration is unavailable. Requires protective measures against dust inhalation.[9]
Sewer Disposal Flushing diluted liquid waste into a sewer system.Not Recommended. Should be avoided for antibiotics to prevent water pollution and antimicrobial resistance.[1][8] Only considered for small quantities of non-hazardous, readily biodegradable substances.[9]
Landfill Disposal in a designated solid waste landfill.Not Recommended for Pure API. May be permissible for non-hazardous, properly immobilized pharmaceutical waste according to local regulations.[8][9]

This protocol details the primary recommended method for disposing of this compound waste from a laboratory.

Objective: To safely collect, store, and dispose of this compound waste via a licensed hazardous waste contractor.

Materials:

  • Designated, labeled, leak-proof hazardous waste container.

  • Personal Protective Equipment (PPE).

  • Waste accumulation log.

Procedure:

  • Container Preparation:

    • Obtain a compatible waste container from your institution's Environmental Health & Safety (EH&S) office or the contracted waste vendor.

    • Label the container clearly with "Hazardous Waste," the chemical name "this compound," and the accumulation start date.[4]

  • Waste Accumulation:

    • Place all this compound waste (pure compound, contaminated consumables) directly into the designated container.

    • For liquid waste, ensure the container is chemically compatible and will not degrade.

    • Keep the container securely closed at all times except when adding waste.[4]

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from drains or incompatible materials.

  • Disposal Request:

    • Once the container is full or reaches the institutional time limit for accumulation, contact your EH&S office to arrange for pickup by the licensed hazardous waste vendor.

    • Complete all necessary paperwork, including a chemical waste manifest if required.

  • Final Disposal:

    • The vendor will transport the waste for final disposal, which for pharmaceutical waste is typically high-temperature incineration.[3][6] This method is effective at destroying the active compound, preventing its release into the environment.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste generated in the laboratory.

G start Waste Generation (this compound) is_sharp Is the waste a contaminated sharp? start->is_sharp sharps_container Place in approved sharps container is_sharp->sharps_container Yes is_solid Is the waste solid (API, contaminated labware)? is_sharp->is_solid No contact_ehs Contact EH&S for pickup by licensed waste vendor sharps_container->contact_ehs is_liquid Is the waste liquid? liquid_waste Place in designated Hazardous Liquid Waste Container is_liquid->liquid_waste Yes is_liquid->contact_ehs No (Uncategorized) is_solid->is_liquid No solid_waste Place in designated Hazardous Pharmaceutical Waste Container is_solid->solid_waste Yes solid_waste->contact_ehs liquid_waste->contact_ehs end Disposal via Incineration contact_ehs->end

Caption: Decision workflow for segregating and disposing of this compound waste.

This guide provides a framework for the safe and compliant disposal of this compound. Always adhere to your institution's specific policies and consult with your Environmental Health & Safety department for guidance.

References

Personal protective equipment for handling Lascufloxacin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Lascufloxacin Hydrochloride. The following procedures are based on established safety protocols for potent pharmaceutical compounds and fluoroquinolone antibiotics.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The guidance provided herein is based on safety information for similar compounds and general laboratory safety practices. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid, powdered form, a comprehensive PPE strategy is essential to minimize exposure.[1][2][3][4][5] Engineering controls, such as fume hoods or ventilated enclosures, should be the primary means of controlling exposure.[6][7]

Minimum PPE Requirements:

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1] If there is a risk of splashing, a face shield should be used in addition to goggles.

  • Skin and Body Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[1][7] For procedures with a higher risk of contamination, consider double-gloving and disposable sleeves or a disposable gown.[7]

  • Respiratory Protection: For operations where dust may be generated, such as weighing or preparing solutions, a respirator is necessary. An N95 respirator may be sufficient, but a risk assessment should be performed to determine the appropriate level of respiratory protection.[5]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical to ensure safety and minimize contamination.

Step-by-Step Handling Protocol:

  • Receiving and Unpacking:

    • Inspect the package for any signs of damage or leakage upon receipt.

    • Wear appropriate PPE (gloves and eye protection) when unpacking.

    • Verify that the container is properly labeled and sealed.

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

    • Keep the container tightly closed when not in use.

  • Preparation and Use:

    • All manipulations of solid this compound that could generate dust (e.g., weighing, reconstitution) should be performed in a certified chemical fume hood or other ventilated enclosure.[7]

    • Use dedicated equipment (spatulas, weigh boats, etc.) and clean them thoroughly after use.

    • Avoid contact with skin, eyes, and clothing.[1]

    • Practice good industrial hygiene, including washing hands thoroughly after handling.[1][7]

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the area.[8]

    • For small spills of solid material, carefully clean up the powder using a method that avoids dust generation (e.g., using a damp cloth or a vacuum with a HEPA filter).[7][8]

    • For liquid spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.

    • Decontaminate the spill area thoroughly.

    • Report all spills to your supervisor and EHS department.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and potential harm.

Waste Segregation and Disposal:

  • Contaminated PPE and Materials: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a dedicated, labeled hazardous waste container.

  • Unused or Waste Product: Unused or waste this compound should be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.

  • Disposal Method: For non-flush list medicines, the FDA recommends mixing the substance with an unappealing material like dirt or cat litter, placing it in a sealed plastic bag, and then disposing of it in the household trash.[9] However, for a laboratory setting, it is best practice to consult with a licensed chemical waste management company for proper disposal in accordance with local, state, and federal regulations.[10]

Quantitative Data

The following table summarizes the available quantitative data for this compound.

PropertyValueSource
Molecular Weight475.89 g/mol [11]

Occupational Exposure Limits (OELs) for this compound have not been established. In the absence of a specific OEL, it is prudent to handle this compound with a high degree of caution, implementing engineering controls and PPE to minimize any potential exposure.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G Safe Handling and Disposal Workflow for this compound cluster_0 Preparation and Handling cluster_1 Personal Protective Equipment cluster_2 Spill and Emergency Response cluster_3 Waste Disposal Receipt Receipt and Inspection Storage Secure Storage Receipt->Storage Preparation Preparation in Fume Hood Storage->Preparation Experiment Experimental Use Preparation->Experiment Spill Spill Occurs Preparation->Spill Potential Waste_Collection Collect Contaminated Waste Experiment->Waste_Collection PPE_Selection Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) PPE_Selection->Receipt Evacuate Evacuate Area Spill->Evacuate Cleanup Spill Cleanup Evacuate->Cleanup Report Report to EHS Cleanup->Report Waste_Segregation Segregate Hazardous Waste Waste_Collection->Waste_Segregation Disposal Dispose via Certified Vendor Waste_Segregation->Disposal

Caption: Workflow for handling and disposing of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.